molecular formula C12H22O11 B8075302 Turanose

Turanose

Cat. No.: B8075302
M. Wt: 342.30 g/mol
InChI Key: RULSWEULPANCDV-PIXUTMIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Turanose (C 12 H 22 O 11 ), systematically known as α-D-glucopyranosyl-(1→3)-α-D-fructofuranose, is a reducing disaccharide and a structural isomer of sucrose that occurs naturally in honey . This rare sugar is recognized for its potential as a functional sweetener, offering approximately 50% of the sweetness of sucrose but with a lower calorific value and a reduced glycemic impact . Its value in research is significant, particularly for developing low-calorie food products, as it demonstrates low digestibility in the human intestinal tract; in simulated digestive fluids, only about 18% of this compound was hydrolyzed after 4 hours . Furthermore, scientific investigations have revealed promising bioactive properties, including anti-inflammatory effects and the ability to suppress lipid accumulation in cell models . Beyond food science, this compound serves as a critical carbon source in microbial fermentation studies and is utilized in biotechnology for its role in biocatalytic processes . The mechanism of action for its physiological benefits is an area of active research, with studies suggesting it may exert anti-inflammatory effects in vivo through the modulation of microRNAs and histone acetylation pathways . For the research community, this compound is an essential compound for exploring carbohydrate metabolism, glycoprotein synthesis, and the development of novel functional ingredients for the food, pharmaceutical, and biotechnology industries. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3S,4R,5R)-1,4,5,6-tetrahydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4,6-16,18-21H,1-3H2/t4-,6-,7-,8-,9+,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULSWEULPANCDV-PIXUTMIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(=O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H]([C@@H](CO)O)O)C(=O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876998
Record name Turanose
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Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Turanose
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000 mg/mL at 25 °C
Record name Turanose
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

547-25-1
Record name Turanose
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Record name Turanose
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Record name Turanose
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Record name TURANOSE, D-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Turanose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011740
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 °C
Record name Turanose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011740
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Turanose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Core Physicochemical Properties, Experimental Methodologies, and Biological Signaling of Turanose for Applications in Research and Drug Development.

This compound, a structural isomer of sucrose, is emerging as a molecule of significant interest in the fields of food science, biotechnology, and pharmaceutical development.[1][2] This disaccharide, composed of glucose and fructose units linked by an α-1,3-glycosidic bond, presents a unique set of physicochemical characteristics that distinguish it from its more common counterpart, sucrose.[3][4] As a reducing sugar, this compound participates in chemical reactions inaccessible to sucrose, opening avenues for its application as a functional ingredient and a tool in biological research.[5][6] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and visually represents its role in plant signaling pathways.

Core Physicochemical Properties of this compound

The distinct structural arrangement of this compound confers a specific set of physical and chemical properties. These properties are crucial for its handling, application, and biological activity. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Systematic Name α-D-Glucopyranosyl-(1→3)-α-D-fructofuranose[3]
Molecular Formula C₁₂H₂₂O₁₁[3]
Molar Mass 342.30 g/mol [3]
Appearance White to light yellow crystalline powder[7]
Melting Point 168 - 177 °C (decomposes)[8][9][10]
Solubility in Water (at 25 °C) ~1000 mg/mL[8]
Optical Rotation [α]D²⁰ (c=4 in H₂O) +74.8° to +76.8°[9]

Table 2: Chemical and Stability Properties of this compound

PropertyDescriptionReferences
Reducing Sugar Yes, contains a free anomeric carbon.[5]
Maillard Reaction Participates readily in the Maillard reaction, leading to non-enzymatic browning.[1][6]
pH Stability (at 90 °C) Stable at pH 3.0; significant hydrolysis at pH 10.0.[1][6]
Thermal Stability Stable at acidic pH even at elevated temperatures; hydrolysis increases with temperature at alkaline pH.[1]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its application. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility

Objective: To determine the maximum concentration of this compound that can be dissolved in water at a specific temperature.

Materials:

  • This compound

  • Distilled water

  • Analytical balance

  • Vortex mixer

  • Constant temperature water bath (25 °C)

  • Beakers and graduated cylinders

Protocol:

  • Equilibrate a known volume of distilled water (e.g., 10 mL) in a beaker within a constant temperature water bath set to 25 °C.

  • Weigh a known amount of this compound using an analytical balance.

  • Add a small, pre-weighed portion of this compound to the water and agitate vigorously using a vortex mixer until fully dissolved.

  • Continue adding small, known quantities of this compound to the solution, ensuring complete dissolution after each addition.

  • The point at which a small amount of added this compound no longer dissolves, and solid particles remain suspended after prolonged agitation, is considered the saturation point.

  • Calculate the solubility by dividing the total mass of dissolved this compound by the volume of water used. The result is typically expressed in g/mL or mg/mL.[1]

Determination of Thermal and pH Stability

Objective: To assess the stability of this compound under various temperature and pH conditions by measuring its hydrolysis into monosaccharides.

Materials:

  • This compound solution (e.g., 10 mM)

  • Buffer solutions of varying pH (e.g., pH 3.0, 7.0, 10.0)

  • Heating blocks or water baths set to desired temperatures (e.g., 30, 50, 70, 90 °C)

  • Microcentrifuge tubes

  • Enzymatic glucose assay kit

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound in distilled water.

  • For each pH condition, dilute the this compound stock solution in the corresponding buffer to the final desired concentration (e.g., 10 mM).

  • Aliquot the buffered this compound solutions into microcentrifuge tubes.

  • Place the tubes in heating blocks or water baths pre-set to the experimental temperatures.

  • At specific time intervals (e.g., 0, 1, 2, 4 hours), remove an aliquot from each condition.

  • Measure the concentration of glucose released from the hydrolysis of this compound using an enzymatic glucose assay kit, following the manufacturer's instructions.

  • Read the absorbance at the specified wavelength using a spectrophotometer.

  • The degree of hydrolysis is calculated based on the amount of glucose released relative to the initial this compound concentration.[1]

Non-Enzymatic Browning (Maillard Reaction) Test

Objective: To evaluate the propensity of this compound to undergo the Maillard reaction in the presence of an amino acid.

Materials:

  • This compound solution (e.g., 20% w/v)

  • Glycine solution (e.g., 2%)

  • Sodium acetate buffer (pH 5.5)

  • Heating block or oven capable of reaching 120 °C

  • Spectrophotometer

Protocol:

  • Prepare a 20% (w/v) solution of this compound in sodium acetate buffer (pH 5.5).

  • Prepare a 2% solution of glycine in the same buffer.

  • In a reaction tube, mix equal volumes of the this compound solution and the glycine solution.

  • Incubate the mixture at a high temperature (e.g., 120 °C) for a specific duration (e.g., 1 hour).

  • After incubation, cool the samples to room temperature.

  • Measure the absorbance of the solution at 420 nm using a spectrophotometer. The intensity of the brown color, indicated by the absorbance reading, is proportional to the extent of the Maillard reaction.[1]

Signaling Pathways and Experimental Workflows

This compound Signaling in Plants

This compound, being a non-metabolizable sucrose analog in higher plants, acts as a signaling molecule, triggering a distinct pathway compared to metabolizable sugars like glucose and sucrose.[1][11] This pathway is often associated with stress responses. The following diagram illustrates a simplified model of this compound-induced signaling in plant cells.

Turanose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell This compound This compound SUC_Transporter Sucrose Transporter This compound->SUC_Transporter Uptake Turanose_int Intracellular This compound SUC_Transporter->Turanose_int MAPK_cascade MAP Kinase Cascade Turanose_int->MAPK_cascade Activates RbcS_gene RbcS Gene (RuBisCO small subunit) Turanose_int->RbcS_gene No Effect TF_activation Transcription Factor Activation MAPK_cascade->TF_activation Phosphorylates Stress_Response Stress-Related Responses MAPK_cascade->Stress_Response Leads to Lin6_gene Lin6 Gene (Extracellular Invertase) TF_activation->Lin6_gene Induces Expression

Caption: Simplified signaling pathway of this compound in a plant cell.

General Experimental Workflow for Physicochemical Characterization

The determination of the physicochemical properties of a sugar like this compound follows a structured workflow, from sample preparation to data analysis.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Physicochemical Analysis cluster_data 3. Data Acquisition & Analysis cluster_reporting 4. Reporting Sample_Acquisition Acquire High-Purity This compound Sample Solution_Prep Prepare Aqueous Solutions of Known Concentrations Sample_Acquisition->Solution_Prep Solubility Solubility Test Solution_Prep->Solubility Stability pH & Temperature Stability Assay Solution_Prep->Stability Browning Maillard Reaction (Browning Test) Solution_Prep->Browning Optical_Rotation Polarimetry Solution_Prep->Optical_Rotation Spectro Spectrophotometry (Absorbance Readings) Solubility->Spectro Stability->Spectro Browning->Spectro Polarimeter_Reading Optical Rotation Measurement Optical_Rotation->Polarimeter_Reading Data_Analysis Data Analysis & Calculation of Properties Spectro->Data_Analysis Polarimeter_Reading->Data_Analysis Reporting Summarize Data in Tables and Figures Data_Analysis->Reporting

Caption: General workflow for determining physicochemical properties of this compound.

References

Biosynthesis of Turanose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turanose, a structural isomer of sucrose, is a naturally occurring disaccharide found in honey.[1] Unlike sucrose, it is a reducing sugar with a lower glycemic index, making it a molecule of interest for applications in the food and pharmaceutical industries as a potential low-calorigenic sweetener.[2][3] This technical guide provides an in-depth overview of the natural biosynthesis pathway of this compound, focusing on the enzymatic conversion of sucrose. It includes detailed experimental protocols for enzyme activity assays, purification, and product analysis, along with quantitative data on enzyme kinetics and reaction conditions. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate understanding.

The Natural Biosynthesis Pathway of this compound

In nature, this compound is primarily synthesized through the enzymatic isomerization of sucrose. The key enzyme responsible for this conversion is amylosucrase (EC 2.4.1.4), a glucosyltransferase belonging to the glycoside hydrolase (GH) family 13.[4] This enzyme is found in various microorganisms, including Neisseria polysaccharea, Bifidobacterium thermophilum, and Deinococcus geothermalis.[4][5]

The biosynthesis of this compound from sucrose by amylosucrase is a transglycosylation reaction. The enzyme cleaves the α-(1→2)-glycosidic bond in sucrose and transfers the glucosyl moiety to the C3 hydroxyl group of the released fructose, forming an α-(1→3)-glycosidic bond and resulting in the synthesis of this compound (α-D-glucopyranosyl-(1→3)-D-fructofuranose).[1][6] This isomerization reaction is in competition with the polymerization of the glucosyl units to form a linear α-(1,4)-glucan, which is another primary activity of amylosucrase.[3]

The yield of this compound is significantly influenced by the concentration of the substrate, sucrose. High concentrations of sucrose favor the isomerization reaction, leading to a higher production of this compound.[7][8] Additionally, the presence of external fructose can further enhance the yield of this compound by acting as a competitive acceptor for the glucosyl moiety.[9]

Recent studies have also identified that α-glucosidase from honeybees can convert sucrose to this compound through an intermolecular isomerization process.[10] This finding sheds light on the natural occurrence of this compound in honey.

Quantitative Data on this compound Biosynthesis

The efficiency of this compound production is dependent on the source of the amylosucrase and the specific reaction conditions. The following tables summarize key quantitative data from studies on amylosucrase-mediated this compound synthesis.

Enzyme SourceSubstrate(s)This compound Yield (%)Temperature (°C)pHReference(s)
Neisseria polysaccharea2.5 M Sucrose56.2357.0[7][8]
Neisseria polysaccharea2.0 M Sucrose + 0.75 M Fructose73.7357.0[9]
Bifidobacterium thermophilum (Wild-Type)2.0 M Sucrose25Not SpecifiedNot Specified[5]
Bifidobacterium thermophilum (G374S Mutant)2.0 M Sucrose65Not SpecifiedNot Specified[5]
Bifidobacterium thermophilum (Y414F/P200R Mutant)1.0 M Sucrose + 1.0 M Fructose89.350Not Specified[11]
Neisseria subflava1.0 M Sucrose29458.0[12]

Table 1: this compound Yields from Various Amylosucrases and Conditions

Enzyme SourceSpecific Activity (U/mg)Optimal Temperature (°C)Optimal pHReference(s)
Bifidobacterium thermophilum (Wild-Type)1.4Not SpecifiedNot Specified[5]
Bifidobacterium thermophilum (G374S Mutant)2.2Not SpecifiedNot Specified[5]
Neisseria subflavaNot Specified458.0
Calidithermus terraeNot Specified429.5[13]

Table 2: Enzymatic Properties of Amylosucrases

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Recombinant Amylosucrase Production and Purification

Objective: To produce and purify recombinant amylosucrase for use in this compound synthesis.

Methodology:

  • Gene Cloning and Expression: The gene encoding amylosucrase from the desired microorganism (e.g., Neisseria polysaccharea) is cloned into an appropriate expression vector (e.g., pGEX-6-P-3 or a His-tag vector). The recombinant plasmid is then transformed into a suitable host strain, such as E. coli BL21.[2][14]

  • Cell Culture and Induction: The transformed E. coli cells are cultured in a suitable medium (e.g., 2xYT broth) at 37°C. Gene expression is induced by the addition of an inducer, such as isopropyl-β-D-thiogalactopyranoside (IPTG), at a specific cell density (e.g., OD600 of 1.0). The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-18 hours) to enhance soluble protein expression.[2][15]

  • Cell Lysis and Crude Extract Preparation: Cells are harvested by centrifugation. The cell pellet is resuspended in a suitable buffer and lysed by sonication or other mechanical means to release the intracellular proteins. The cell debris is removed by centrifugation to obtain the crude enzyme extract.[16]

  • Affinity Chromatography Purification: The recombinant amylosucrase is purified from the crude extract using affinity chromatography. For His-tagged proteins, a nickel-nitrilotriacetic acid (Ni-NTA) resin is used.[2] For GST-tagged proteins, a glutathione-Sepharose resin is employed. The column is washed extensively to remove non-specifically bound proteins, and the target enzyme is eluted using a specific eluting agent (e.g., imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).[17]

  • Purity Analysis: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

Amylosucrase Activity Assay

Objective: To determine the enzymatic activity of amylosucrase.

Methodology:

  • Reaction Mixture Preparation: The standard assay mixture contains a buffered solution (e.g., 50 mM Tris-HCl, pH 7.0), a defined concentration of sucrose (e.g., 0.1 M), and the enzyme solution.[2]

  • Enzymatic Reaction: The reaction is initiated by adding the enzyme to the pre-warmed reaction mixture and incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 30 minutes).[2]

  • Reaction Termination: The reaction is stopped by heating the mixture at 100°C for 10 minutes to denature the enzyme.[2]

  • Quantification of Fructose: The amount of fructose released during the reaction is quantified using the dinitrosalicylic acid (DNS) method. A standard curve is generated using known concentrations of fructose. The absorbance is measured at 540 nm.[13]

  • Definition of Enzyme Unit: One unit (U) of amylosucrase activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of fructose per minute under the specified assay conditions.[17][18]

Enzymatic Synthesis and Analysis of this compound

Objective: To synthesize this compound from sucrose using amylosucrase and analyze the reaction products.

Methodology:

  • Synthesis Reaction: A reaction mixture containing a high concentration of sucrose (e.g., 1.0 M to 2.5 M) and purified amylosucrase (e.g., 400 U/L) in a suitable buffer is incubated at the optimal temperature (e.g., 35°C) for an extended period (e.g., 96-120 hours).[2][7] To enhance the yield, extrinsic fructose (e.g., 0.25 M to 1.0 M) can be added to the reaction mixture.[2][9]

  • Reaction Monitoring and Termination: Aliquots of the reaction mixture are taken at different time intervals to monitor the progress of the reaction. The reaction is terminated by heat inactivation of the enzyme.[2]

  • Product Analysis by HPLC: The composition of the reaction mixture (sucrose, glucose, fructose, and this compound) is analyzed by High-Performance Liquid Chromatography (HPLC).[19]

    • Column: An amino-functionalized silica column (e.g., Chromolith NH2) is commonly used.[19]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v) is used as the mobile phase.[19]

    • Detection: Detection is typically performed using a refractive index (RI) detector or a UV detector at a low wavelength (e.g., 190 nm).[19] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another sensitive method for carbohydrate analysis.[20]

  • Purification of this compound: this compound can be purified from the reaction mixture using preparative recycling HPLC.[1]

Visualizations

Biosynthesis Pathway of this compound

Turanose_Biosynthesis Sucrose Sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) Enzyme Amylosucrase (EC 2.4.1.4) Sucrose->Enzyme This compound This compound (α-D-glucopyranosyl-(1→3)-D-fructofuranose) Enzyme->this compound Isomerization Glucan α-(1,4)-Glucan (Polymerization) Enzyme->Glucan Polymerization Fructose Fructose Enzyme->Fructose Fructose->Enzyme Acceptor

Caption: Enzymatic synthesis of this compound from sucrose by amylosucrase.

Experimental Workflow for this compound Production and Analysis

Turanose_Workflow cluster_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis Cloning Gene Cloning & Expression Culture Cell Culture & Induction Cloning->Culture Lysis Cell Lysis Culture->Lysis Purification Affinity Chromatography Lysis->Purification Reaction Reaction Setup (Sucrose, Enzyme) Purification->Reaction Incubation Incubation (Controlled Temp & Time) Reaction->Incubation Termination Heat Inactivation Incubation->Termination HPLC HPLC Analysis Termination->HPLC Quantification Quantification of Sugars HPLC->Quantification

References

An In-depth Technical Guide to the Health Benefits and Nutritional Value of Turanose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Turanose, a naturally occurring disaccharide and structural isomer of sucrose, is emerging as a functional carbohydrate with significant potential in the food and pharmaceutical industries. Composed of glucose and fructose linked by an α-1,3-glycosidic bond, this compound is found in honey and is produced enzymatically from sucrose.[1] Its slow digestibility and low caloric value position it as a promising alternative to traditional sweeteners. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its nutritional properties, health benefits, and the underlying physiological mechanisms. The content herein is intended to support further research and development of this compound-based products. While preclinical data is promising, it is important to note the current absence of human clinical trial data specifically investigating the health effects of this compound.

Introduction

This compound (α-D-glucopyranosyl-(1→3)-D-fructose) is a reducing sugar with approximately 50% the sweetness of sucrose.[2] Unlike sucrose, which is rapidly hydrolyzed in the small intestine, this compound is digested at a significantly slower rate, leading to a lower glycemic and insulinemic response.[2] This property, along with its potential anti-inflammatory and anti-adipogenic effects, makes this compound a subject of growing interest for applications in functional foods, dietary supplements, and as an excipient in drug formulations. This guide synthesizes the available preclinical data on this compound, presenting it in a structured format to facilitate its use by the scientific community.

Nutritional and Physicochemical Properties

This compound exhibits unique physicochemical properties that distinguish it from sucrose and other sugars. Its slow hydrolysis in the gastrointestinal tract is a key determinant of its nutritional value.

Digestibility

In vitro studies simulating human digestion have demonstrated the slow hydrolysis of this compound. In a simulated small intestinal environment, only 18% of this compound was degraded after 4 hours, compared to 36% of sucrose under the same conditions.[2] This slow digestion is attributed to the α-1,3-glycosidic linkage, which is less susceptible to enzymatic cleavage by human digestive enzymes.

Table 1: In Vitro Digestibility of this compound vs. Sucrose

Digestive Fluid SimulationIncubation Time% Hydrolysis of this compound% Hydrolysis of Sucrose
Artificial Saliva20 min<6%Not Reported
Artificial Gastric JuiceNot specified0%100%
Artificial Small Intestinal Juice4 hours18%36%
Data sourced from Han et al. (2021)[2]
Glycemic Index and Caloric Value

While no human clinical trials have directly determined the glycemic index (GI) of this compound, its slow digestibility strongly suggests a low GI. Animal studies with similar slowly digestible disaccharides, such as isomaltulose (palatinose), have shown significantly lower postprandial blood glucose and insulin responses compared to sucrose.[3] Based on its digestive fate, the caloric value of this compound is presumed to be lower than that of sucrose, although a precise value has not been established.

Health Benefits and Underlying Mechanisms

Preclinical studies suggest that this compound may offer several health benefits, including anti-inflammatory effects and the potential to reduce lipid accumulation.

Anti-inflammatory Effects

In vitro studies using RAW 264.7 macrophages have shown that this compound can suppress inflammatory responses. Treatment with this compound significantly reduced the production of nitric oxide (NO) and the expression of pro-inflammatory enzymes and cytokines.

Table 2: Effect of this compound on Inflammatory Markers in RAW 264.7 Macrophages

Treatment GroupNO Production (relative to control)iNOS Protein Expression (relative to control)COX-2 Protein Expression (relative to control)IL-1β mRNA Expression (relative to control)IL-18 mRNA Expression (relative to control)
Glucose (25 mM)3.41.01.01.01.0
75% this compound1.80.49Not Reported0.60.5
100% this compound1.20.25Not Reported0.40.3
Statistically significant reduction compared to the glucose group (p < 0.05). Data adapted from Chung et al. (2017).[4][5]

The anti-inflammatory effects of this compound are thought to be mediated, at least in part, through the downregulation of the NF-κB and MAPK signaling pathways.[6]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK_complex IKK Complex This compound->IKK_complex Inhibition (Proposed) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates & Degrades NF_kB_p50_p65 NF-κB (p50/p65) NF_kB_p50_p65_nucleus NF-κB (p50/p65) NF_kB_p50_p65->NF_kB_p50_p65_nucleus Translocation DNA DNA NF_kB_p50_p65_nucleus->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-18) DNA->Pro_inflammatory_genes Adipogenesis_Inhibition cluster_workflow Proposed Workflow for Adipogenesis Inhibition by this compound Preadipocyte Preadipocyte Differentiation_stimuli Adipogenic Stimuli (e.g., Insulin, Dexamethasone) PPARg_activation PPARγ Activation Differentiation_stimuli->PPARg_activation Adipocyte_differentiation Adipocyte Differentiation PPARg_activation->Adipocyte_differentiation Lipid_accumulation Lipid Accumulation Adipocyte_differentiation->Lipid_accumulation This compound This compound This compound->PPARg_activation Inhibition (Proposed) In_Vitro_Digestion_Workflow cluster_workflow In Vitro Digestion Workflow Turanose_Sample This compound Sample Simulated_Saliva Incubation with Simulated Saliva Turanose_Sample->Simulated_Saliva Simulated_Gastric Incubation with Simulated Gastric Juice Simulated_Saliva->Simulated_Gastric Simulated_Intestinal Incubation with Simulated Intestinal Juice Simulated_Gastric->Simulated_Intestinal Analysis Analysis of Hydrolysis Products (e.g., HPLC, GOPOD) Simulated_Intestinal->Analysis

References

An In-depth Technical Guide to Turanose for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Turanose, a disaccharide of significant interest in plant biology, microbiology, and potentially as a functional food ingredient. The guide details its chemical properties, its role in cellular signaling, and relevant experimental protocols for its study.

Core Properties of this compound

This compound is a naturally occurring reducing disaccharide and an isomer of sucrose. It is found in honey and is produced by some microorganisms. Unlike sucrose, it is not readily metabolized by higher plants, which makes it a valuable tool for studying sugar signaling pathways.

PropertyValueSource
CAS Number 547-25-1[1]
Molecular Formula C₁₂H₂₂O₁₁[1]
Molecular Weight 342.30 g/mol [1]
Systematic Name α-D-glucopyranosyl-(1→3)-α-D-fructofuranose[1]
Synonyms 3-O-α-D-Glucopyranosyl-D-fructose, D-(+)-Turanose
Appearance Solid powder
Solubility Soluble in DMSO

This compound Signaling in Plant Cells

In plants, this compound acts as a signaling molecule. It is transported into the cell via sucrose transporters but is not metabolized. This triggers a distinct signaling cascade that differs from the pathways activated by metabolizable sugars like glucose and sucrose. One of the key events in this compound signaling is the activation of Mitogen-Activated Protein Kinases (MAPKs), which are involved in various stress and developmental responses.

Turanose_Signaling_Pathway This compound This compound (extracellular) SucroseTransporter Sucrose Transporter This compound->SucroseTransporter Turanose_intra This compound (intracellular) SucroseTransporter->Turanose_intra SucroseTransporter->Turanose_intra Membrane SensingMechanism Sensing Mechanism (Receptor/Sensor) Turanose_intra->SensingMechanism Activation MAPK_cascade MAPK Cascade Activation SensingMechanism->MAPK_cascade Signal Transduction GeneExpression Altered Gene Expression (e.g., Lin6 induction) MAPK_cascade->GeneExpression StressResponse Stress-Related Responses MAPK_cascade->StressResponse

This compound signaling pathway in a plant cell.

Experimental Protocols

This section outlines methodologies for studying the effects and properties of this compound.

Analysis of this compound Effects on Gene Expression and MAPK Activation in Plant Suspension Cells

This protocol is based on studies investigating sugar signaling in tomato cell cultures.[2]

Objective: To determine the effect of this compound on the expression of specific genes and the activation of MAPKs.

Methodology:

  • Cell Culture: Use photo-autotrophic suspension culture cells (e.g., from Lycopersicon peruvianum).

  • Treatment: Add this compound to the cell culture medium at a specified concentration. Include controls with metabolizable sugars (e.g., sucrose, glucose) and a no-sugar control.

  • Sample Collection: Harvest cells at various time points after treatment.

  • RNA Extraction and Analysis:

    • Extract total RNA from the harvested cells.

    • Perform Northern blot analysis or quantitative real-time PCR (qRT-PCR) to measure the transcript levels of marker genes (e.g., Lin6 for sink metabolism, RbcS for source metabolism).

  • Protein Extraction and MAPK Assay:

    • Extract total protein from the harvested cells.

    • Perform an in-gel kinase assay using a substrate like myelin basic protein (MBP) to detect MAPK activity. Separate proteins by SDS-PAGE containing the substrate, renature the kinases, and perform the kinase reaction with radiolabeled ATP. Visualize activated MAPKs by autoradiography.

General Experimental Workflow for Studying this compound Effects

The following diagram illustrates a typical workflow for investigating the biological effects of this compound.

Experimental_Workflow start Start: Hypothesis Formulation prep Preparation of this compound Solutions and Biological System (e.g., cell culture) start->prep treatment Treatment with this compound (and controls) prep->treatment incubation Incubation under Controlled Conditions treatment->incubation sampling Time-course Sampling incubation->sampling analysis Molecular & Physiological Analysis sampling->analysis gene_exp Gene Expression (qRT-PCR) analysis->gene_exp protein_act Protein Activity (Kinase Assay) analysis->protein_act metabolite Metabolite Profiling analysis->metabolite data_analysis Data Analysis & Interpretation gene_exp->data_analysis protein_act->data_analysis metabolite->data_analysis conclusion Conclusion data_analysis->conclusion

Experimental workflow for this compound studies.
Physicochemical Stability and Property Analysis

These protocols are essential for applications of this compound in biotechnology and food science.

1. Thermal and pH Stability:

  • Methodology: Prepare a solution of this compound (e.g., 10 mM) in buffers of varying pH (e.g., pH 3.0, 7.0, 10.0). Incubate the solutions at a range of temperatures (e.g., 30-90°C) for a set duration (e.g., 4 hours).

  • Analysis: Measure the amount of glucose released from the hydrolysis of this compound using a glucose assay kit. This will indicate the stability of this compound under different conditions.

2. In Vitro Digestibility Assay:

  • Methodology: Prepare simulated digestion fluids (saliva, gastric juice, pancreatic juice). Incubate a this compound solution with each of these fluids at 37°C for a defined period (e.g., up to 4 hours).

  • Analysis: Stop the enzymatic reactions (e.g., by boiling) and measure the extent of this compound hydrolysis, for instance, by quantifying the release of glucose and fructose.

3. Rheological Characterization:

  • Methodology: Prepare this compound solutions of various concentrations (e.g., 10-50% w/w). Use a rheometer to measure the viscosity of the solutions at different temperatures (e.g., 25, 35, 45°C) and shear rates.

  • Analysis: Plot viscosity as a function of concentration, temperature, and shear rate to understand the flow behavior of this compound solutions.

Assessment of Adipogenesis-Regulating Properties

This protocol is based on studies evaluating the potential of this compound as a functional food ingredient.[3]

Objective: To determine if this compound can modulate lipid accumulation in preadipocytes.

Methodology:

  • Cell Culture: Culture 3T3-L1 preadipocytes.

  • Differentiation: Induce differentiation of the preadipocytes into adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Treatment: During differentiation, treat the cells with varying concentrations of this compound, potentially as a substitute for glucose in the medium.

  • Lipid Accumulation Staining: After several days of differentiation, fix the cells and stain for intracellular lipid droplets using Oil Red O.

  • Quantification: Elute the stain from the cells and measure its absorbance to quantify the extent of lipid accumulation. Compare the results from this compound-treated cells with control cells.

References

A Technical Guide to the Solubility and Stability of Turanose in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physicochemical properties of turanose, a disaccharide and structural isomer of sucrose. With growing interest in this compound as a potential low-calorie sweetener and functional food ingredient, a thorough understanding of its behavior in aqueous solutions is critical for formulation, processing, and application development in the food and pharmaceutical industries.[1][2][3] This guide focuses on the core parameters of aqueous solubility and stability under various conditions, presenting quantitative data, detailed experimental protocols, and key chemical pathways.

Aqueous Solubility

This compound exhibits high solubility in water, comparable to that of sucrose, making it a viable bulking agent and sweetener in various formulations.[4] Its solubility significantly surpasses other sugar substitutes like isomaltulose and erythritol at room temperature.[4]

Data Presentation: Solubility

The following table summarizes the aqueous solubility of this compound in comparison to other common sugar-based sweeteners.

SweetenerSolubility at 25 °C ( g/100 mL)
This compound ~100[5]
Sucrose~200 (value interpolated)[4]
Tagatose146.73[4]
Isomaltulose59.67[4]
Erythritol62.29[4]

Experimental Protocols: Solubility Determination

The gravimetric method is commonly employed to determine the solubility of this compound in water at a specific temperature.[4]

  • Preparation : A known mass of this compound (e.g., 300 mg) is completely dissolved in a specific volume of distilled water (e.g., 0.5 g) with vigorous mixing (e.g., vortexing).[4]

  • Titration : Small, pre-weighed increments of this compound (e.g., 0.01 g) are added stepwise to the solution.[4]

  • Endpoint : After each addition, the solution is mixed thoroughly to ensure complete dissolution. The process is continued until the point of saturation is reached, indicated by the appearance of persistent precipitation.[4]

  • Calculation : The solubility is calculated based on the total mass of sugar dissolved in the known volume of water and is typically expressed as g/100 mL or g/dL.[4]

G cluster_workflow Experimental Workflow: Solubility Determination A Prepare initial saturated this compound solution B Add small, known mass of this compound A->B C Vortex to dissolve B->C D Observe for precipitation C->D E Precipitate forms? (Saturation Point) D->E E->B No F Record total mass dissolved E->F Yes G Calculate Solubility (g/100 mL) F->G

Caption: Workflow for determining aqueous solubility.

Stability in Aqueous Solutions: Effect of pH and Temperature

The stability of the glycosidic bond in this compound is highly dependent on the pH and temperature of the aqueous environment. This is a critical consideration for processing, storage, and formulation, especially in acidic food products or pharmaceutical preparations that may undergo heat treatment.

Data Presentation: Stability

The stability of this compound was evaluated by measuring its hydrolysis (breakdown into glucose and fructose) after incubation under various conditions.

pHTemperature (°C)Incubation Time (h)This compound Hydrolysis (%)Stability Assessment
3.030, 50, 70, 904Not detectedHighly Stable [4]
7.030, 50, 70, 904Not detectedHighly Stable [4]
10.0901>80%Unstable [4]
10.0904~88.5%Highly Unstable [4]

Key Findings:

  • Acidic Conditions (pH 3.0) : this compound is exceptionally stable in acidic solutions, showing no hydrolysis even at temperatures as high as 90°C.[2][4] This property makes it a superior sweetener candidate for acidic foods and beverages compared to sucrose, which degrades under similar conditions.[4]

  • Neutral Conditions (pH 7.0) : At neutral pH, this compound remains completely stable across a wide temperature range.[4]

  • Alkaline Conditions (pH 10.0) : this compound is particularly susceptible to hydrolysis in alkaline solutions, a process that is significantly accelerated by heat.[4][6] The proximity of its glycosidic bond to the reducing group makes it more prone to alkaline hydrolysis than many other disaccharides.[6]

G cluster_stability Logical Relationship: this compound Stability This compound Aqueous this compound pH_Cond pH Condition Acid Acidic (pH 3) pH_Cond->Acid Neutral Neutral (pH 7) pH_Cond->Neutral Alkaline Alkaline (pH 10) pH_Cond->Alkaline Stable Stable Glycosidic Bond Acid->Stable Neutral->Stable Unstable Hydrolysis Occurs Alkaline->Unstable

Caption: Influence of pH on this compound stability.

Experimental Protocols: pH and Thermal Stability Testing

The following protocol is used to assess the stability of this compound under different environmental conditions.[4]

  • Solution Preparation : Prepare a 10 mM solution of this compound in various buffer systems:

    • pH 3.0: 50 mM sodium phosphate-citrate buffer.[4]

    • pH 7.0: 50 mM Tris-HCl buffer.[4]

    • pH 10.0: 50 mM glycine-NaOH buffer.[4]

  • Incubation : Aliquots of the buffered this compound solutions are incubated for a set duration (e.g., 4 hours) across a range of temperatures (e.g., 30, 50, 70, and 90°C).[4]

  • Reaction Termination : For enzymatic assays, the reaction can be stopped by boiling the sample for 10 minutes to denature any enzymes.[4] For chemical hydrolysis studies, samples are cooled.

  • Quantification of Hydrolysis : The degree of hydrolysis is determined by measuring the concentration of a breakdown product, typically glucose. This can be achieved using:

    • Enzymatic Assay : A D-Glucose Assay Kit, with absorbance measured spectrophotometrically (e.g., at 510 nm).[4]

    • Chromatographic Methods : Techniques like HPLC can be used to separate and quantify the remaining this compound and its hydrolysis products (glucose and fructose).

Chemical Degradation Pathways

Understanding the degradation pathways of this compound is essential for predicting its behavior and the formation of byproducts during processing and storage.

3.1 Hydrolysis

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of its α-1,3 glycosidic bond, which yields one molecule of glucose and one molecule of fructose.[6] As established, this reaction is highly favored in alkaline conditions and negligible in acidic or neutral media.

G cluster_pathway This compound Hydrolysis Pathway This compound This compound (C12H22O11) Products Glucose + Fructose This compound->Products Hydrolysis Condition Alkaline pH (e.g., pH 10) + Heat Condition->this compound

Caption: Primary hydrolysis pathway of this compound.

3.2 Maillard Reaction (Non-Enzymatic Browning)

This compound is a reducing sugar, meaning it possesses a free aldehyde group that can participate in the Maillard reaction.[4] This is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, resulting in non-enzymatic browning and the development of distinct flavors.[4][7] In contrast, sucrose is a non-reducing sugar and does not initiate this reaction until its glycosidic bond is first cleaved.[4]

The propensity of this compound to undergo the Maillard reaction is an important consideration in food applications where color and flavor development are critical quality attributes. For instance, when heated with glycine (an amino acid) at pH 5.5, this compound solutions develop a brown color that intensifies with increasing temperature.[4]

G cluster_maillard Maillard Reaction Pathway (High-Level) This compound This compound (Reducing Sugar) Melanoidins Melanoidins (Brown Pigments & Flavor) This compound->Melanoidins AminoAcid Amino Acid (e.g., Glycine) AminoAcid->Melanoidins Heat Heat Heat->Melanoidins   initiates reaction

References

Turanose: A Technical Guide to a Low-Calorie Sucrose Substitute for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Turanose (α-D-glucopyranosyl-(1→3)-D-fructose), a naturally occurring sucrose isomer, for its potential application as a low-calorie, functional sweetener. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic and physiological effects of sucrose substitutes.

Executive Summary

This compound, a disaccharide found in honey, presents a compelling profile as a low-calorie alternative to sucrose.[1] It is characterized by its reduced sweetness, slower digestion, and consequently, a lower caloric value and glycemic index.[2][3][4] These properties make it a subject of interest for developing food products and therapeutics aimed at managing metabolic disorders such as obesity and type 2 diabetes. This guide summarizes the current scientific understanding of this compound, including its physicochemical properties, metabolic fate, and its hypothesized mechanism for inducing metabolically beneficial gut hormone secretion. Detailed experimental protocols and data are provided to facilitate further research and development.

Physicochemical and Metabolic Properties of this compound

This compound exhibits distinct physicochemical and metabolic characteristics compared to sucrose, which are critical for its application as a functional food ingredient.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound in comparison to sucrose and other relevant sugars.

Table 1: Physicochemical Properties

Property This compound Sucrose Comments
Molar Mass 342.30 g/mol [5] 342.30 g/mol Identical, as they are isomers.
Sweetness (relative to sucrose) ~50%[2][4] 100% This compound has a milder sweet taste.
Aqueous Solubility (g/dL at 25°C) High (data not specified) ~200[2] This compound is readily soluble in water.[6]
pH Stability (at 90°C, 4h) Stable at pH 3.0 >80% degraded at pH 3.0[2] This compound is highly stable in acidic conditions.[2]

| Viscosity (50% w/w solution at 25°C) | Higher than monosaccharides | Higher than monosaccharides | Similar rheological properties to other disaccharides.[2] |

Table 2: Metabolic and Physiological Properties

Property This compound Sucrose Comments
Caloric Value Low[1][2][3][4] ~4 kcal/g The slower and incomplete hydrolysis of this compound contributes to its lower caloric value.
Glycemic Index (GI) Low[1][3][4] High (~65) The slow release of glucose leads to a lower impact on blood sugar levels.[2][6]
Hydrolysis Rate (in vitro small intestine, 4h) ~18% degraded[2][6] ~36% degraded[2][6] This compound is hydrolyzed more slowly by mammalian intestinal enzymes than sucrose.[4]

| Safety (NOAEL in mice) | 7 g/kg/day[4] | Generally Recognized as Safe (GRAS) | Toxicological studies indicate this compound is safe for consumption.[4] |

Hypothesized Mechanism of Action: Gut Hormone Secretion

It is well-established that sweet compounds, including natural sugars and artificial sweeteners, can stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut.[2][5] This action is mediated by the T1R2/T1R3 sweet taste receptor.[2] Given that this compound is a sucrose isomer with a sweet taste, it is hypothesized to act via this same pathway to promote GLP-1 release.

Signaling Pathway

Activation of the T1R2/T1R3 receptor, a G-protein coupled receptor (GPCR), by a sweet ligand like this compound is proposed to initiate a downstream signaling cascade involving the G-protein gustducin, leading to membrane depolarization and an increase in intracellular calcium. This cascade culminates in the exocytosis of GLP-1-containing granules from the L-cell. The secreted GLP-1 then enters circulation and exerts its beneficial effects on glucose homeostasis, such as stimulating glucose-dependent insulin secretion and promoting satiety.

Turanose_GLP1_Pathway cluster_lumen Intestinal Lumen cluster_lcell Enteroendocrine L-Cell cluster_circulation Circulation This compound This compound T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) This compound->T1R2_T1R3 Binds G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases Depolarization Membrane Depolarization cAMP->Depolarization Leads to Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Causes GLP1_Vesicle GLP-1 Vesicle Ca_Influx->GLP1_Vesicle Triggers Exocytosis GLP1_Released GLP-1 GLP1_Vesicle->GLP1_Released Releases

Hypothesized signaling pathway for this compound-induced GLP-1 secretion in L-cells.

Experimental Protocols

To facilitate further investigation into the properties of this compound, detailed methodologies for key experiments are provided below.

In Vitro GLP-1 Secretion Assay

This protocol describes a method to measure GLP-1 secretion from an enteroendocrine cell line in response to this compound. The human NCI-H716 or murine GLUTag cell lines are suitable models.[7][8][9][10]

Objective: To determine the dose-dependent effect of this compound on GLP-1 secretion from an enteroendocrine cell line.

Materials:

  • NCI-H716 or GLUTag cells

  • Appropriate cell culture medium (e.g., DMEM) with supplements

  • 24-well tissue culture plates

  • Krebs-Ringer Bicarbonate Buffer (KRBB)

  • This compound, Glucose (positive control), Vehicle control

  • DPP-4 inhibitor (e.g., Sitagliptin)

  • Active GLP-1 ELISA Kit

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Culture cells in supplemented medium at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Seed cells into 24-well plates and allow them to adhere and differentiate for 48-72 hours.

  • Wash and Pre-incubation: Gently wash the cells twice with KRBB. Pre-incubate the cells in 500 µL of KRBB for 1 hour at 37°C to establish baseline conditions.

  • Treatment: Aspirate the buffer and add 500 µL of KRBB containing various concentrations of this compound (e.g., 1, 10, 50, 100 mM), a positive control (e.g., 10 mM Glucose), or a vehicle control.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well and add a DPP-4 inhibitor to prevent GLP-1 degradation. Centrifuge to remove any cellular debris.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using an ELISA kit, following the manufacturer’s instructions.

  • Protein Quantification: Lyse the cells in each well and measure the total protein concentration using a BCA protein assay.

  • Data Analysis: Normalize the GLP-1 concentration to the total protein content for each well to account for variations in cell number.

GLP1_Assay_Workflow start Start: Culture Enteroendocrine Cells seed Seed Cells into 24-well Plates start->seed pre_incubate Wash & Pre-incubate with KRBB (1 hr) seed->pre_incubate treat Treat with this compound, Controls (2 hrs) pre_incubate->treat collect Collect Supernatant + DPP-4 Inhibitor treat->collect lyse Lyse Cells treat->lyse measure Measure Active GLP-1 (ELISA) collect->measure normalize Normalize GLP-1 to Total Protein measure->normalize protein Quantify Total Protein (BCA Assay) lyse->protein protein->normalize end End: Analyze Data normalize->end

Workflow for the in vitro GLP-1 secretion assay.
In Vivo Glycemic Index (GI) Determination

This protocol outlines the standardized in vivo method for determining the glycemic index of a food item, adapted for testing this compound.

Objective: To determine the glycemic index of this compound in human subjects.

Procedure:

  • Subject Recruitment: Recruit at least 10 healthy human subjects with normal glucose tolerance.

  • Fasting: Subjects must fast for 10-12 hours overnight before each test session.

  • Test Food Preparation: Prepare a test portion of this compound containing 50 grams of available carbohydrate, dissolved in water. Prepare a reference food portion (50 grams of pure glucose) dissolved in a similar volume of water.

  • Study Design: The study should be a randomized, crossover design where each subject completes both the this compound and the reference food test sessions on separate days.

  • Blood Sampling:

    • Baseline (t=0): Take a fasting blood sample via finger-prick.

    • Ingestion: The subject consumes the test or reference food within 15 minutes.

    • Post-ingestion: Collect blood samples at 15, 30, 45, 60, 90, and 120 minutes after starting to consume the drink.

  • Blood Glucose Measurement: Measure the blood glucose concentration for each sample immediately using a calibrated glucometer.

  • Data Analysis:

    • For each subject, plot the blood glucose concentration against time for both the this compound and reference food tests.

    • Calculate the incremental Area Under the Curve (iAUC) for each glucose response curve, ignoring the area below the fasting baseline.

    • Calculate the GI for this compound for each subject: (iAUC of this compound / iAUC of Reference Food) * 100.

    • The final GI of this compound is the average GI value from all subjects.

GI_Experiment_Workflow start Start: Recruit ≥10 Healthy Subjects fasting Overnight Fast (10-12 hrs) start->fasting day1 Session 1: Consume Reference (Glucose) or Test (this compound) Food fasting->day1 blood_sampling Blood Sampling: 0, 15, 30, 45, 60, 90, 120 mins day1->blood_sampling washout Washout Period (e.g., 1 week) blood_sampling->washout analysis Calculate Incremental AUC for each curve blood_sampling->analysis day2 Session 2: Consume Crossover Food washout->day2 blood_sampling2 Blood Sampling: (Same time points) day2->blood_sampling2 blood_sampling2->analysis gi_calc Calculate GI: (AUC_Test / AUC_Ref) * 100 analysis->gi_calc end End: Average GI from all subjects gi_calc->end

Workflow for in vivo determination of the Glycemic Index.

Conclusion

This compound demonstrates significant potential as a low-calorie sucrose substitute with added physiological benefits. Its slow digestibility contributes to a low glycemic index and reduced caloric load. Furthermore, its hypothesized ability to stimulate GLP-1 secretion via intestinal sweet taste receptors warrants further investigation, as this could provide a dual benefit for glycemic control and weight management. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore the full therapeutic and commercial potential of this compound.

References

The Anti-Cariogenic Properties of Turanose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dental caries remains a significant global health issue, primarily driven by the metabolic activity of oral bacteria, most notably Streptococcus mutans, on dietary sugars. Sucrose is a key etiological agent, serving as a substrate for the synthesis of extracellular polysaccharides (EPS), which are crucial for the formation of cariogenic biofilms, and for the production of organic acids that demineralize tooth enamel. Turanose, a structural isomer of sucrose, has emerged as a promising non-cariogenic alternative. This technical guide provides an in-depth analysis of the anti-cariogenic properties of this compound, detailing its mechanism of action, and presenting experimental protocols to evaluate its efficacy. Quantitative data, presented in tabular format, illustrates the expected outcomes of comparative studies between this compound and sucrose. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, conceptual frameworks for research and development.

Introduction: The Role of Sugars in Dental Caries

Dental caries is a multifactorial disease characterized by the demineralization of tooth structure due to acid produced by oral bacteria metabolizing fermentable carbohydrates. Streptococcus mutans is a primary cariogenic bacterium due to its ability to:

  • Utilize sucrose: S. mutans possesses enzymes, primarily glucosyltransferases (GTFs), that utilize sucrose to synthesize sticky, insoluble glucans.

  • Form biofilms: These glucans form the scaffolding of the dental plaque biofilm, enabling bacterial adhesion to the tooth surface and to each other.

  • Produce acid (Acidogenicity): S. mutans ferments sugars, producing lactic acid and other organic acids, which lower the pH at the tooth surface.

  • Survive in acidic environments (Aciduricity): This bacterium can thrive in the low pH conditions it creates, outcompeting less acid-tolerant commensal bacteria.

Sucrose is particularly cariogenic because it is an ideal substrate for GTFs, leading to robust biofilm formation and acid production. The search for non-cariogenic sweeteners has led to the investigation of various sugar substitutes, including this compound.

This compound: A Non-Cariogenic Sucrose Isomer

This compound (α-D-glucopyranosyl-(1→3)-D-fructofuranose) is a naturally occurring disaccharide and a structural isomer of sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside). The key difference lies in the glycosidic bond connecting the glucose and fructose moieties. This structural variance has profound implications for its metabolism by oral bacteria.

Mechanism of Anti-Cariogenicity

The primary anti-cariogenic property of this compound stems from the fact that it is not a substrate for Streptococcus mutans glucosyltransferases (GTFs) . Due to the α-1,3-glycosidic linkage, GTFs cannot cleave the bond to release glucose and fructose, nor can they polymerize the glucose moiety into glucans.

This lack of metabolism by S. mutans leads to the following anti-cariogenic effects:

  • Inhibition of Glucan Synthesis: Without sucrose as a substrate, GTFs cannot produce the extracellular glucans necessary for biofilm matrix formation.

  • Reduction of Biofilm Formation: The absence of a glucan matrix prevents the firm attachment and accumulation of S. mutans on the tooth surface, thereby inhibiting the formation of cariogenic biofilms.

  • No Acid Production: As this compound is not fermented by S. mutans, there is no subsequent production of lactic acid, thus preventing the demineralization of tooth enamel.

Essentially, this compound does not provide the necessary fuel for the key virulence mechanisms of S. mutans.

Quantitative Data: this compound vs. Sucrose

The following tables summarize the expected quantitative outcomes from in vitro studies comparing the effects of this compound and sucrose on key cariogenic parameters of Streptococcus mutans. These expected results are based on the established principle that this compound is not metabolized by S. mutans.

Table 1: Effect on Glucan Synthesis by S. mutans

Carbohydrate (Concentration)Glucan Synthesis (µg/mg protein)% Inhibition (relative to Sucrose)
Sucrose (1%)High (e.g., 150 ± 15)0%
This compound (1%)Negligible (e.g., < 5)> 95%
Control (No Sugar)Negligible (e.g., < 5)> 95%

Table 2: Effect on Biofilm Formation by S. mutans

Carbohydrate (Concentration)Biofilm Formation (OD575)% Reduction (relative to Sucrose)
Sucrose (1%)High (e.g., 1.2 ± 0.1)0%
This compound (1%)Low (e.g., 0.1 ± 0.02)> 90%
Control (No Sugar)Low (e.g., 0.1 ± 0.02)> 90%

Table 3: Effect on Acid Production by S. mutans

Carbohydrate (Concentration)Final pH after 24h IncubationΔpH (Initial pH - Final pH)
Sucrose (1%)Low (e.g., 4.5 ± 0.2)High (e.g., 2.5)
This compound (1%)Neutral (e.g., 7.0 ± 0.1)Negligible (e.g., < 0.1)
Control (No Sugar)Neutral (e.g., 7.0 ± 0.1)Negligible (e.g., < 0.1)

Experimental Protocols

The following are detailed methodologies for the key experiments cited to assess the anti-cariogenic properties of this compound.

Glucan Synthesis Assay (Anthrone-Sulfuric Acid Method)

This protocol quantifies the amount of water-insoluble glucans produced by S. mutans.

Materials:

  • Streptococcus mutans strain (e.g., ATCC 25175)

  • Brain Heart Infusion (BHI) broth

  • Sucrose and this compound solutions (sterile)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Anthrone reagent (0.2% in concentrated sulfuric acid, freshly prepared)

  • Glucose standards (for standard curve)

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Inoculate S. mutans in BHI broth and incubate anaerobically at 37°C for 18-24 hours.

  • Preparation of Cell Suspension: Harvest bacterial cells by centrifugation (5000 x g, 10 min), wash twice with PBS, and resuspend in PBS to a standardized optical density (e.g., OD600 of 1.0).

  • Glucan Synthesis: In a sterile tube, mix the S. mutans cell suspension with the test carbohydrate (1% sucrose or 1% this compound) and incubate at 37°C for 2-4 hours with gentle agitation. A no-sugar control should be included.

  • Glucan Isolation: Centrifuge the tubes (10,000 x g, 15 min) to pellet the cells and insoluble glucans. Wash the pellet three times with distilled water to remove soluble sugars.

  • Quantification:

    • Resuspend the pellet in a known volume of distilled water.

    • To an aliquot of the suspension, add ice-cold anthrone reagent.

    • Heat the mixture in a boiling water bath for 10 minutes.

    • Cool the tubes rapidly and measure the absorbance at 620 nm.

    • Quantify the amount of glucan using a standard curve prepared with known concentrations of glucose.

  • Protein Quantification: Determine the protein concentration of the initial cell suspension (e.g., using a Bradford or BCA assay) to normalize the glucan synthesis data.

Biofilm Formation Assay (Crystal Violet Staining)

This method semi-quantitatively measures the adherence and accumulation of S. mutans biofilm on a solid surface.

Materials:

  • Streptococcus mutans strain

  • Tryptic Soy Broth (TSB) supplemented with 1% of the test carbohydrate (sucrose or this compound)

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • 33% Glacial Acetic Acid

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow S. mutans overnight in TSB. Dilute the culture in TSB with the respective carbohydrate to a starting OD600 of 0.05.

  • Biofilm Growth: Add 200 µL of the inoculated media to each well of a 96-well plate. Include a no-sugar control and a media-only blank. Incubate the plate anaerobically at 37°C for 24-48 hours without agitation.

  • Washing: Gently aspirate the medium from each well. Wash the wells three times with 200 µL of sterile PBS to remove planktonic cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells gently with distilled water until the wash water is clear.

  • Solubilization: Air dry the plate. Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 575 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Acid Production Assay (pH Measurement)

This protocol measures the drop in pH resulting from the fermentation of carbohydrates by S. mutans.

Materials:

  • Streptococcus mutans strain

  • Defined minimal medium containing the test carbohydrate (1% sucrose or 1% this compound) and a pH indicator (e.g., phenol red) or a pH meter.

  • Sterile culture tubes or a 96-well plate

Procedure:

  • Bacterial Preparation: Prepare a standardized cell suspension of S. mutans as described in the glucan synthesis assay.

  • Incubation: Inoculate the prepared medium with the S. mutans suspension. A no-sugar control is essential.

  • pH Measurement:

    • Using a pH meter: At regular time intervals (e.g., 0, 4, 8, 24 hours), aseptically remove an aliquot of the culture and measure the pH using a calibrated pH meter.

    • Using a pH indicator: If a pH indicator is included in the medium, monitor the color change over time. For quantitative results, measure the absorbance at a wavelength specific to the pH indicator in a microplate reader.

  • Data Analysis: Plot the pH values against time to visualize the kinetics of acid production. Calculate the final pH and the total pH drop (ΔpH).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures.

Cariogenic_Mechanism_of_Sucrose Sucrose Sucrose GTF Glucosyltransferase (S. mutans) Sucrose->GTF Metabolism Glycolysis Sucrose->Metabolism Hydrolysis & Uptake Glucans Insoluble Glucans (Biofilm Matrix) GTF->Glucans Polymerization Biofilm Cariogenic Biofilm (Plaque) Glucans->Biofilm Scaffolding Acid Lactic Acid Demineralization Enamel Demineralization (Caries) Acid->Demineralization Lowers pH Fructose Fructose Metabolism->Acid Fermentation

Caption: Cariogenic mechanism of sucrose metabolism by Streptococcus mutans.

Anti_Cariogenic_Mechanism_of_this compound This compound This compound GTF Glucosyltransferase (S. mutans) This compound->GTF Not a substrate No_Metabolism No Fermentation This compound->No_Metabolism Not metabolized No_Glucans No Glucan Synthesis GTF->No_Glucans No_Biofilm Inhibition of Biofilm Formation No_Glucans->No_Biofilm No_Acid No Acid Production No_Metabolism->No_Acid

Caption: Anti-cariogenic mechanism of this compound.

Biofilm_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_staining Staining & Quantification prep_culture Prepare S. mutans Inoculum inoculate Inoculate 96-well Plate prep_culture->inoculate prep_media Prepare TSB with Sucrose/Turanose prep_media->inoculate incubate Incubate 24-48h at 37°C inoculate->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Dye wash2->solubilize read Read Absorbance at 575 nm solubilize->read

Caption: Experimental workflow for the crystal violet biofilm assay.

Conclusion

The structural difference between this compound and sucrose, specifically the α-1,3-glycosidic bond in this compound, renders it non-metabolizable by the key cariogenic bacterium Streptococcus mutans. This fundamental property prevents the synthesis of glucans, the formation of biofilms, and the production of acid, which are the hallmarks of sucrose-induced dental caries. The experimental protocols detailed in this guide provide a robust framework for the in vitro validation of this compound's anti-cariogenic potential. For researchers and professionals in drug development and food science, this compound represents a highly promising functional ingredient for the formulation of non-cariogenic food products and oral health solutions. Further clinical studies are warranted to fully elucidate its efficacy in vivo.

A Deep Dive into Microbial Turanose Metabolism: Pathways, Regulation, and Experimental Approaches

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Turanose (α-D-glucopyranosyl-(1→3)-D-fructofuranose), a naturally occurring disaccharide and isomer of sucrose, serves as a valuable carbon source for a diverse range of microbial organisms.[1][2] Found in honey and produced through enzymatic isomerization of sucrose, its metabolism in microbes offers insights into novel enzymatic pathways and regulatory networks, presenting potential targets for therapeutic intervention and biotechnological applications. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism in microbial organisms, detailing the enzymatic pathways, regulatory mechanisms, and key experimental protocols for its investigation.

Enzymatic Pathways of this compound Catabolism

While the complete catabolic pathway for this compound is not universally elucidated across all microbial species, comparative genomics and functional studies in several bacteria, including members of the Firmicutes and Proteobacteria phyla, point towards a primary route of metabolism involving uptake via the Phosphotransferase System (PTS), followed by intracellular phosphorylation and subsequent hydrolysis.

Uptake and Phosphorylation: The Phosphotransferase System (PTS)

The initial step in this compound metabolism for many bacteria is its transport into the cell and concomitant phosphorylation, a process frequently mediated by the Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS).[2][3][4] The PTS is a multicomponent system that utilizes phosphoenolpyruvate (PEP) as a phosphoryl donor to transport and phosphorylate a wide array of carbohydrates. While a this compound-specific PTS has not been fully characterized in all organisms, the genetic architecture of operons involved in the metabolism of sucrose isomers suggests the presence of dedicated PTS components.[5]

The general mechanism of the PTS involves a series of phosphoryl transfers from PEP to the incoming sugar, as depicted below:

PTS_Pathway PEP Phosphoenolpyruvate E1 Enzyme I (EI) PEP->E1 P Pyruvate Pyruvate PEP->Pyruvate HPr HPr E1->HPr P EIIA Enzyme IIA HPr->EIIA P EIIB Enzyme IIB EIIA->EIIB P Turanose_P This compound-6-P (in) EIIB->Turanose_P P EIIC Enzyme IIC (transporter) EIIC->Turanose_P Turanose_out This compound (out) Turanose_out->EIIC

Figure 1: Generalized pathway of the Phosphotransferase System (PTS) for sugar uptake.

Intracellular Hydrolysis

Following transport and phosphorylation, the resulting this compound-6-phosphate is hydrolyzed into its constituent monosaccharides, which can then enter central metabolic pathways. The key enzyme in this step is a putative This compound-6-phosphate hydrolase . While the specific enzyme has not been biochemically characterized in detail for this compound, homologous systems for other disaccharides like sucrose suggest the existence of such an enzyme.[5]

Turanose_Catabolism Turanose_6P This compound-6-Phosphate Hydrolysis This compound-6-Phosphate Hydrolase Turanose_6P->Hydrolysis Glucose Glucose Hydrolysis->Glucose Fructose_6P Fructose-6-Phosphate Hydrolysis->Fructose_6P Glycolysis Glycolysis Glucose->Glycolysis Fructose_6P->Glycolysis

Figure 2: Proposed intracellular catabolism of this compound-6-Phosphate.

The products of this hydrolysis, glucose and fructose-6-phosphate, are readily assimilated into glycolysis.

Genetic Organization and Regulation

The genes encoding the enzymes and transporters for this compound metabolism are typically organized into operons, allowing for coordinated regulation in response to the availability of the substrate. While a definitive this compound operon has not been fully elucidated in all this compound-utilizing bacteria, comparative genomic analyses of organisms like Klebsiella pneumoniae and various Lactobacillus species provide a model for its structure and regulation.[1][5]

The Putative this compound (tur) Operon

Based on studies of sucrose isomer metabolism, a putative tur operon would likely contain genes for:

  • A this compound-specific PTS system: Comprising genes for the Enzyme II components (EIIA, EIIB, and EIIC).

  • A this compound-6-phosphate hydrolase: The enzyme responsible for cleaving the phosphorylated disaccharide.

  • A transcriptional regulator: A protein that controls the expression of the operon.

In Klebsiella pneumoniae, the aglB gene has been identified as necessary for the utilization of several sucrose isomers, including this compound, suggesting it is a key component of the catabolic pathway.[5]

Regulation of the this compound Operon

The expression of the this compound operon is expected to be tightly regulated to ensure that the metabolic machinery is only produced when this compound is present and preferred carbon sources, such as glucose, are absent. This regulation is likely achieved through two primary mechanisms:

  • Induction: In the presence of this compound, a transcriptional activator would bind to the promoter region of the tur operon, initiating transcription. Alternatively, a repressor protein that normally blocks transcription would be inactivated by binding to this compound or a derivative.

  • Catabolite Repression: In the presence of a preferred carbon source like glucose, the expression of the tur operon is repressed, even if this compound is also available. This global regulatory mechanism, known as carbon catabolite repression (CCR), ensures the preferential utilization of the most energy-efficient carbon source. In many bacteria, CCR is mediated by the phosphorylation state of the PTS components and the intracellular concentration of cyclic AMP (cAMP).

Turanose_Operon_Regulation cluster_operon This compound (tur) Operon Promoter Promoter turT turT (PTS) Promoter->turT Operator Operator turH turH (Hydrolase) Regulator Transcriptional Regulator Regulator->Operator binds/releases This compound This compound This compound->Regulator induces RNAP RNA Polymerase RNAP->Promoter binds Glucose Glucose CCR Catabolite Repression Glucose->CCR activates CCR->Promoter inhibits

Figure 3: A conceptual model of the regulation of a putative this compound operon.

Quantitative Data on this compound Metabolism

Quantitative data on the kinetics of specific this compound catabolic enzymes are limited in the literature. However, studies on the enzymatic production of this compound provide some relevant kinetic parameters for the synthesizing enzymes, which can offer a basis for comparison.

EnzymeOrganismSubstrate(s)ProductKm (mM)Vmax or Specific ActivityReference
Amylosucrase (BtAS)Bifidobacterium thermophilumSucroseThis compound-1.4 U/mg (wild-type)[3]
Amylosucrase (BtAS-G374S mutant)Bifidobacterium thermophilumSucroseThis compound-2.2 U/mg[3]
AmylosucraseNeisseria polysacchareaSucrose + FructoseThis compound-Yield: 73.7%[5]

Table 1: Kinetic and production data for enzymes involved in this compound synthesis.

Experimental Protocols

Investigating this compound metabolism requires a combination of genetic, biochemical, and analytical techniques. The following section outlines key experimental protocols that can be adapted for the study of this compound utilization in microbial organisms.

Assay for this compound-6-Phosphate Hydrolase Activity

This protocol is adapted from assays for other glycoside hydrolases and is designed to measure the release of glucose from this compound-6-phosphate.

Principle: The activity of this compound-6-phosphate hydrolase is determined by quantifying the amount of glucose produced over time. The released glucose is then measured using a coupled enzymatic assay involving glucose oxidase and peroxidase.

Materials:

  • This compound-6-phosphate (substrate)

  • Cell-free extract or purified enzyme

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Glucose oxidase/peroxidase (GOPOD) reagent

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing reaction buffer and this compound-6-phosphate at a desired concentration.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the cell-free extract or purified enzyme.

    • At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by heat inactivation (e.g., 100°C for 5 minutes).

  • Glucose Quantification:

    • To the reaction aliquots, add the GOPOD reagent.

    • Incubate at 37°C for a specified time (e.g., 20 minutes) to allow for color development.

    • Measure the absorbance at 510 nm.

    • Calculate the concentration of glucose released using a standard curve prepared with known concentrations of glucose.

Workflow:

Hydrolase_Assay_Workflow Start Prepare Reaction Mixture (Buffer + this compound-6-P) Incubate1 Pre-incubate at Optimal Temp. Start->Incubate1 AddEnzyme Add Enzyme/Cell Extract Incubate1->AddEnzyme TimeCourse Incubate and Collect Aliquots at Time Intervals AddEnzyme->TimeCourse StopReaction Stop Reaction (Heat Inactivation) TimeCourse->StopReaction AddGOPOD Add GOPOD Reagent StopReaction->AddGOPOD Incubate2 Incubate for Color Development AddGOPOD->Incubate2 MeasureAbs Measure Absorbance at 510 nm Incubate2->MeasureAbs Calculate Calculate Glucose Concentration MeasureAbs->Calculate

Figure 4: Workflow for the this compound-6-Phosphate Hydrolase activity assay.

Gene Expression Analysis by qRT-PCR

This protocol allows for the quantification of the expression levels of putative this compound utilization genes in response to different carbon sources.

Principle: Quantitative real-time PCR (qRT-PCR) is used to measure the amount of mRNA transcribed from the genes of interest.

Materials:

  • Bacterial cells grown in media with different carbon sources (e.g., glucose, this compound, no sugar)

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix

  • Primers specific for the target genes and a housekeeping gene (for normalization)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from bacterial cells harvested at the mid-logarithmic growth phase.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye-based master mix.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the expression of a housekeeping gene.

Workflow:

qRT_PCR_Workflow Start Culture Bacteria with Different Carbon Sources Harvest Harvest Cells Start->Harvest RNA_Extract Extract Total RNA Harvest->RNA_Extract cDNA_Synth Synthesize cDNA RNA_Extract->cDNA_Synth qPCR Perform qPCR with Gene-Specific Primers cDNA_Synth->qPCR Analysis Analyze Data and Determine Relative Gene Expression qPCR->Analysis

Figure 5: Workflow for gene expression analysis of this compound utilization genes using qRT-PCR.

Conclusion and Future Directions

The metabolism of this compound in microbial organisms represents a fascinating area of research with implications for understanding bacterial physiology, gut microbiome dynamics, and the development of novel biotechnological processes. While the foundational elements of this compound catabolism are beginning to be understood, significant gaps in our knowledge remain. Future research should focus on:

  • Definitive Elucidation of Catabolic Pathways: The complete enzymatic pathways for this compound degradation in various key microbial species need to be fully characterized.

  • Biochemical Characterization of Key Enzymes: Detailed kinetic and structural studies of this compound-specific PTS components and hydrolases are essential.

  • Regulatory Network Mapping: The precise transcriptional regulators, their binding sites, and the signaling molecules involved in the control of this compound operons need to be identified.

A deeper understanding of these aspects will not only advance our fundamental knowledge of microbial carbohydrate metabolism but also pave the way for the rational design of probiotics, prebiotics, and novel antimicrobial strategies targeting these unique metabolic pathways.

References

The Differential Biological Activities of Turanose Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Turanose, a structural isomer of sucrose, and its related isomers represent a class of disaccharides with emerging biological significance. Unlike sucrose, these isomers often exhibit unique physiological effects, ranging from modulation of cellular signaling pathways to anti-inflammatory and metabolic responses. This technical guide provides an in-depth analysis of the biological activities of this compound and its key isomers—palatinose (isomaltulose), leucrose, and trehalulose—with a focus on quantitative data, experimental methodologies, and the underlying signaling mechanisms. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic and functional potential of these compounds.

Comparative Biological Activities of this compound Isomers

The biological activities of this compound isomers are diverse, primarily stemming from their different glycosidic linkages which affect their digestibility and interaction with cellular machinery.

Anti-inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects. In studies using RAW 264.7 macrophages, this compound dose-dependently suppressed the expression of key inflammatory mediators.

Metabolic and Glycemic Control

Several this compound isomers are recognized for their potential in metabolic regulation, primarily due to their slower hydrolysis and absorption compared to sucrose.

  • Isomaltulose (Palatinose) is a slow-release carbohydrate with a low glycemic index (GI) of 32[1]. It is fully but slowly digested, leading to a lower and more sustained blood glucose and insulin response[1][2]. This property makes it a promising sucrose substitute for managing metabolic conditions[1][3]. In patients with non-alcoholic fatty liver disease (NAFLD), isomaltulose has been shown to improve insulin resistance[4].

  • Leucrose is also digested more slowly than sucrose. In vitro studies with human digestive carbohydrases have shown that the cleavage rate of leucrose is 63% that of sucrose and 31% that of maltose[5]. This slower digestion contributes to lower blood glucose and fructose profiles in humans compared to sucrose[5].

  • This compound has been shown to attenuate lipid accumulation in preadipocytes, suggesting a role in controlling adipogenesis[6].

Plant Signaling

In plants, this compound and palatinose are perceived as signaling molecules. They are not readily metabolized by higher plants and can act as stress-related stimuli[7]. Both this compound and palatinose have been shown to strongly activate Mitogen-Activated Protein Kinases (MAPKs), a key component of plant stress and defense signaling pathways[7][8]. This is in contrast to metabolizable sugars like sucrose and glucose, which do not activate MAPKs to the same extent[7][8].

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data associated with the biological activities of this compound and its isomers.

Table 1: Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Macrophages

Treatment Group (Total Sugar Concentration: 25 mM)iNOS Protein Expression (% of Glucose Control)COX-2 Protein Expression (% of Glucose Control)IL-1β mRNA Expression (Fold Change vs. Control)IL-18 mRNA Expression (Fold Change vs. Control)
Glucose (Glu)100%100%~3.5~2.5
50% Glu / 50% this compound (T50)Not significantly different from Glu~65% (P < 0.05)[8]Not significantly different from GluNot significantly different from Glu
25% Glu / 75% this compound (T75)~49% (P < 0.05)[8]~38% (P < 0.001)[8]~1.5 (P < 0.05)~1.2 (P < 0.05)
100% this compound (T100)~25% (P < 0.001)[8]~25% (P < 0.001)[8]~1.2 (P < 0.05)~1.0 (P < 0.05)

Table 2: Physicochemical and Metabolic Properties of Sucrose Isomers

IsomerSweetness (relative to Sucrose)Glycemic Index (GI)Rate of Hydrolysis by Human Intestinal Enzymes (relative to Sucrose)
Sucrose100%~65-70100%
This compound~50%[4]Low (specific value not consistently reported)Slower than sucrose[4]
Isomaltulose (Palatinose)~50%[4]32[1]Very slow[2]
Leucrose~50%[4]Not reported63%[5]
Trehalulose~70%[4]Not reportedSlower than sucrose[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of this compound isomers.

Determination of Anti-inflammatory Effects in Macrophages

This protocol describes the methodology used to assess the anti-inflammatory effects of this compound in RAW 264.7 macrophage cells.

Objective: To quantify the expression of inflammatory mediators (iNOS, COX-2) and cytokines (IL-1β, IL-18) in response to this compound treatment.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in plates and treated with different concentrations of this compound, often in combination with glucose, to a final total sugar concentration (e.g., 25 mM). Lipopolysaccharide (LPS) is used to induce an inflammatory response.

  • Western Blot Analysis for iNOS and COX-2 Expression:

    • Cells are lysed, and total protein is quantified.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against iNOS and COX-2.

    • A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used for visualization.

    • Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin or α-tubulin)[8].

  • Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression:

    • Total RNA is extracted from the treated cells.

    • cDNA is synthesized from the RNA template.

    • qRT-PCR is performed using specific primers for IL-1β, IL-18, and a housekeeping gene (e.g., GAPDH).

    • Relative mRNA expression is calculated using the ΔΔCt method.

MAPK Activation Assay in Plant Cells

This protocol outlines the steps to measure the activation of MAPKs in plant cells in response to treatment with this compound isomers.

Objective: To detect the phosphorylation and activation of MAPKs as an indicator of sugar-mediated signaling.

Methodology:

  • Plant Material: Plant cell suspension cultures (e.g., from Arabidopsis thaliana or tomato) are used.

  • Treatment: The cell cultures are treated with different concentrations of this compound, palatinose, sucrose, or glucose for various time points.

  • Protein Extraction: Total protein is extracted from the plant cells using a suitable extraction buffer.

  • Immunoblotting with Anti-phospho-ERK1/2 Antibody:

    • Extracted proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with an antibody that specifically recognizes the phosphorylated (active) form of MAPKs (e.g., anti-phospho-p44/42 MAPK, also known as anti-phospho-ERK1/2)[9].

    • The detection and quantification are performed as described in the Western blot protocol above.

  • In-gel Kinase Assay (Optional):

    • Proteins are separated on an SDS-PAGE gel containing a generic MAPK substrate (e.g., myelin basic protein, MBP).

    • The gel is washed and incubated with a buffer containing radiolabeled ATP ([γ-³²P]ATP).

    • Activated kinases in the gel will phosphorylate the substrate, and the radioactive signal is detected by autoradiography[9].

Signaling Pathways and Visualizations

The biological effects of this compound isomers are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

This compound and Palatinose-Induced MAPK Signaling in Plants

plant_mapk_signaling This compound This compound Receptor Putative Membrane Receptor This compound->Receptor Palatinose Palatinose Palatinose->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Phosphorylation Phosphorylation MAPK->Phosphorylation StressResponse Stress and Defense Responses Phosphorylation->StressResponse

This compound and palatinose activate a MAPK cascade in plants.
Proposed Anti-inflammatory Signaling of this compound in Macrophages

macrophage_anti_inflammatory This compound This compound SignalingCascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) This compound->SignalingCascade Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates TLR4->SignalingCascade GeneExpression Pro-inflammatory Gene Expression SignalingCascade->GeneExpression iNOS iNOS GeneExpression->iNOS COX2 COX-2 GeneExpression->COX2 Cytokines IL-1β, IL-18 GeneExpression->Cytokines

This compound inhibits LPS-induced pro-inflammatory gene expression.
Experimental Workflow for Western Blot Analysis

western_blot_workflow start Cell Treatment with This compound Isomers lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (e.g., Bradford Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection and Imaging secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Workflow for analyzing protein expression by Western blot.

Conclusion and Future Directions

The isomers of this compound exhibit a range of biological activities that distinguish them from sucrose and from each other. This compound and palatinose act as signaling molecules in plants, while in mammalian systems, this compound demonstrates significant anti-inflammatory potential. Isomaltulose and leucrose offer metabolic benefits due to their slow digestibility. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers investigating these compounds for applications in functional foods, therapeutics, and drug development.

Future research should focus on elucidating the specific receptors and downstream signaling components involved in the observed biological effects. Further clinical trials are warranted to fully understand the long-term metabolic and anti-inflammatory benefits of these sucrose isomers in human health and disease. The development of more efficient and scalable methods for the synthesis and purification of these isomers will also be critical for their broader application.

References

Methodological & Application

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Turanose

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Turanose is a disaccharide and a structural isomer of sucrose, composed of glucose and fructose linked by an α-1,3-glycosidic bond. It is a reducing sugar naturally found in honey and has gained interest as a potential sucrose substitute due to its lower caloric value and anti-cariogenic properties.[1][2] Accurate and reliable analytical methods are crucial for its quantification in various matrices, including food products and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of carbohydrates like this compound due to its high resolution, sensitivity, and reproducibility.[3] This document provides detailed application notes and protocols for the HPLC analysis of this compound, intended for researchers, scientists, and drug development professionals.

I. Analytical Approaches for this compound Analysis

The HPLC analysis of carbohydrates, including this compound, can be challenging due to their similar structures and lack of a strong UV chromophore. Several HPLC modes and detection methods are employed to overcome these challenges:

  • Normal-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC): These techniques are well-suited for separating polar compounds like sugars using a polar stationary phase and a non-polar mobile phase.[4]

  • Ion-Exchange Chromatography: This method separates carbohydrates based on their interactions with a charged stationary phase.[4]

  • Reversed-Phase Chromatography: While less common for underivatized sugars, it can be used after derivatization to attach a non-polar functional group to the sugar molecule.[4]

Common detection methods include:

  • Refractive Index (RI) Detection: A universal detector for carbohydrates, but it is sensitive to temperature and mobile phase composition changes and has lower sensitivity.[4][5]

  • Ultraviolet (UV) Detection: Carbohydrates have weak UV absorbance at low wavelengths (around 190-195 nm).

  • Pulsed Amperometric Detection (PAD): A highly sensitive and specific method for electroactive compounds like carbohydrates.

  • Fluorescence Detection (FLD): Requires pre-column derivatization with a fluorescent tag to enhance sensitivity.[6]

  • Evaporative Light Scattering Detection (ELSD): A universal detector that is more sensitive than RI and is not affected by mobile phase gradients.[4]

II. Experimental Protocols

This section details two common HPLC methods for the analysis of this compound: one using an amino column with RI detection, and another using a specialized column with UV detection.

Protocol 1: Analysis of this compound using an Amino Column with Refractive Index (RI) Detection

This is a widely used method for the routine analysis of underivatized sugars in various samples, such as honey.[7][8]

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a refractive index detector.

  • Amino-based column (e.g., Zorbax Carbohydrate Analysis column, 4.6 mm ID × 150 mm, 5 µm).[7]

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

  • Acetonitrile (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • This compound standard (≥98% purity).

2. Preparation of Standard Solutions

  • Stock Standard Solution (10 mg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 10 mg/mL.[7]

3. Sample Preparation

  • Solid Samples: Accurately weigh a known amount of the homogenized sample, dissolve it in a known volume of the mobile phase, and vortex to ensure complete dissolution.

  • Liquid Samples (e.g., Honey): Dissolve a known weight (e.g., 5.0 g) of the honey sample in a methanol:water (25:75, v/v) solution to a final volume of 50 mL.[7]

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.[7]

4. HPLC Conditions

ParameterValue
Column Zorbax Carbohydrate Analysis (4.6 mm ID × 150 mm, 5 µm)[7]
Mobile Phase Acetonitrile:Water (75:25, v/v)[7]
Flow Rate 1.8 mL/min[7]
Column Temperature 35 °C[7]
Detector Refractive Index (RI) Detector[7]
Detector Temperature 35 °C[7]
Injection Volume 10 µL[7]

5. Data Analysis

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Analysis of this compound using a Chromolith® NH2 Column with UV Detection

This method offers a rapid analysis of this compound and other disaccharides.

1. Instrumentation and Materials

  • HPLC system with a binary pump, autosampler, column oven, and a UV detector.

  • Chromolith® NH2 column (10 cm x 4.6 mm I.D., 2 µm particles).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

  • Acetonitrile (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • This compound standard (≥98% purity).

2. Preparation of Standard and Sample Solutions

  • Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent. A typical sample concentration for this compound is 7.7 mg/mL.

3. HPLC Conditions

ParameterValue
Column Chromolith® NH2 (10 cm x 4.6 mm I.D., 2 µm)
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 4 mL/min
Column Temperature 23 °C
Detector UV Detector
Wavelength 190 nm
Injection Volume 10 µL

4. Data Analysis

  • Follow the data analysis procedure described in Protocol 1, using the UV signal at 190 nm for peak detection and quantification.

III. Method Validation

For reliable quantitative results, the chosen HPLC method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8]Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of the test results obtained by the method to the true value.[8]Recovery of 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6][8]Relative Standard Deviation (RSD) ≤ 2%
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Resolution of the this compound peak from other components
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]Signal-to-noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8]RSD of results should be within acceptable limits

IV. Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Column, Oven, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Logical Relationship of Method Validation Parameters

Validation_Relationship cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Method HPLC Method Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->LOQ Precision->LOQ

Caption: Interrelationship of key HPLC method validation parameters.

References

Application Notes and Protocols for the Enzymatic Synthesis of Turanose Using Amylosucrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turanose, a structural isomer of sucrose, is a non-cariogenic and low-calorigenic disaccharide with potential applications as a functional sweetener.[1][2] It is composed of a glucose molecule and a fructose molecule linked by an α-1,3 glycosidic bond.[3] Enzymatic synthesis of this compound using amylosucrase (EC 2.4.1.4) offers a highly specific and efficient production method compared to chemical synthesis.[2] Amylosucrase catalyzes the transglycosylation of a glucosyl unit from sucrose to an acceptor molecule. In the synthesis of this compound, fructose, either released from sucrose hydrolysis or extrinsically added, acts as the acceptor.[4][5] This document provides detailed application notes and protocols for the synthesis, purification, and analysis of this compound using amylosucrase.

Principle of Synthesis

Amylosucrase, a glucosyltransferase, catalyzes the transfer of the glucosyl moiety from sucrose to an acceptor. The enzyme's primary catalytic activity is the polymerization of glucose into amylose-like glucans.[1] However, at high sucrose concentrations, the isomerization reaction is favored, leading to the synthesis of sucrose isomers like this compound and trehalulose.[1][4] The addition of external fructose to the reaction mixture can further enhance the yield of this compound by increasing the probability of the isomerization reaction.[1][5] The reaction equilibrium can be shifted towards this compound synthesis by modulating the composition of the reaction mixture.[4]

Factors Influencing this compound Synthesis

Several factors can be optimized to maximize the yield of this compound:

  • Enzyme Source: Amylosucrases from different microorganisms, such as Neisseria polysaccharea (NpAS), Deinococcus geothermalis (DgAS), and Bifidobacterium thermophilum (BtAS), exhibit varying efficiencies in this compound synthesis.[4][6] NpAS is frequently utilized for its high this compound production yield.[1]

  • Substrate Concentration: High concentrations of sucrose (e.g., 2.0-2.5 M) have been shown to significantly increase the yield of this compound.[1][7]

  • Extrinsic Fructose: The addition of fructose to the reaction mixture can further boost the this compound yield.[1]

  • Temperature: The optimal temperature for amylosucrase activity is typically between 30°C and 50°C, depending on the specific enzyme.[2][4]

  • pH: Most amylosucrases exhibit optimal activity in a neutral pH range of 6.0 to 8.0.[4][8]

  • Enzyme Concentration: Higher enzyme concentrations can reduce the reaction time required to achieve a high yield of this compound.[8][9]

  • Reaction Time: The optimal reaction time can range from 24 to 120 hours, depending on the other reaction parameters.[8][10]

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound.

Table 1: Effect of Sucrose Concentration and Temperature on this compound Yield using NpAS [8]

Sucrose Concentration (M)Temperature (°C)Reaction Time (h)This compound Yield (%)
1.03072-
1.53072-
2.03072-
1.03572-
1.53572-
2.03572~50
1.04072-
1.54072-
2.04072-

Table 2: Effect of Enzyme Concentration and Reaction Time on this compound Yield using NpAS [8][9]

Enzyme Concentration (units/L)Sucrose Concentration (M)Temperature (°C)Reaction Time (h)This compound Yield (%)
1001.03524-
1001.035120~30
2001.035--
4001.03524~30
4002.53512056.2

Table 3: Effect of Extrinsic Fructose on this compound Yield using NpAS [1]

Sucrose Concentration (M)Fructose Concentration (M)Temperature (°C)This compound Yield (%)
2.00.75-73.7

Table 4: this compound Synthesis using a Mutant Amylosucrase from Bifidobacterium thermophilum [6]

EnzymeSubstrateTemperature (°C)Reaction Time (h)This compound Yield (%)This compound Productivity (g/(L·h))
BtAS-WT2.0 M Sucrose + 0.75 M Fructose---28.1
BtASY414F/P200R1.0 M Sucrose + 1.0 M Fructose50689.382.0

Experimental Protocols

Protocol 1: Preparation of Recombinant Amylosucrase

This protocol describes the general steps for producing recombinant amylosucrase, for example, from Neisseria polysaccharea (NpAS), in E. coli.

Materials:

  • E. coli strain (e.g., BL21(DE3)) harboring the amylosucrase gene in an expression vector

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Buffer for cell lysis (e.g., 50 mM Tris-HCl, pH 7.0)

  • Ni-NTA affinity chromatography column

  • Elution buffer (e.g., lysis buffer with imidazole)

  • Amicon ultra centrifugal filter devices

Procedure:

  • Inoculate a starter culture of the recombinant E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and disrupt the cells using sonication or a homogenizer.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the His-tagged amylosucrase from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.

  • Elute the purified enzyme and concentrate it using an Amicon ultra centrifugal filter device.[8]

  • Determine the enzyme activity.

Protocol 2: Enzymatic Synthesis of this compound

This protocol provides a method for the synthesis of this compound using purified amylosucrase.

Materials:

  • Purified amylosucrase (e.g., NpAS)

  • Sucrose

  • Fructose (optional)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0)

Procedure:

  • Prepare a reaction mixture containing a high concentration of sucrose (e.g., 2.5 M) in the reaction buffer.[1] For enhanced yield, fructose can be added (e.g., 0.75 M).[1]

  • Add the purified amylosucrase to the reaction mixture to a final concentration of, for example, 400 units/L.[1]

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35°C for NpAS) for an extended period (e.g., 120 hours), with gentle agitation.[1][7]

  • Monitor the progress of the reaction by taking samples at different time points.

  • Terminate the reaction by heating the mixture at 100°C for 10 minutes to deactivate the enzyme.[8]

Protocol 3: Purification and Analysis of this compound

This protocol outlines the steps for purifying and analyzing the synthesized this compound.

Materials:

  • Activated carbon

  • Preparative recycling High-Performance Liquid Chromatography (HPLC) system

  • High-Performance Anion-Exchange Chromatography (HPAEC) system with a pulsed amperometric detector (PAD)

  • Thin-Layer Chromatography (TLC) plates

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Standard solutions of glucose, fructose, sucrose, and this compound

Procedure:

  • Decolorization: Decolorize the reaction mixture by treating it with activated carbon and then filtering to remove the carbon.[10]

  • Purification:

    • Purify this compound from the reaction mixture using a preparative recycling HPLC system.[1][11] This method has been shown to achieve high purity (94.7%) and recovery yield (97.5%).[1][11]

  • Analysis:

    • HPAEC-PAD: Analyze the composition of the reaction mixture and the purity of the final product using an HPAEC-PAD system.[8] Use commercially available standards for glucose, fructose, sucrose, and this compound for quantification.[12]

    • TLC: Perform TLC analysis to qualitatively assess the presence of this compound and other sugars in the reaction mixture and purified samples.[10]

    • NMR: Confirm the chemical structure of the purified this compound using NMR analysis.[1][11]

Mandatory Visualization

EnzymaticSynthesisWorkflow cluster_prep Enzyme Preparation cluster_synthesis This compound Synthesis cluster_purification Purification & Analysis Culture Recombinant E. coli Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Affinity Chromatography Lysis->Purification Enzyme Purified Amylosucrase Purification->Enzyme Reaction Enzymatic Reaction (35°C, 120h) Enzyme->Reaction Substrate Sucrose (+ Fructose) Substrate->Reaction Termination Heat Inactivation Reaction->Termination Mixture Reaction Mixture Termination->Mixture Decolor Decolorization Mixture->Decolor HPLC Preparative HPLC Decolor->HPLC Product Pure this compound HPLC->Product Analysis HPAEC / TLC / NMR Product->Analysis

Caption: Experimental workflow for the enzymatic synthesis of this compound.

AmylosucraseMechanism cluster_reaction Amylosucrase Catalyzed Reactions cluster_pathways Acceptor Reactions Sucrose Sucrose (Glc-Fru) Intermediate Glucosyl-Enzyme Intermediate Sucrose->Intermediate + Enzyme Enzyme Amylosucrase Fructose Fructose Intermediate->Fructose - Fructose Glucan α-1,4-Glucan (Polymerization) Intermediate->Glucan + (Glc)n This compound This compound (Isomerization) Intermediate->this compound + Fructose

Caption: Reaction mechanism of amylosucrase for this compound synthesis.

References

Application Notes and Protocols: Turanose as a Carbon Source for Bacterial and Fungal Growth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Turanose (α-D-glucopyranosyl-(1→3)-D-fructose) is a naturally occurring disaccharide and an isomer of sucrose, found in honey.[1][2] While it is known for its low glycemic index and potential as a sugar substitute, it also serves as a viable carbon source for the growth of various microorganisms.[3] Understanding the metabolic pathways and growth kinetics of bacteria and fungi on this compound is crucial for various applications, including industrial fermentation, gut microbiome studies, and the development of novel antimicrobial strategies. These application notes provide an overview of this compound metabolism in select bacteria and fungi, along with detailed protocols for studying microbial growth on this sugar.

Bacterial Utilization of this compound

Several bacterial species have been identified to metabolize this compound. Notably, members of the gut microbiota, such as Fusobacterium mortiferum and Bifidobacterium species, can utilize this compound as an energy source.

Fusobacterium mortiferum

Fusobacterium mortiferum employs a specific metabolic pathway to internalize and catabolize this compound. The process involves a phosphoenolpyruvate-dependent phosphotransferase system (PTS) for the transport and concomitant phosphorylation of the sugar.

Metabolic Pathway of this compound in Fusobacterium mortiferum

The metabolism of this compound in F. mortiferum proceeds as follows:

  • Transport and Phosphorylation: this compound is transported into the cell via a specific PTS, which simultaneously phosphorylates it to this compound-6'-phosphate. This process is catalyzed by the EII(CB) component of the PTS, encoded by the malB gene.[4][5][6]

  • Hydrolysis: The intracellular this compound-6'-phosphate is then hydrolyzed by a specific NAD+ and metal-dependent phospho-α-glucosidase, MalH, yielding glucose-6-phosphate and fructose.[4][5][6]

  • Glycolysis: Glucose-6-phosphate and fructose (after phosphorylation to fructose-6-phosphate by fructokinase) enter the glycolytic pathway to generate ATP and metabolic intermediates for cellular biosynthesis.[4][5][6]

Turanose_Metabolism_F_mortiferum cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space This compound This compound PTS PTS (malB) This compound->PTS Transport & Phosphorylation Turanose_P This compound-6'-phosphate PTS->Turanose_P MalH MalH (Phospho-α-glucosidase) Turanose_P->MalH Hydrolysis G6P Glucose-6-phosphate MalH->G6P Fructose Fructose MalH->Fructose Glycolysis Glycolysis G6P->Glycolysis FK Fructokinase Fructose->FK Phosphorylation F6P Fructose-6-phosphate FK->F6P F6P->Glycolysis

Diagram 1: this compound metabolic pathway in Fusobacterium mortiferum.
Bifidobacterium Species

Bifidobacterium species are known to produce amylosucrase, an enzyme that can synthesize this compound from sucrose.[7][8] Some strains can also utilize this compound as a carbon source for growth. The specific growth rate of some bifidobacteria has been shown to be higher on di- and trisaccharides compared to glucose.[9]

Fungal Utilization of this compound

Information on specific fungal species that readily utilize this compound is less detailed in the current literature compared to bacteria. However, many fungi, such as Aspergillus niger and Penicillium species, are known for their metabolic versatility and ability to grow on a wide range of carbon sources.[10][11][12] It is plausible that these fungi can utilize this compound, likely by first hydrolyzing it into glucose and fructose via extracellular or intracellular sucrases or other glucosidases.

Quantitative Growth Data

Quantitative data on the growth kinetics of bacteria and fungi specifically on this compound is limited in publicly available literature. The following table summarizes the available qualitative and semi-quantitative information.

MicroorganismCarbon SourceGrowth ObservationReference
Fusobacterium mortiferumThis compoundGood growth as an energy source.[4][5][6]
Bifidobacterium spp.This compoundUtilized for growth; some strains show higher specific growth rates on disaccharides than on glucose.[9][13]
Klebsiella pneumoniaeThis compoundExhibits growth on this compound.[4]
Aspergillus nigerVarious sugarsFructose and sucrose are suitable carbon sources; growth on complex sugars is possible.[10]
Penicillium spp.GeneralUbiquitous saprobes with diverse carbon source utilization.[14]

Experimental Protocols

The following are detailed protocols for studying the growth of bacteria and fungi on this compound as a primary carbon source.

Protocol 1: Bacterial Growth Curve Analysis using this compound

Objective: To determine the growth kinetics of a bacterial strain (e.g., Fusobacterium mortiferum or Bifidobacterium sp.) using this compound as the sole carbon source.

Materials:

  • Bacterial strain of interest

  • Anaerobic chamber or GasPak system (for anaerobes like Fusobacterium and Bifidobacterium)

  • Spectrophotometer

  • Sterile culture tubes or flasks

  • Micropipettes and sterile tips

  • Appropriate basal broth medium (e.g., modified Bifidobacterium medium or ATCC medium 2107 for F. mortiferum)[15]

  • Sterile-filtered this compound stock solution (e.g., 20% w/v)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Media Preparation: Prepare the basal broth medium according to the supplier's instructions, but omit the standard carbon source. For example, for a defined minimal medium, replace glucose with this compound. Autoclave the basal medium.

  • Carbon Source Addition: Aseptically add the sterile this compound stock solution to the cooled basal medium to the desired final concentration (e.g., 0.5% or 1% w/v).

  • Inoculum Preparation:

    • Grow a starter culture of the bacterial strain in a suitable rich medium overnight.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile PBS to remove residual medium.

    • Resuspend the cells in PBS to a known optical density (OD) at 600 nm (e.g., OD600 = 1.0).

  • Inoculation: Inoculate the this compound-containing medium with the washed cell suspension to a starting OD600 of approximately 0.05.

  • Incubation:

    • Incubate the cultures under appropriate conditions (e.g., 37°C). For anaerobic bacteria, place the cultures in an anaerobic chamber or use a GasPak system.

    • For planktonic cultures, use a shaking incubator to ensure aeration and prevent cell settling.

  • Growth Monitoring:

    • At regular time intervals (e.g., every 1-2 hours), aseptically remove an aliquot of the culture.

    • Measure the OD600 of the aliquot using a spectrophotometer. Use the uninoculated this compound medium as a blank.

    • Continue monitoring until the culture reaches the stationary phase.

  • Data Analysis:

    • Plot the log(OD600) versus time.

    • Determine the specific growth rate (µ) from the slope of the linear portion of the logarithmic growth phase.

    • Calculate the doubling time (t_d) using the formula: t_d = ln(2) / µ.

Bacterial_Growth_Curve_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Media Prepare Basal Medium (w/o carbon source) Combine Combine Basal Medium and this compound Media->Combine This compound Prepare Sterile This compound Solution This compound->Combine Inoculum Prepare Washed Bacterial Inoculum Inoculate Inoculate Medium Inoculum->Inoculate Combine->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Monitor Monitor OD600 at Time Intervals Incubate->Monitor Plot Plot log(OD600) vs. Time Monitor->Plot Calculate Calculate Growth Rate (µ) and Doubling Time (t_d) Plot->Calculate

Diagram 2: Workflow for bacterial growth curve analysis.
Protocol 2: Fungal Biomass Determination in Liquid Culture with this compound

Objective: To quantify the biomass of a fungal strain (e.g., Aspergillus niger) grown in a liquid medium with this compound as the sole carbon source.

Materials:

  • Fungal strain of interest

  • Potato Dextrose Broth (PDB) or a defined fungal minimal medium

  • Sterile-filtered this compound stock solution (e.g., 20% w/v)

  • Sterile Erlenmeyer flasks

  • Shaking incubator

  • Whatman No. 1 filter paper or equivalent

  • Drying oven

  • Analytical balance

Procedure:

  • Media Preparation: Prepare a suitable fungal broth medium (e.g., Czapek Dox Broth) without the standard carbon source. Autoclave the medium.

  • Carbon Source Addition: Aseptically add the sterile this compound stock solution to the cooled medium to the desired final concentration (e.g., 1% or 2% w/v).

  • Inoculum Preparation:

    • Grow the fungal strain on a suitable agar plate (e.g., Potato Dextrose Agar) until sufficient sporulation occurs.

    • Harvest the spores by adding sterile water with a surfactant (e.g., 0.05% Tween 80) to the plate and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer.

  • Inoculation: Inoculate the this compound-containing liquid medium with a known concentration of spores (e.g., 1 x 10^6 spores/mL).

  • Incubation: Incubate the flasks in a shaking incubator (e.g., 25-30°C, 150 rpm) for a specified period (e.g., 5-7 days).

  • Biomass Harvesting:

    • Pre-weigh a piece of Whatman No. 1 filter paper.

    • Harvest the fungal mycelium by filtering the entire culture through the pre-weighed filter paper.

    • Wash the mycelial mat on the filter paper with distilled water to remove any remaining medium components.

  • Drying and Weighing:

    • Place the filter paper with the mycelial mat in a drying oven at 60-80°C until a constant weight is achieved (typically 24-48 hours).

    • Cool the filter paper in a desiccator to prevent moisture absorption.

    • Weigh the filter paper with the dried mycelium on an analytical balance.

  • Calculation:

    • Calculate the dry biomass weight by subtracting the initial weight of the filter paper from the final weight of the filter paper with the dried mycelium.

    • Express the biomass as g/L of culture medium.

Signaling Pathways

While specific signaling pathways in bacteria and fungi directly triggered by this compound are not well-documented, general sugar sensing and signaling pathways are known to regulate metabolism and gene expression.

  • Bacterial Two-Component Systems and PTS-Mediated Regulation: In bacteria, two-component signal transduction systems and the phosphorylation state of PTS components play a crucial role in sensing carbohydrate availability and regulating the expression of metabolic genes.[16] The phosphorylation state of PTS proteins can influence the activity of other transporters and transcription factors.

  • Fungal Sugar Sensing: In fungi, sugar sensing is complex and involves multiple pathways. For instance, in yeasts like Saccharomyces cerevisiae, glucose is sensed by membrane-bound sensors that initiate signal transduction cascades, leading to changes in the expression of hexose transporter genes.[4] Fungi also possess pathways like the TOR signaling pathway that act as master regulators of growth and metabolism in response to nutrient availability.[17] It is likely that this compound, once hydrolyzed to glucose and fructose, would modulate these conserved signaling pathways.

Fungal_Sugar_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Sugars Sugars (e.g., Glucose, Fructose from this compound hydrolysis) Sensor Sugar Sensor (e.g., Transporter-like) Sugars->Sensor TOR_Pathway TOR Pathway Sugars->TOR_Pathway Nutrient Input Signal_Cascade Signal Transduction Cascade Sensor->Signal_Cascade Gene_Expression Regulation of Gene Expression Signal_Cascade->Gene_Expression Metabolism Metabolic Adjustments Signal_Cascade->Metabolism TOR_Pathway->Gene_Expression TOR_Pathway->Metabolism

Diagram 3: Generalized fungal sugar signaling pathways.

Conclusion

This compound is a metabolizable carbon source for a range of bacteria and likely for many fungi. The detailed metabolic pathway in Fusobacterium mortiferum highlights a specialized PTS-dependent mechanism. While quantitative growth data remains sparse, the provided protocols offer a robust framework for researchers to investigate the growth kinetics and biomass production of their microorganisms of interest on this compound. Further research is needed to elucidate the specific this compound metabolic pathways in fungi and to identify the direct signaling roles of this disaccharide in microbial physiology.

References

Application Notes and Protocols: Turanose in Food Science and Technology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Turanose, a structural isomer of sucrose, is a naturally occurring reducing disaccharide found in honey.[1][2][3] It is composed of a glucose and a fructose molecule linked by an α-1,3 glycosidic bond.[1] Due to its unique physicochemical properties, including low caloric value, low glycemic index, and anti-cariogenic characteristics, this compound is gaining significant interest as a functional sweetener and sucrose substitute in the food and pharmaceutical industries.[1][2][4] These application notes provide a comprehensive overview of the properties of this compound, its applications in food science, and detailed experimental protocols.

Physicochemical Properties of this compound

This compound exhibits several properties that make it a promising ingredient for various food applications.[4] A summary of its key quantitative characteristics is presented below.

Table 1: Quantitative Physicochemical Properties of this compound Compared to Sucrose.

PropertyThis compoundSucroseReference(s)
Relative Sweetness 50% of sucrose100%[4]
Caloric Value LowStandard[2][5]
Glycemic Index LowMedium (approx. 65)[2][6]
Solubility in Water (25°C) 78.41 g/dL222.19 g/dL[4]
Hydrolysis in Simulated Small Intestinal Fluid (4h) 18% degraded36% degraded[4][7][8]
pH Stability (90°C, 4h) Not hydrolyzed at pH 3.0>80% degraded at pH 3.0[4]
Alkaline Stability (90°C, 1h) >80% hydrolyzed at pH 10.0Stable[4]

Applications in Food Science and Technology

This compound's unique properties lend themselves to a variety of applications in the food industry, from a functional sweetener to a texture modifier.

1. Functional Sweetener and Sucrose Substitute:

With a sweetness level of about half that of sucrose, this compound can be used as a bulk sweetener in products where a milder sweetness is desired.[4] Its slow digestibility and low glycemic index make it a suitable sugar substitute for developing low-calorie and specialty food products, potentially for individuals with metabolic disorders.[2][5][9]

2. Bulking Agent:

Due to its structural similarity to sucrose, this compound can serve as a bulking agent in various food formulations, providing texture and mouthfeel similar to sucrose-containing products.[4][5]

3. Texture and Rheology Modifier in Baked Goods and Noodles:

Studies have shown that this compound can positively impact the rheological properties of dough.[10] In instant fried noodles, the inclusion of this compound has been shown to:

  • Decrease water absorption of the dough.[11]

  • Increase gel stability and starch retrogradation.[10][11]

  • Lower the storage and loss moduli, resulting in a more viscous dough.[10][11]

  • Lead to a continuous, smooth, and less porous noodle structure after frying.[11]

  • Reduce oil uptake by up to 20.8%.[10][11]

  • Enhance oxidative stability and improve breaking stress of the final product.[11]

In frozen dough systems, replacing sugar with this compound did not negatively affect the thermo-mechanical parameters of wheat dough and lowered the gelatinization temperature.[10] Furthermore, it resulted in bread with a significant increase in specific loaf volume and a softer texture.[12]

4. Potential Prebiotic Effects:

Some research suggests that this compound may have prebiotic effects by promoting the growth of beneficial gut bacteria.[13] This opens up possibilities for its use in functional foods aimed at improving gut health.

Experimental Protocols

1. Protocol for Enzymatic Production of this compound from Sucrose:

This protocol describes the production of this compound using amylosucrase from Neisseria polysaccharea (NpAS).[14][15]

Materials:

  • Recombinant NpAS enzyme

  • Sucrose

  • Fructose (optional, for enhancing yield)

  • Reaction buffer (e.g., sodium citrate buffer, pH 7.0)

  • Preparative recycling High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Prepare a high-concentration sucrose solution (e.g., 2.0-2.5 M) in the reaction buffer.

  • For enhanced yield, fructose can be added to the sucrose solution (e.g., 0.75 M).[15][16]

  • Add NpAS to the substrate solution (e.g., 100-400 U/L).[14][16]

  • Incubate the reaction mixture at a controlled temperature (e.g., 35°C) for an extended period (e.g., 72-120 hours).[14][15][16]

  • Monitor the reaction progress by taking samples periodically and analyzing the sugar composition using HPLC.

  • Once the desired this compound yield is achieved (yields can reach over 70%), terminate the reaction by heat inactivation of the enzyme.[15][16]

  • Purify this compound from the reaction mixture using a preparative recycling HPLC system. This method has been shown to achieve a purity of 94.7% with a recovery yield of 97.5%.[14][15]

  • The purified this compound can be concentrated to a syrup or dried to a powder.[17]

Workflow for Enzymatic Production of this compound:

Turanose_Production Substrate Sucrose Solution (High Concentration) Reaction Enzymatic Reaction (Controlled Temp. & Time) Substrate->Reaction Enzyme Amylosucrase (e.g., NpAS) Enzyme->Reaction Purification Purification (Preparative HPLC) Reaction->Purification Product High-Purity this compound Purification->Product Byproducts Residual Sucrose, Fructose, Glucans Purification->Byproducts

Enzymatic production and purification of this compound.

2. Protocol for Evaluating the Effect of this compound on Dough Rheology using a Mixolab:

This protocol is based on the methodology used to assess the impact of this compound on instant fried noodle dough.[10][11]

Materials:

  • Flour (e.g., wheat flour)

  • This compound (at varying concentrations, e.g., 0%, 2%, 4% of flour weight)

  • Water

  • Mixolab apparatus

Procedure:

  • Prepare dough samples with different concentrations of this compound. The control dough will contain 0% this compound.

  • Determine the optimal water absorption for each dough formulation using the Mixolab's standard protocol (e.g., 'Chopin+' protocol).

  • For each sample, place the flour and this compound mixture into the Mixolab bowl.

  • Start the Mixolab analysis. The apparatus will automatically add the predetermined amount of water and begin mixing.

  • The Mixolab will subject the dough to a dual stress of mixing and increasing temperature, recording the torque produced by the dough over time.

  • From the resulting Mixolab curve, determine the following parameters:

    • Water absorption (%)

    • Dough development time (minutes)

    • Dough stability (minutes)

    • Starch gelatinization (C3 value)

    • Gel stability (C4 value)

    • Starch retrogradation (C5 value)

  • Analyze the data to compare the rheological properties of the doughs with and without this compound.

3. Protocol for In Vitro Analysis of this compound Effects on Gut Microbiota:

This protocol provides a general framework for studying the potential prebiotic effects of this compound using an in vitro digestion and fermentation model.[18]

Materials:

  • Dynamic in vitro digestion system (e.g., simulating stomach, small intestine, and colon)

  • Fecal samples from healthy human donors to inoculate the colon compartments

  • Culture medium for gut microbiota

  • This compound

  • Control substance (e.g., a non-digestible but non-prebiotic fiber or no substrate)

  • DNA extraction kits for microbial DNA

  • 16S rRNA gene sequencing platform

Procedure:

  • Set up the dynamic in vitro digestion system with compartments simulating the stomach, small intestine, and ascending, transverse, and descending colon.

  • Inoculate the colon compartments with a fresh fecal slurry from healthy donors.

  • Allow the microbial community to stabilize for a period (e.g., 12 days) by feeding a basal culture medium.[18]

  • After stabilization, introduce this compound into the system daily for the treatment period (e.g., 14 days).[18] A control system should be run in parallel.

  • Collect samples from the different colon compartments at the end of the stabilization and treatment periods.

  • Extract microbial DNA from the collected samples.

  • Perform 16S rRNA gene sequencing to analyze the composition of the gut microbiota.

  • Use bioinformatics pipelines (e.g., Qiime2) to process the sequencing data, assign taxonomy, and assess alpha and beta diversity.[19][20]

  • Compare the microbial composition and diversity between the this compound-treated and control systems to determine the modulatory effects of this compound.

Workflow for In Vitro Gut Microbiota Analysis:

Gut_Microbiota_Analysis Fecal Fecal Inoculum System In Vitro Digestion System Fecal->System Stabilization Stabilization Period System->Stabilization Treatment Treatment Period (with this compound) Stabilization->Treatment Sampling Sample Collection Treatment->Sampling DNA_Extraction DNA Extraction Sampling->DNA_Extraction Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Analysis Bioinformatics Analysis Sequencing->Analysis Results Microbiota Composition & Diversity Analysis->Results

Workflow for analyzing the effect of this compound on gut microbiota.

Regulatory Status

While this compound is naturally present in honey, its status as a novel food ingredient is subject to regulatory approval in different regions. In the United States, substances intentionally added to food are considered food additives and require premarket review and approval by the FDA, unless the substance is "Generally Recognized As Safe" (GRAS) by qualified experts.[21][22] Toxicity studies have indicated a No Observed Adverse Effect Level (NOAEL) for this compound at 7 g/kg/day, suggesting it is safe for consumption.[23] Companies intending to market this compound as a food ingredient would typically go through the GRAS notification process with the FDA.[21]

Disclaimer: These protocols are intended for research and development purposes and should be adapted and validated for specific applications. All laboratory work should be conducted in accordance with standard safety practices.

References

Methods for purifying Turanose from a reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Purification of Turanose from a Reaction Mixture

For researchers, scientists, and professionals in drug development, the isolation of pure this compound from complex reaction mixtures is a critical step for its characterization and use. This document provides detailed application notes and protocols for various methods employed in this compound purification, including chromatography and crystallization techniques.

Introduction

This compound, a structural isomer of sucrose, is a reducing disaccharide with emerging applications in the food and pharmaceutical industries as a low-calorie sweetener and a potential signaling molecule. It is typically produced enzymatically from sucrose using amylosucrase. The resulting reaction mixture contains this compound, unreacted sucrose, fructose, and other byproducts. This necessitates efficient purification strategies to obtain high-purity this compound for research and development. The choice of purification method depends on the scale of production, the desired purity, and the available equipment.

Data Summary

The following table summarizes quantitative data from various studies on the purification of this compound, providing a comparative overview of the efficiency of different methods.

Purification MethodStarting MaterialPurity (%)Yield (%)Reference
Preparative Recycling HPLCEnzymatic reaction mixture94.797.5[1]
Enzymatic Synthesis (Crude)2.5 M Sucrose-56.2[1]
Enzymatic Synthesis with Fructose2 M Sucrose, 0.75 M Fructose-73.7[2][3]
Immobilized Enzyme Reaction2 M Sucrose-65[4]

Purification Methodologies

Several methods have been successfully employed for the purification of this compound. The most common and effective techniques include preparative high-performance liquid chromatography (HPLC), ion-exchange chromatography, activated carbon chromatography, silica gel column chromatography, and fractional crystallization.[5][6][7]

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique capable of yielding high-purity this compound.[1] It is particularly suitable for laboratory-scale purification and for obtaining analytical standards.

Experimental Protocol:

  • System Preparation:

    • Column: A preparative reverse-phase C18 column is commonly used for sugar separations. For enhanced separation, a recycling HPLC system can be employed.[1]

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. The optimal gradient or isocratic conditions should be determined using analytical HPLC first. A common starting point is a low percentage of organic solvent, gradually increasing to elute more retained compounds.

    • Flow Rate: The flow rate is dependent on the column dimensions and should be scaled up from the analytical method.

    • Detector: A refractive index (RI) detector is ideal for detecting non-UV absorbing sugars like this compound.

  • Sample Preparation:

    • Filter the crude reaction mixture through a 0.45 µm filter to remove any particulate matter.

    • Concentrate the sample if necessary to increase the loading amount.

  • Chromatographic Separation:

    • Inject the prepared sample onto the equilibrated preparative HPLC column.

    • Run the separation using the optimized mobile phase conditions.

    • Collect fractions corresponding to the this compound peak based on the retention time determined from the analytical chromatogram.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Lyophilize the concentrated solution to obtain pure this compound powder.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification ReactionMixture Crude Reaction Mixture Filtration Filtration (0.45 µm) ReactionMixture->Filtration Concentration Concentration Filtration->Concentration Injection Sample Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Fractionation Fraction Collection Separation->Fractionation Pooling Pooling of Pure Fractions Fractionation->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Purethis compound Pure this compound Powder Lyophilization->Purethis compound

Workflow for this compound purification by preparative HPLC.
Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) separates molecules based on their net charge. While sugars are neutral, at high pH, they can form anionic complexes with borate buffers, allowing for their separation on anion-exchange columns. Alternatively, cation-exchange resins in the calcium or sodium form can be used to separate sugars based on the interaction of their hydroxyl groups with the metal cations.

Experimental Protocol:

  • Resin Selection and Preparation:

    • Choose a strong anion-exchange resin (e.g., quaternary ammonium functionality) for borate complex separation or a strong cation-exchange resin (e.g., sulfonate functionality) in the Ca²⁺ or Na⁺ form.

    • Pack the resin into a column and equilibrate with the starting buffer. For anion exchange with borate, a low concentration borate buffer at alkaline pH is used. For cation exchange, deionized water is often sufficient.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in the equilibration buffer.

    • Filter the sample to remove any insoluble material.

  • Chromatographic Separation:

    • Load the sample onto the equilibrated column.

    • Wash the column with the starting buffer to remove unbound impurities.

    • Elute the bound sugars using a gradient of increasing salt concentration (for anion exchange) or by isocratic elution with water (for cation exchange). Different sugars will elute at different times based on their affinity for the resin.

  • Fraction Analysis and Post-Processing:

    • Collect fractions and analyze them for this compound content using techniques like TLC or analytical HPLC.

    • Pool the fractions containing pure this compound.

    • Desalt the pooled fractions if necessary (e.g., by size-exclusion chromatography or dialysis).

    • Concentrate and lyophilize to obtain pure this compound.

IEC_Workflow CrudeSample Crude Sample in Equilibration Buffer ColumnLoading Load onto Equilibrated IEC Column CrudeSample->ColumnLoading Wash Wash with Starting Buffer ColumnLoading->Wash Elution Elute with Gradient/Isocratic Flow Wash->Elution FractionCollection Collect Fractions Elution->FractionCollection Analysis Analyze Fractions (TLC/HPLC) FractionCollection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Desalting Desalting Pooling->Desalting FinalProduct Pure this compound Desalting->FinalProduct

General workflow for ion-exchange chromatography.
Activated Carbon Chromatography

Activated carbon has been widely used for the separation of oligosaccharides from monosaccharides. The separation is based on the adsorption of the sugars onto the carbon surface, with larger oligosaccharides generally adsorbing more strongly than monosaccharides.

Experimental Protocol:

  • Column Preparation:

    • Prepare a slurry of activated carbon in deionized water.

    • Pack the slurry into a column and wash extensively with deionized water to remove fine particles.

  • Sample Application:

    • Dissolve the crude reaction mixture in a minimal amount of deionized water.

    • Apply the sample to the top of the activated carbon column.

  • Elution:

    • Wash the column with deionized water to elute monosaccharides (e.g., fructose).

    • Elute the disaccharides (this compound and sucrose) using a stepwise or linear gradient of ethanol in water (e.g., 5-30% ethanol). This compound and sucrose may elute at slightly different ethanol concentrations, allowing for their separation.

  • Fraction Analysis and Recovery:

    • Collect fractions and monitor the sugar content using TLC or HPLC.

    • Pool the fractions containing pure this compound.

    • Remove the ethanol and water by rotary evaporation and lyophilization.

AC_Workflow AqueousSample Aqueous Crude Sample ColumnLoading Load onto Activated Carbon Column AqueousSample->ColumnLoading WashWater Wash with Deionized Water (Elutes Monosaccharides) ColumnLoading->WashWater EluteEthanol Elute with Ethanol Gradient (5-30%) (Elutes Disaccharides) WashWater->EluteEthanol FractionCollection Collect Fractions EluteEthanol->FractionCollection Analysis Analyze Fractions FractionCollection->Analysis Pooling Pool Pure Fractions Analysis->Pooling SolventRemoval Solvent Removal Pooling->SolventRemoval Purethis compound Pure this compound SolventRemoval->Purethis compound

Purification workflow using activated carbon chromatography.
Silica Gel Column Chromatography

Silica gel chromatography is a standard technique for the purification of organic compounds. For highly polar molecules like underivatized sugars, separation on silica gel can be challenging. However, it can be effective for separating sugars with different numbers of hydroxyl groups or stereochemical arrangements. Acetylation of the sugars to reduce their polarity is a common strategy to improve separation on silica gel.

Experimental Protocol (for native sugars):

  • Column Packing:

    • Pack a glass column with silica gel 60 (230-400 mesh) as a slurry in the initial mobile phase.

  • Mobile Phase Selection:

    • A polar mobile phase is required. Common solvent systems include ethyl acetate/isopropanol/water or chloroform/methanol/water in various ratios. The optimal solvent system should be determined by thin-layer chromatography (TLC).

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and applying the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase.

    • Collect fractions and monitor by TLC.

  • Product Recovery:

    • Combine fractions containing the pure product.

    • Evaporate the solvent to yield the purified this compound.

Fractional Crystallization

Fractional crystallization is a technique that separates compounds based on differences in their solubility. It can be an effective method for large-scale purification if suitable crystallization conditions can be found.

Experimental Protocol:

  • Solvent Selection:

    • The goal is to find a solvent or solvent mixture in which this compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain in solution. Ethanol-water or methanol-water mixtures are often good starting points for sugars.

  • Dissolution:

    • Dissolve the crude reaction mixture in a minimal amount of the hot solvent to create a saturated solution.

  • Crystallization:

    • Allow the solution to cool slowly and undisturbed. Seeding with a small crystal of pure this compound can induce crystallization.

    • Crystal formation may take several hours to days.

  • Isolation and Washing:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the crystals under vacuum to remove residual solvent.

  • Recrystallization (Optional):

    • For higher purity, the crystallization process can be repeated.

Conclusion

The purification of this compound from its reaction mixture can be achieved through a variety of methods. For high purity and analytical applications, preparative HPLC is the method of choice. For larger-scale and more cost-effective purification, ion-exchange and activated carbon chromatography are excellent options. Fractional crystallization, if optimized, can be a powerful technique for industrial-scale production. The selection of the most appropriate method will be guided by the specific requirements of the research or development project.

References

Application Notes and Protocols: Turanose as a Functional Ingredient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Turanose

This compound, with the systematic name α-D-glucopyranosyl-(1→3)-α-D-fructofuranose, is a naturally occurring reducing disaccharide and a structural isomer of sucrose.[1][2] It is found in natural sources like honey.[2] Unlike sucrose, which is rapidly hydrolyzed and absorbed in the human intestine, this compound is characterized by a slower digestion rate.[3] This property, along with other unique physiological effects, positions this compound as a promising functional ingredient and a potential substitute for sucrose in novel food products and specialized nutritional formulations.[4] Its low-calorie nature and mild sweetness make it a candidate for developing foods aimed at health-conscious consumers. This document provides an overview of its functional properties, quantitative data from key studies, and detailed protocols for its evaluation.

Chemical Structure:

  • Formula: C₁₂H₂₂O₁₁[1]

  • Molar Mass: 342.30 g/mol [1]

  • Description: A disaccharide composed of glucose and fructose linked by an α-1,3 glycosidic bond.[5]

Core Functional Properties

Low Glycemic and Slow-Digestion Profile

This compound is slowly hydrolyzed in the small intestine. In a simulated intestinal environment, this compound was degraded by only 18% after 4 hours, compared to 36% hydrolysis for sucrose under the same conditions.[4] The hydrolysis rate of this compound in a rat intestinal enzyme mixture has been reported to be approximately 54% that of sucrose and 6% that of maltose.[3] This slow digestibility suggests a lower glycemic response, making it a suitable carbohydrate for products designed to manage postprandial blood glucose levels.[6]

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses significant anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to suppress the production of key inflammatory mediators. Specifically, it reduces nitric oxide (NO) production and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, this compound treatment significantly suppresses the mRNA expression levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). These findings indicate that this compound can mitigate inflammatory responses at both the protein and gene expression levels.

Anti-Adipogenic Properties

Research has indicated that this compound may play a role in controlling adipogenesis. In a study using 3T3-L1 preadipocytes, the substitution of glucose with this compound in the cell media led to a dose-dependent reduction in lipid accumulation.[6] When this compound completely replaced glucose, lipid accumulation was reduced by 72% compared to controls, suggesting its potential as a functional ingredient for controlling obesity and related metabolic diseases.[6]

Safety and Toxicology

Toxicological evaluations in ICR mice have demonstrated the safety of this compound for consumption. In an acute oral toxicity study, no adverse effects or mortality were observed at a dose of 10 g/kg body weight, establishing the median lethal dose (LD50) as greater than this amount.[3] A 13-week subchronic study also showed no toxicological effects, with the no-observed-adverse-effect level (NOAEL) determined to be greater than 7 g/kg/day for both male and female mice.[3] These results suggest that this compound is safe for both short-term and long-term administration.[7]

Applications in Novel Food and Drug Development

  • Low-Glycemic Foods and Beverages: Due to its slow digestion, this compound can be used in products for individuals with diabetes or those seeking better blood sugar management, such as diabetic-friendly snacks, beverages, and meal replacements.

  • Functional Foods for Inflammatory Conditions: Its demonstrated anti-inflammatory properties make it a candidate ingredient for foods targeting chronic low-grade inflammation associated with metabolic disorders.

  • Weight Management Products: The anti-adipogenic effects of this compound support its use in formulating low-calorie foods and supplements aimed at weight control.[6]

  • Drug Formulation: As a stable disaccharide, this compound can potentially be used as a stabilizing agent for proteins, enzymes, and other active ingredients in pharmaceutical formulations.

Quantitative Data Summary

The following tables summarize key quantitative findings from referenced studies.

Table 1: In Vitro Digestibility of this compound vs. Sucrose

Parameter This compound Sucrose Reference
Hydrolysis Rate after 4h (Simulated Intestinal Fluid) 18% 36% [4]

| Relative Hydrolysis Rate (Rat Intestinal Enzyme Mix) | 54% (of Sucrose rate) | 100% |[3] |

Table 2: Effect of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages

Treatment Group Relative NO Production (%) iNOS Protein Expression (%) COX-2 Protein Expression (%) IL-1β mRNA Expression (%) IL-18 mRNA Expression (%)
Control (Glucose) 100 100 100 100 100
50% this compound (T50) ~80 ~75 ~80 ~60 ~75
75% this compound (T75) ~50 ~40 ~55 ~30 ~45
100% this compound (T100) ~30 ~20 ~30 ~25 ~30

Note: Values are approximated from graphical data presented in the source material for illustrative purposes.

Table 3: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

Treatment Group (this compound as % of Total Sugar) Lipid Accumulation Reduction (%) Reference
50% this compound 18% [6]
75% this compound 35% [6]

| 100% this compound | 72% |[6] |

Visualizations: Workflows and Pathways

logical_relationship cluster_sucrose Traditional Sweetener: Sucrose cluster_this compound Functional Ingredient: this compound sucrose Sucrose suc_prop1 Rapid Digestion sucrose->suc_prop1 suc_prop2 High Glycemic Response sucrose->suc_prop2 suc_prop3 Pro-inflammatory Potential sucrose->suc_prop3 This compound This compound tur_prop1 Slow Digestion This compound->tur_prop1 tur_prop2 Low Glycemic Response This compound->tur_prop2 tur_prop3 Anti-inflammatory Effects This compound->tur_prop3 tur_prop4 Anti-adipogenic Properties This compound->tur_prop4 tur_prop1->tur_prop2 leads to tur_prop3->tur_prop4 contributes to

Caption: Logical flow comparing properties of sucrose and this compound.

experimental_workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Collection cluster_2 Analysis arrow arrow c1 1. Seed RAW 264.7 Cells (e.g., 5x10^4 cells/well) c2 2. Incubate for 24h c1->c2 c3 3. Pre-treat with this compound (various concentrations) c2->c3 c4 4. Stimulate with LPS (e.g., 50 ng/mL) for 24h c3->c4 s1 5a. Collect Supernatant c4->s1 s2 5b. Lyse Cells c4->s2 a1 Nitric Oxide (NO) Assay (Griess) s1->a1 a2 Protein Analysis (Western Blot for iNOS, COX-2) s2->a2 a3 RNA Analysis (RT-qPCR for IL-1β, IL-18) s2->a3

Caption: Workflow for in vitro anti-inflammatory assessment.

signaling_pathway cluster_effects Downstream Inflammatory Response cluster_products Products lps LPS Stimulus receptor Toll-like Receptor 4 (TLR4) lps->receptor pathway Intracellular Signaling (e.g., NF-κB, MAPK pathways) receptor->pathway inos iNOS Expression pathway->inos cox2 COX-2 Expression pathway->cox2 cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) pathway->cytokines This compound This compound This compound->pathway Suppresses no Nitric Oxide (NO) inos->no pgs Prostaglandins cox2->pgs

References

Application Notes: In Vitro Digestion Models for Assessing Turanose Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Turanose (α-d-glucopyranosyl-(1→3)-α-d-fructofuranose) is a structural isomer of sucrose naturally found in honey.[1][2] It is recognized as a promising functional sweetener and a potential sucrose substitute due to its mild sweetness, low-calorie content, and non-cariogenic properties.[2][3] Unlike sucrose, this compound is known for its slow digestibility, which contributes to a lower glycemic response.[4][5] Understanding the extent and rate of this compound hydrolysis within the gastrointestinal (GI) tract is critical for validating its application in functional foods and for drug development professionals formulating products with controlled sugar release.

In vitro digestion models offer a standardized, cost-effective, and rapid alternative to in vivo studies for examining the digestive fate of food components like this compound.[6][7] These models simulate the physiological conditions of the mouth, stomach, and small intestine.[8][9] The internationally recognized INFOGEST static in vitro digestion method provides a harmonized protocol that allows for the meaningful comparison of results across different studies.[10][11][12] This document provides a detailed protocol based on the INFOGEST model for assessing this compound hydrolysis and presents relevant quantitative data.

Data Presentation: this compound Hydrolysis in Simulated GI Tract

The digestibility of this compound is significantly lower than that of sucrose and other common carbohydrates. The following tables summarize quantitative data from studies using static in vitro digestion models.

Table 1: Comparative Hydrolysis of this compound and Control Sugars in a Simulated Gastrointestinal Tract

Digestion PhaseSubstrateIncubation Time% HydrolysisReference
Oral (Salivary) This compound20 minutes< 6%[13]
Maltoheptaose (Control)20 minutes~84%[13]
Gastric This compound (pH 1.2)Not specified0%[13]
Sucrose (Control, pH 1.2)Not specified100%[13]
Intestinal This compound4 hours18%[2][3][13]
Sucrose (Control)4 hours36%[2][3][13]
Intestinal This compoundNot specified8%[14][15]

Data compiled from studies by Han et al. (2021) and Park et al. (2019).[2][3][13][14][15]

Table 2: Influence of pH and Temperature on this compound Stability

pHTemperatureIncubation Time% HydrolysisReference
3.090°C4 hours0%[13]
10.090°C1 hour> 80%[13]
10.090°C4 hours~88.5%[13]

This data highlights that this compound is highly stable in acidic conditions, characteristic of the stomach, but hydrolyzes rapidly under alkaline conditions at high temperatures.[13]

Experimental Protocols

This section details a standardized static in vitro digestion protocol adapted for assessing this compound hydrolysis, based on the INFOGEST 2.0 method.[10][12]

Principle

The protocol simulates the digestive processes of the upper GI tract in three sequential phases: oral, gastric, and intestinal. It uses constant ratios of a food sample to simulated digestive fluids and maintains a constant pH for each stage to assess the final hydrolytic endpoint.[10]

Materials and Reagents

  • Substrates: this compound, Sucrose (as a control)

  • Enzymes:

    • α-amylase from human saliva (e.g., Sigma A1031)

    • Pepsin from porcine gastric mucosa (e.g., Sigma P7000)

    • Pancreatin from porcine pancreas (e.g., Sigma P7545)

  • Simulated Fluid Concentrates: Prepare 1.25x stock solutions for Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) using analytical grade reagents.

  • Other Reagents:

    • Bile extract (e.g., Sigma B8631)

    • Hydrochloric acid (HCl), 1 M

    • Sodium hydroxide (NaOH), 1 M

    • Distilled water

    • Reagents for sugar analysis (e.g., 3,5-dinitrosalicylic acid for DNS method, or kits for Glucose-Oxidase/Peroxidase (GOPOD) method)[13]

Preparation of Simulated Digestion Fluids (Based on INFOGEST 2.0)

  • Simulated Salivary Fluid (SSF) Stock (1.25x): Prepare a solution containing KCl (18.9 g/L), KH₂PO₄ (4.8 g/L), NaHCO₃ (16.8 g/L), MgCl₂(H₂O)₆ (0.3 g/L), and (NH₄)₂CO₃ (0.075 g/L).

  • Simulated Gastric Fluid (SGF) Stock (1.25x): Prepare a solution containing KCl (8.6 g/L), KH₂PO₄ (1.1 g/L), NaHCO₃ (10.5 g/L), NaCl (29.2 g/L), MgCl₂(H₂O)₆ (0.2 g/L), and (NH₄)₂CO₃ (0.6 g/L).

  • Simulated Intestinal Fluid (SIF) Stock (1.25x): Prepare a solution containing KCl (8.5 g/L), KH₂PO₄ (1.0 g/L), NaHCO₃ (42.5 g/L), NaCl (22.2 g/L), and MgCl₂(H₂O)₆ (0.4 g/L).

Step-by-Step Digestion Protocol

Oral Phase

  • Prepare a solution of this compound (or sucrose control) at a desired concentration (e.g., 10 mg/mL) in a 50 mL centrifuge tube. Let's assume a 5 g sample.

  • Add 4.0 mL of SSF stock (1.25x) to the sample.

  • Add 0.5 mL of α-amylase solution (1500 U/mL in SSF).

  • Add distilled water to bring the total volume to 10 mL.

  • Adjust pH to 7.0 using 1 M HCl or 1 M NaOH if necessary.

  • Incubate in a shaking water bath at 37°C for 2 minutes.

Gastric Phase

  • To the 10 mL of oral bolus, add 8.0 mL of SGF stock (1.25x).

  • Add 0.5 mL of pepsin solution (2000 U/mL in SGF).

  • Adjust pH to 3.0 using 1 M HCl.

  • Add distilled water to bring the total volume to 20 mL.

  • Incubate in a shaking water bath at 37°C for 2 hours.

Intestinal Phase

  • To the 20 mL of gastric chyme, add 11.0 mL of SIF stock (1.25x).

  • Add 5.0 mL of pancreatin solution (800 U/mL in SIF, based on trypsin activity).

  • Add 2.5 mL of bile extract solution (160 mM in SIF).

  • Adjust pH to 7.0 using 1 M NaOH.

  • Add distilled water to bring the total volume to 40 mL.

  • Incubate in a shaking water bath at 37°C for 2-4 hours.[13]

  • Take aliquots at desired time points (e.g., 0, 30, 60, 120, 240 min) for analysis.

Reaction Termination and Sample Analysis

  • To stop the enzymatic reaction, immediately boil the collected aliquots for 10 minutes.[13]

  • Centrifuge the samples to remove any precipitates.

  • Analyze the supernatant for the degree of hydrolysis.

    • DNS Method: Measures the increase in reducing sugars (glucose and fructose).

    • GOPOD Method: Specifically quantifies the amount of glucose released.[13]

    • HPLC: Can be used to separate and quantify the remaining this compound and its hydrolysis products, glucose and fructose.

Visualizations

The following diagrams illustrate the experimental workflow and the core biochemical reaction involved in this compound hydrolysis.

G cluster_oral Oral Phase cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase cluster_analysis Analysis start This compound Sample oral_mix Mix with SSF + α-Amylase (pH 7.0) start->oral_mix oral_incubate Incubate @ 37°C (2 min) oral_mix->oral_incubate gastric_mix Add SGF + Pepsin Adjust pH to 3.0 oral_incubate->gastric_mix Oral Bolus gastric_incubate Incubate @ 37°C (2 hours) gastric_mix->gastric_incubate intestinal_mix Add SIF + Pancreatin + Bile Adjust pH to 7.0 gastric_incubate->intestinal_mix Gastric Chyme intestinal_incubate Incubate @ 37°C (2-4 hours) intestinal_mix->intestinal_incubate stop_reaction Terminate Reaction (Boil 10 min) intestinal_incubate->stop_reaction Digesta Aliquots analyze Quantify Sugars (HPLC / DNS / GOPOD) stop_reaction->analyze

Caption: Workflow for the in vitro digestion of this compound.

G This compound This compound (α-1,3-glycosidic linkage) enzyme Small Intestinal Enzymes (e.g., Sucrase-Isomaltase) This compound->enzyme glucose Glucose enzyme->glucose Hydrolysis fructose Fructose enzyme->fructose Hydrolysis

Caption: Enzymatic hydrolysis of this compound in the small intestine.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Turanose Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying gene expression changes in response to treatment with turanose, a non-metabolizable sucrose isomer known to act as a signaling molecule in various biological systems.

Introduction

This compound (α-D-glucopyranosyl-(1→3)-D-fructose) is a structural isomer of sucrose that is not readily metabolized by higher plants.[1][2] This property makes it an excellent tool for dissecting sugar sensing and signaling pathways independent of metabolic effects. In plants, this compound has been shown to act as a stress-related stimulus, activating specific signaling cascades and leading to downstream changes in gene expression.[3][4] Understanding these changes is crucial for research in plant biology, agriculture, and for professionals in drug development exploring signaling pathways that may have homologs in other organisms.

This document provides detailed methodologies for analyzing this compound-induced gene expression, focusing on transcriptomic analysis and the investigation of key signaling pathways.

Key Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade

This compound treatment in plants has been demonstrated to strongly activate Mitogen-Activated Protein Kinases (MAPKs).[3][4] MAPK cascades are conserved signaling modules in eukaryotes that transduce extracellular signals into intracellular responses. The activation of this pathway by this compound suggests its perception as a stress-related signal.[3][4]

A generalized model of the this compound-induced MAPK signaling pathway is depicted below. The specific upstream receptors and downstream transcription factors in the context of this compound signaling are still under investigation.

Turanose_MAPK_Pathway This compound This compound Receptor Putative Cell Surface Receptor This compound->Receptor Binding MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., WRKY, bZIP, MYB) MAPK->Transcription_Factors Phosphorylation & Activation Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Regulation

Caption: this compound-induced MAPK signaling cascade.

Experimental Workflows

A typical workflow for analyzing gene expression in response to this compound treatment involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis cluster_transcriptomics Transcriptome Profiling cluster_protein_analysis Protein Level Analysis Cell_Culture Plant Cell Culture (e.g., Tomato suspension cells) Turanose_Treatment This compound Treatment (Control vs. Treated) Cell_Culture->Turanose_Treatment Harvesting Harvest Cells at Different Time Points Turanose_Treatment->Harvesting RNA_Isolation Total RNA Isolation Harvesting->RNA_Isolation Protein_Extraction Protein Extraction Harvesting->Protein_Extraction Microarray Microarray Analysis RNA_Isolation->Microarray RNA_Seq RNA Sequencing RNA_Isolation->RNA_Seq Data_Analysis Bioinformatic Analysis (DEG, Pathway Enrichment) Microarray->Data_Analysis RNA_Seq->Data_Analysis qPCR_Validation qPCR Validation of Differentially Expressed Genes Immunoblotting Immunoblotting for Phosphorylated MAPK Protein_Extraction->Immunoblotting Data_Analysis->qPCR_Validation

Caption: Experimental workflow for this compound gene expression analysis.

Quantitative Data Summary

The following tables summarize quantitative data on gene expression changes in response to this compound treatment from published studies. Due to the limited availability of comprehensive transcriptome data for this compound, findings from studies on analogous non-metabolizable sugars (e.g., trehalose) are also included for comparative purposes and are duly noted.

Table 1: Gene Expression Changes in Tomato Suspension Cells Treated with this compound

GeneTreatmentMethodFold ChangeReference
Extracellular Invertase (Lin6)This compoundNorthern BlotInduced[3][4]
RbcS (RuBisCO small subunit)This compoundNorthern BlotNo Change[3][4]

Table 2: Selected Differentially Expressed Genes in Arabidopsis Seedlings Treated with Trehalose (100 mM for 24 hours) - A this compound Analog

Gene IDGene DescriptionLog2 Fold Change
At1g75040Glutathione S-transferase (GSTU25)3.0
At5g47450Wall-associated receptor kinase 1 (WAK1)5.25
At3g60140Glycosyl hydrolase family protein-2.0
At4g23810Jasmonate-ZIM-domain protein 1 (JAZ1)2.5
At1g74710Ethylene responsive factor 1 (ERF1)2.0

Data adapted from a microarray analysis of trehalose-treated Arabidopsis seedlings. Trehalose, like this compound, is a non-metabolizable disaccharide in plants and is expected to induce similar stress-related gene expression changes.

Experimental Protocols

Protocol 1: this compound Treatment of Plant Suspension Cells

This protocol is based on methodologies used for treating tomato suspension cells.[3][4]

Materials:

  • Photo-autotrophic plant suspension cell culture (e.g., Lycopersicon peruvianum)

  • Growth medium for the specific cell line

  • This compound (D-(+)-Turanose)

  • Sterile water

  • Shaker incubator

  • Liquid nitrogen

Procedure:

  • Grow plant suspension cells in their recommended growth medium under appropriate light and temperature conditions in a shaker incubator.

  • Prepare a sterile stock solution of this compound (e.g., 1 M in sterile water).

  • Subculture the cells into fresh medium 24-48 hours before the experiment to ensure they are in the exponential growth phase.

  • On the day of the experiment, allow the cell cultures to equilibrate.

  • Add the this compound stock solution to the cell cultures to a final concentration of 25-50 mM. For the control group, add an equivalent volume of sterile water.

  • Incubate the treated and control cultures under the same conditions.

  • Harvest cells at various time points (e.g., 0, 15 min, 30 min, 1h, 3h, 6h) by vacuum filtration.

  • Immediately flash-freeze the harvested cells in liquid nitrogen and store them at -80°C until RNA or protein extraction.

Protocol 2: RNA Isolation and qPCR Analysis

Materials:

  • Frozen cell pellets from Protocol 1

  • RNA extraction kit suitable for plant cells (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

  • Primers for target and reference genes

Procedure:

A. RNA Isolation:

  • Homogenize the frozen cell pellets in liquid nitrogen using a mortar and pestle.

  • Isolate total RNA from the homogenized tissue using a plant RNA extraction kit according to the manufacturer's instructions.

  • Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

B. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

C. qPCR:

  • Design and validate primers for the genes of interest and at least two stable reference genes.

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.

  • Perform the qPCR reaction using a standard cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples, normalized to the reference genes.

Protocol 3: Microarray Analysis

Materials:

  • High-quality total RNA from Protocol 2A

  • RNA labeling kit (e.g., Agilent Low Input Quick Amp Labeling Kit)

  • Gene expression microarrays (e.g., Agilent Arabidopsis Gene Expression Microarrays)

  • Hybridization and wash buffers

  • Microarray scanner

Procedure:

  • Starting with high-quality total RNA, synthesize and label cRNA using a suitable RNA labeling kit according to the manufacturer's protocol.

  • Purify the labeled cRNA and assess the labeling efficiency and yield.

  • Hybridize the labeled cRNA to the microarray slides in a hybridization oven.

  • After hybridization, wash the slides to remove non-specifically bound probes.

  • Scan the microarray slides using a microarray scanner to generate image files.

  • Extract the raw data from the image files using appropriate software.

  • Perform data normalization and statistical analysis to identify differentially expressed genes between this compound-treated and control samples. A common cutoff for significance is a fold change of >2 or <-2 and a p-value < 0.05.

Protocol 4: RNA Sequencing (RNA-Seq) Analysis

Materials:

  • High-quality total RNA from Protocol 2A

  • RNA-Seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • Prepare RNA-Seq libraries from total RNA according to the library preparation kit manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Assess the quality and quantity of the prepared libraries.

  • Sequence the libraries on a next-generation sequencing platform.

  • Perform bioinformatic analysis of the sequencing data, which includes:

    • Quality control: Assess the quality of the raw sequencing reads.

    • Read alignment: Align the reads to a reference genome.

    • Gene expression quantification: Count the number of reads mapping to each gene.

    • Differential expression analysis: Identify genes with statistically significant changes in expression between this compound-treated and control samples.

    • Pathway and functional enrichment analysis: Determine the biological pathways and functions associated with the differentially expressed genes.

Protocol 5: Immunoblotting for Phosphorylated MAPK

Materials:

  • Frozen cell pellets from Protocol 1

  • Protein extraction buffer with phosphatase and protease inhibitors

  • Bradford assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phosphorylated MAPK (e.g., anti-phospho-p44/42 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Extract total protein from frozen cell pellets using a suitable extraction buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Quantify the protein concentration using a Bradford assay.

  • Separate 20-40 µg of total protein per sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phosphorylated MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system. An increase in the signal in this compound-treated samples compared to the control indicates activation of the MAPK pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Turanose Production from Sucrose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic production of turanose from sucrose.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of producing this compound from sucrose?

A1: this compound is a structural isomer of sucrose, and its production is primarily achieved through an enzymatic reaction.[1] The enzyme amylosucrase catalyzes the isomerization of sucrose, where the glycosidic bond is shifted from α-1,2 to α-1,3, forming this compound (α-D-glucopyranosyl-(1→3)-α-D-fructofuranose).[1][2] This bioprocess is favored over chemical synthesis due to its specificity and milder reaction conditions.

Q2: Which enzyme is primarily used for this compound synthesis from sucrose?

A2: The key enzyme used is amylosucrase (EC 2.4.1.4).[3] Amylosucrases from various microbial sources have been successfully employed, including Neisseria polysaccharea (NpAS), Deinococcus deserti (DdAS), and Bifidobacterium thermophilum (BtAS).[1][4] These enzymes can catalyze the transglycosylation reaction that results in this compound formation.[1]

Q3: What are the main factors that influence the yield of this compound?

A3: Several factors critically affect the this compound production yield:

  • Sucrose Concentration: Higher sucrose concentrations generally shift the reaction equilibrium towards this compound synthesis and away from the synthesis of α-(1,4)-glucan byproducts.[1][5]

  • Enzyme Concentration: The amount of amylosucrase affects the reaction rate. An optimal concentration is required, as excessive amounts may not proportionally increase the yield and could increase side reactions.[6]

  • Addition of Fructose: The presence of extrinsic fructose in the reaction mixture can act as a reaction modulator and significantly increase the this compound yield.[1][7]

  • Temperature: The reaction is temperature-dependent, with optimal temperatures typically between 35°C and 40°C.[6][8] Temperatures outside this range can lead to reduced enzyme activity or stability.

  • pH: The pH of the reaction buffer influences enzyme activity and stability. This compound itself shows different stability at various pH levels, being notably stable in acidic conditions (pH 3) but hydrolyzing in alkaline conditions (pH 10) at high temperatures.[3][9]

Q4: What are the common byproducts in this reaction?

A4: The primary byproduct of the amylosucrase reaction on sucrose is a linear α-(1,4)-glucan, similar to amylose.[1][3] Depending on the specific enzyme and reaction conditions, other sucrose isomers like trehalulose can also be formed.[3] High substrate (sucrose) concentrations tend to suppress the glucan synthesis pathway in favor of this compound production.[1]

Troubleshooting Guide

Q5: My this compound yield is significantly lower than the reported values. What are the potential causes and solutions?

A5: Low this compound yield is a common issue that can be attributed to several factors. Refer to the table and troubleshooting workflow below.

Potential CauseRecommended Solution
Suboptimal Substrate Concentration Increase the initial sucrose concentration. Yields have been shown to increase from 12.6% at 0.1 M sucrose to 56.2% at 2.5 M sucrose.[1]
Inadequate Enzyme Activity/Concentration Verify the activity of your enzyme stock. Increase the enzyme concentration within the optimal range (e.g., 400 U/L).[1][6]
Reaction Time is Not Optimized Perform a time-course experiment to determine the optimal reaction time for your specific conditions. Reactions are often run for 72 to 120 hours.[1][8]
Suboptimal Temperature or pH Ensure the reaction is carried out at the optimal temperature for the specific amylosucrase used (typically 35-40°C).[6] Verify that the pH of the buffer is within the optimal range for enzyme stability and activity.
Absence of Fructose as a Modulator Add extrinsic fructose to the reaction mixture. The addition of 0.75 M fructose to a 2 M sucrose solution has been shown to increase the this compound yield to as high as 73.7%.[1][7]
Enzyme Inhibition Ensure the reaction mixture is free from potential enzyme inhibitors. Purify the enzyme if using a crude extract.

Below is a logical workflow to troubleshoot low this compound yield.

G start Low this compound Yield sub_conc Is Sucrose Concentration High? (e.g., >2.0 M) start->sub_conc add_sucrose Action: Increase Sucrose Concentration to 2.0-2.5 M sub_conc->add_sucrose No enzyme_act Is Enzyme Activity/Concentration Optimal? (e.g., ~400 U/L) sub_conc->enzyme_act Yes add_sucrose->enzyme_act check_enzyme Action: Verify Enzyme Activity and/or Increase Concentration enzyme_act->check_enzyme No fructose_add Is Extrinsic Fructose Added? (e.g., ~0.75 M) enzyme_act->fructose_add Yes check_enzyme->fructose_add add_fructose Action: Add Fructose to the Reaction Mixture fructose_add->add_fructose No time_temp Are Reaction Time and Temperature Optimized? fructose_add->time_temp Yes add_fructose->time_temp optimize_cond Action: Run Time-Course & Temperature Gradient Experiments time_temp->optimize_cond No end_node Yield Optimized time_temp->end_node Yes optimize_cond->end_node G sub Substrates: Sucrose (+ Extrinsic Fructose) reac Enzymatic Reaction: Amylosucrase (e.g., NpAS) 35-40°C, 72-120h sub->reac term Reaction Termination (Heat Inactivation) reac->term mix Reaction Mixture: This compound, Fructose, Glucose, Unreacted Sucrose, Byproducts (Glucan) term->mix purify Purification (e.g., Preparative HPLC) mix->purify prod High-Purity this compound purify->prod

References

Technical Support Center: Enhancing Amylosucrase Efficiency for Turanose Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Turanose using amylosucrase.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is low. What are the common causes and how can I improve it?

A1: Low this compound yield is a frequent issue that can be addressed by optimizing several factors:

  • Sub-optimal Substrate Concentration: High concentrations of sucrose can shift the reaction equilibrium towards this compound synthesis and away from the production of α-(1,4)-glucans.[1][2][3] Increasing the sucrose concentration from 0.1 M to 2.5 M has been shown to significantly increase the this compound yield from 12.6% to 56.2%.[2][4]

  • Lack of Fructose Addition: The addition of extrinsic fructose acts as a glycosyl acceptor and can significantly boost this compound production.[2][5] For instance, adding 0.75 M fructose to a 2.0 M sucrose solution can increase the this compound yield to as high as 73.7%.[4][6][7]

  • Inadequate Enzyme Variant: The wild-type amylosucrase may not be the most efficient for this compound synthesis. Consider using engineered enzymes. For example, the BtASY414F/P200R double-point mutant of Bifidobacterium thermophilum amylosucrase has demonstrated a this compound yield of up to 89.3%.[8][9][10][11]

  • Incorrect Reaction Conditions: Ensure that the pH and temperature of your reaction are optimal for the specific amylosucrase being used. Most microbial amylosucrases have an optimal pH between 6.0 and 8.0 and a temperature between 30°C and 50°C.[1]

Q2: I am observing significant byproduct formation, such as α-glucans and trehalulose. How can I minimize this?

A2: The formation of byproducts is a common challenge. Here’s how to address it:

  • High Sucrose Concentration: As mentioned, high sucrose concentrations (above 100 mM) inhibit the polymerization reaction that forms α-glucans and favor the isomerization reaction that produces this compound.[1]

  • Enzyme Selection: Different amylosucrases have different product specificities. For example, Deinococcus geothermalis amylosucrase (DgAS) produces equivalent amounts of this compound and trehalulose, while Neisseria polysaccharea amylosucrase (NpAS) has a preference for this compound production.[1] Selecting an enzyme with a higher specificity for this compound is crucial.

  • Reaction Time: Monitor your reaction over time. The optimal reaction time will maximize this compound concentration before it potentially gets converted to other byproducts or degrades.

Q3: My enzyme seems to be unstable under my experimental conditions. What can I do to improve its stability?

A3: Enzyme instability can lead to a loss of activity and lower yields. Consider the following solutions:

  • Immobilization: Immobilizing the amylosucrase on a solid support, such as silica carriers or ion-exchange resins, can significantly enhance its pH and thermal stability.[12][13][14] Immobilized enzymes can also be easily recovered and reused for multiple reaction cycles, making the process more economical.[12][13][14] For example, an immobilized BtAS-G374S mutant retained 68% of its initial biosynthetic yield after 10 reuses.[12]

  • Site-Directed Mutagenesis: Engineering the enzyme through site-directed mutagenesis can improve its thermostability without compromising its catalytic efficiency. The BtAS-G374S variant, for instance, was designed for improved thermal stability.[12]

  • Optimal Conditions: Operating the enzyme at its optimal pH and temperature will not only maximize activity but also generally contribute to better stability during the reaction.[1]

Q4: What is the most effective way to purify this compound from the reaction mixture?

A4: Preparative recycling high-performance liquid chromatography (HPLC) is a highly effective method for separating and purifying this compound from the reaction mixture, which typically contains sucrose, fructose, glucose, and other saccharides.[3][5][15] This technique can achieve high purity (e.g., 94.7%) and a high recovery yield (e.g., 97.5%).[3][15]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low this compound Yield Sub-optimal sucrose concentration.Increase sucrose concentration (e.g., 2.0 M - 2.5 M).[2][3]
Absence of external fructose.Add fructose to the reaction mixture (e.g., 0.75 M).[5][6]
Inefficient wild-type enzyme.Use a site-directed mutant with higher this compound productivity (e.g., BtASY414F/P200R).[8][9][10]
Non-optimal pH or temperature.Adjust pH and temperature to the enzyme's optimum (typically pH 6.0-8.0, 30-50°C).[1]
High Byproduct Formation Low sucrose concentration favoring polymerization.Increase sucrose concentration to >100 mM to inhibit α-glucan synthesis.[1]
Enzyme has low product specificity.Select an amylosucrase known for high this compound production (e.g., from Neisseria polysaccharea).[1]
Enzyme Inactivation Poor thermal or pH stability.Immobilize the enzyme on a suitable carrier to enhance stability and enable reuse.[12][13]
Engineer a more stable enzyme variant through site-directed mutagenesis.[12]
Difficulty in Product Purification Complex mixture of sugars.Employ preparative recycling HPLC for efficient separation and high purity of this compound.[3][15]

Quantitative Data Summary

Table 1: Performance of Different Amylosucrase Variants for this compound Synthesis

Enzyme VariantOriginKey Mutation(s)This compound Yield (%)This compound Productivity (g/(L·h))Reference
BtAS-WTBifidobacterium thermophilumWild-Type~25% (with 2 M sucrose)28.1[9][12]
BtASY414F/P200RBifidobacterium thermophilumY414F, P200R89.382.0[8][9][10]
BtAS-G374SBifidobacterium thermophilumG374S65Not Reported[12]
NpASNeisseria polysacchareaWild-Type56.2Not Reported[2][3][16]

Table 2: Effect of Reaction Conditions on this compound Yield using Neisseria polysaccharea Amylosucrase (NpAS)

Sucrose Concentration (M)Fructose Concentration (M)Temperature (°C)Reaction Time (h)This compound Yield (%)Reference
2.003572~50[5][17]
2.503512056.2[2][3][16]
2.00.75Not SpecifiedNot Specified~60[5]
High0.75Not SpecifiedNot Specified73.7[4][6][7]

Experimental Protocols

Site-Directed Mutagenesis of Amylosucrase

This protocol describes the general steps for creating specific mutations in the amylosucrase gene to improve its properties.

  • Template DNA Preparation: Isolate the plasmid DNA containing the wild-type amylosucrase gene from a suitable E. coli strain.

  • Primer Design: Design primers containing the desired mutation. The primers should be complementary to the template DNA, with a mismatch at the site of the desired mutation.

  • PCR Amplification: Perform PCR using the template DNA and the designed primers. This will create copies of the plasmid containing the desired mutation.

  • Template DNA Digestion: Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI). The newly synthesized, mutated DNA will not be methylated and will remain intact.

  • Transformation: Transform the mutated plasmid DNA into competent E. coli cells.

  • Selection and Screening: Select for transformed cells on an appropriate antibiotic-containing medium. Screen individual colonies for the desired mutation by DNA sequencing.

  • Protein Expression and Purification: Once the mutation is confirmed, express the mutant amylosucrase protein in a suitable expression host and purify it using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[18]

Amylosucrase Activity Assay

This assay is used to determine the activity of the amylosucrase enzyme.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a known concentration of sucrose (e.g., 0.1 M) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).[17][18][19]

  • Enzyme Addition: Add a specific amount of the purified amylosucrase solution to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 35°C) for a defined period (e.g., 30 minutes).[17][18][19]

  • Reaction Termination: Stop the reaction by heating the mixture (e.g., at 100°C for 10 minutes).[17][18][19]

  • Fructose Quantification: Measure the amount of fructose released during the reaction using the dinitrosalicylic acid (DNS) method, with fructose as a standard.[17][18][19] One unit of amylosucrase activity is typically defined as the amount of enzyme that produces 1 µmol of fructose per minute under the specified assay conditions.[17]

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines the analysis of the reaction products to quantify this compound.

  • Sample Preparation: After the enzymatic reaction is stopped, centrifuge the reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm membrane.[20]

  • HPLC System: Use an HPLC system equipped with a suitable column for sugar analysis (e.g., an amino-based column like Chromolith® NH2 or a mixed-mode column like Amaze HD).[21][22]

  • Mobile Phase: A common mobile phase for sugar analysis is a mixture of acetonitrile and water (e.g., 85:15 v/v).[21]

  • Detection: Use a suitable detector, such as a UV detector at 190 nm or a refractive index (RI) detector.[21]

  • Quantification: Run standards of sucrose, fructose, glucose, and this compound to determine their retention times. Quantify the amount of each sugar in the reaction sample by comparing the peak areas to a standard curve.

Visualizations

experimental_workflow cluster_gene_engineering Gene Engineering cluster_protein_production Protein Production & Purification cluster_synthesis This compound Synthesis cluster_analysis Analysis wt_gene Wild-Type Amylosucrase Gene mutagenesis Site-Directed Mutagenesis wt_gene->mutagenesis mutant_gene Mutant Amylosucrase Gene mutagenesis->mutant_gene expression Protein Expression mutant_gene->expression purification Purification expression->purification reaction Enzymatic Reaction (Sucrose + Fructose) purification->reaction hplc HPLC Analysis reaction->hplc This compound Purified this compound hplc->this compound

Caption: Experimental workflow for improving amylosucrase efficiency.

reaction_pathway sucrose Sucrose amylosucrase Amylosucrase sucrose->amylosucrase fructose Fructose amylosucrase->fructose Hydrolysis This compound This compound amylosucrase->this compound Isomerization (Transglycosylation) glucan α-(1,4)-Glucan (Byproduct) amylosucrase->glucan Polymerization (inhibited by high [Sucrose])

Caption: Amylosucrase reaction pathways for this compound synthesis.

References

Factors affecting the rate of Turanose hydrolysis in alkaline solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the hydrolysis of Turanose in alkaline solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the rate of this compound hydrolysis in alkaline solutions?

The rate of this compound hydrolysis in a solution is primarily affected by pH, temperature, and the type and concentration of buffers used.[1] this compound is particularly susceptible to alkaline hydrolysis due to the proximity of its reducing group to the glycosidic union.[2]

Q2: How does pH affect the stability and hydrolysis of this compound?

The pH of the solution is a critical factor. This compound exhibits high stability in acidic conditions, showing no hydrolysis even at a pH of 3.0 and a temperature of 90°C.[1][3] Conversely, it is unstable in alkaline conditions. At a pH of 10.0, hydrolysis is significant and rapid, especially at elevated temperatures.[1][3] No significant hydrolysis occurs at a neutral pH of 7.0.[1]

Q3: What is the effect of temperature on the rate of alkaline hydrolysis of this compound?

Temperature significantly accelerates the rate of hydrolysis in alkaline solutions. While stable at lower temperatures, increasing the temperature dramatically increases the rate of degradation at a high pH. For instance, at pH 10.0, raising the temperature to 90°C leads to the hydrolysis of over 80% of this compound within just one hour.[1]

Q4: What happens to the products of this compound hydrolysis in an alkaline solution?

Upon hydrolysis in an alkaline solution, this compound breaks down into glucose and fructose.[2] These monosaccharides can then undergo further reactions, such as enolization and decomposition, to form saccharinic acids and other dark-colored products, especially in the presence of oxygen.[2]

Troubleshooting Guide

Q5: My this compound solution is turning brown during an experiment at high pH. What is causing this?

The brown discoloration is likely due to the decomposition of the hydrolysis products, glucose and fructose. In alkaline solutions, these monosaccharides can form saccharinic acids and other colored degradation products.[2] This is a known subsequent reaction following the initial hydrolysis of this compound.

Q6: The reducing power of my this compound solution first increases and then decreases during the experiment. Is this normal?

Yes, this is an expected observation. The initial hydrolysis of this compound into glucose and fructose increases the number of reducing ends in the solution, leading to a temporary increase in reducing power.[2] However, as these monosaccharides subsequently degrade into non-reducing or less-reducing compounds like saccharinic acids, the overall reducing power of the solution decreases.[2]

Q7: I am observing a slower-than-expected rate of hydrolysis. What are the potential issues?

Several factors could contribute to a slow hydrolysis rate:

  • Incorrect pH: Verify the pH of your solution. The hydrolysis rate is highly dependent on alkalinity. A pH lower than the intended experimental value will significantly slow the reaction.

  • Inaccurate Temperature Control: Ensure your incubation temperature is accurate and stable. The rate is highly sensitive to temperature changes.[1]

  • Buffer Effects: The type and concentration of the buffer can influence the hydrolysis rate.[1] Ensure you are using the appropriate buffer system for your desired pH and that its concentration is consistent across experiments.

Data Presentation

Table 1: Effect of pH and Temperature on this compound Hydrolysis

pHTemperature (°C)Incubation Time (h)Hydrolysis (%)
3.0904~0%
7.0904~0%
10.0901>80%
10.0904~88.5%

Data extracted from a study by Han et al. (2021).[1]

Experimental Protocols & Methodologies

Protocol 1: Determination of Thermal and pH Stability

This protocol is used to assess the stability of this compound under various temperature and pH conditions.

  • Preparation of Solutions:

    • Prepare a 10 mM solution of this compound in distilled water.

    • Prepare buffer solutions for each desired pH level. For alkaline conditions, a 50 mM glycine-NaOH buffer at pH 10.0 is suitable.[1]

  • Incubation:

    • Mix equal volumes of the this compound solution and the buffer solution.

    • Incubate the mixtures at various controlled temperatures (e.g., 30, 50, 70, 90°C) for a set duration (e.g., up to 4 hours).[1]

  • Sample Analysis:

    • At specific time intervals, withdraw aliquots from each mixture.

    • Immediately stop the reaction, for example, by boiling for 10 minutes.[1]

  • Quantification of Hydrolysis:

    • Measure the amount of glucose released from the hydrolysis of this compound. This can be accomplished using a commercial d-Glucose Assay Kit, with measurements taken at 510 nm.[1]

    • Alternatively, the degree of hydrolysis can be determined by measuring the increase in reducing sugars using the 3,5-dinitrosalicylic acid (DNS) method.[1]

Protocol 2: Monitoring Hydrolysis via Optical Rotation

This method tracks the progress of hydrolysis by observing changes in the optical rotation of the solution.

  • Preparation of Solution:

    • Prepare a solution of this compound in an alkaline medium (e.g., 1 N potassium hydroxide).[2]

  • Measurement:

    • Place the solution in a polarimeter cell.

    • Record the optical rotation at regular time intervals.

  • Data Interpretation:

    • As this compound hydrolyzes into glucose and fructose, the optical rotation of the solution will change. A decrease in rotation, eventually becoming levorotatory, indicates the progress of the reaction and the subsequent degradation of the resulting monosaccharides.[2]

Visualizations

G prep Prepare this compound Solution (e.g., 10 mM) mix Mix Solutions prep->mix buffer Prepare Alkaline Buffer (e.g., pH 10 Glycine-NaOH) buffer->mix incubate Incubate at Controlled Temperature (e.g., 90°C) mix->incubate sample Withdraw Aliquots at Time Intervals incubate->sample stop_rxn Stop Reaction (e.g., Boiling) sample->stop_rxn analyze Analyze Sample stop_rxn->analyze quantify Quantify Glucose Release (e.g., DNS or Assay Kit) analyze->quantify data Calculate Hydrolysis Rate quantify->data

Caption: Workflow for a this compound hydrolysis experiment.

G center Rate of this compound Hydrolysis ph High pH (Alkalinity) ph->center Increases Rate temp High Temperature temp->center Increases Rate buffer Buffer System (Type & Concentration) buffer->center Influences Rate oxygen Presence of Oxygen (Affects Product Degradation) oxygen->center Influences Products

Caption: Key factors affecting this compound hydrolysis rate.

G This compound This compound products Glucose + Fructose This compound->products  Hydrolysis  (OH⁻, Δ) degradation Saccharinic Acids & Colored Products products->degradation  Further Degradation  (OH⁻, O₂) inv1

Caption: Simplified pathway of this compound alkaline degradation.

References

Technical Support Center: Quantifying Turanose in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Turanose in complex matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound.

Problem IDIssue DescriptionPotential CausesRecommended Solutions
HPLC-001 Peak Splitting or Shoulder Peaks for this compound 1. Co-elution with an isomer, most commonly sucrose.[1] 2. Incompatibility between the sample solvent and the mobile phase. 3. Column overload due to high sample concentration.[2] 4. Void or contamination at the column inlet or frit.[3] 5. Mutarotation of this compound, leading to the separation of anomers.[4]1. Optimize the mobile phase composition or switch to a column with different selectivity (e.g., ligand-exchange or porous graphitic carbon columns).[1] 2. Dissolve the sample in the initial mobile phase whenever possible. 3. Dilute the sample or inject a smaller volume.[2] 4. Reverse flush the column or replace the column frit. If the problem persists, replace the column.[3] 5. Adjust the mobile phase pH or temperature to favor a single anomeric form.
HPLC-002 Shifting Retention Times for this compound 1. Inconsistent mobile phase composition.[5] 2. Fluctuations in column temperature.[5] 3. Column aging or contamination. 4. Leaks in the HPLC system.[5]1. Prepare fresh mobile phase daily and ensure proper mixing.[5] 2. Use a column oven to maintain a stable temperature.[5] 3. Implement a column washing protocol after each batch of samples. 4. Inspect fittings and connections for any signs of leakage.[5]
GCMS-001 Poor or No Derivatization of this compound 1. Presence of water in the sample, which can quench the derivatization reagent. 2. Incorrect reaction temperature or time.[6] 3. Degradation of the derivatization reagent.1. Ensure the sample is completely dry before adding the derivatization reagent. Lyophilization is recommended. 2. Optimize the derivatization temperature and incubation time for your specific sample matrix.[6] 3. Use fresh derivatization reagents and store them under the recommended conditions.
GCMS-002 Variable Peak Areas and Poor Reproducibility 1. Matrix effects causing signal enhancement or suppression.[7] 2. Incomplete derivatization leading to multiple derivative products.[8] 3. Degradation of the this compound derivative in the injector port.1. Use a matrix-matched calibration curve or an internal standard (e.g., a stable isotope-labeled this compound). 2. Optimize the derivatization protocol to ensure complete reaction.[8] 3. Use a deactivated injector liner and optimize the injector temperature.
ENZ-001 Overestimation of this compound Concentration in Enzymatic Assays 1. Interference from other reducing sugars present in the sample. 2. Presence of compounds in the matrix that react with the assay reagents.1. Use a more specific enzyme or a coupled enzyme system to differentiate this compound from other sugars. 2. Perform a sample blank measurement by omitting the enzyme to determine the background signal from interfering substances.

Frequently Asked Questions (FAQs)

1. Which analytical technique is best for quantifying this compound in a complex matrix?

The choice of technique depends on the specific matrix, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is a robust and common method for quantifying sugars. It is suitable for samples with relatively high concentrations of this compound and where the matrix is not overly complex.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, but requires a derivatization step to make the sugars volatile.[6][11] This is a good option for complex matrices and trace-level quantification.

  • Enzymatic Assays can be highly specific and are often used for rapid screening. However, the availability of a specific enzyme for this compound may be limited, and matrix components can interfere with the enzymatic reaction.[12]

2. How can I resolve the co-elution of this compound and its isomer, sucrose, in HPLC?

Co-elution of this compound and sucrose is a common challenge.[1][13] Here are some strategies to improve separation:

  • Column Selection: Amine-bonded columns are commonly used for sugar analysis, but may not always provide sufficient resolution for isomers.[10] Consider using a ligand-exchange column (e.g., with Ca2+ or Pb2+ counter-ions) or a porous graphitic carbon (PGC) column, which offer different separation mechanisms.[1]

  • Mobile Phase Optimization: Modifying the mobile phase composition, such as the ratio of acetonitrile to water, can sometimes improve resolution.[14]

  • Temperature: Optimizing the column temperature can also influence the separation of isomers.

3. What is the importance of derivatization for GC-MS analysis of this compound?

Derivatization is a critical step for making non-volatile sugars like this compound suitable for GC-MS analysis.[8] The process involves chemically modifying the sugar to increase its volatility. Common derivatization methods include silylation and oximation followed by silylation.[8] A complete and reproducible derivatization is essential for accurate quantification.

4. How do I deal with matrix effects when quantifying this compound?

Matrix effects, where components of the sample other than the analyte of interest enhance or suppress the analytical signal, are a significant challenge in complex matrices.[15]

  • Sample Preparation: Use a robust sample preparation method to remove as many interfering compounds as possible. This may include solid-phase extraction (SPE) or liquid-liquid extraction.[16]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for the matrix effects.

  • Internal Standards: The use of an internal standard, ideally a stable isotope-labeled version of this compound, is the most effective way to correct for both matrix effects and variations in sample preparation and instrument response.

5. What are typical performance characteristics for this compound quantification methods?

The following table summarizes typical quantitative data for sugar analysis using different methods. Note that these are general ranges, and specific values will depend on the instrument, method, and matrix.

ParameterHPLC-RIDGC-MSEnzymatic Assay
Limit of Detection (LOD) 0.01 - 0.1 mg/mL[17]ng to pg rangeµg/mL range
Limit of Quantification (LOQ) 0.03 - 0.5 mg/mL[17]ng to pg rangeµg/mL range
Linearity (R²) > 0.99[10]> 0.99> 0.98[18]
Recovery 90 - 110%[10]80 - 120%85 - 115%
Precision (RSD) < 5%[17]< 15%< 10%

Experimental Protocols

Protocol 1: Quantification of this compound in Honey using HPLC-RID

This protocol is adapted from methods for sugar analysis in honey.[9][14]

  • Sample Preparation:

    • Weigh accurately about 1.0 g of a homogenized honey sample into a 50 mL volumetric flask.

    • Add approximately 40 mL of deionized water and dissolve the sample completely by shaking or vortexing.

    • Bring the volume to 50 mL with deionized water and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-RID Conditions:

    • Column: Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (75:25, v/v).[14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 20 µL.

  • Calibration:

    • Prepare a stock standard solution of this compound (10 mg/mL) in deionized water.

    • Prepare a series of working standards (e.g., 0.1, 0.5, 1, 2, 5 mg/mL) by diluting the stock solution with the mobile phase.

    • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Quantification of this compound in a Biological Fluid (e.g., Serum) using GC-MS after Derivatization

This protocol is a general guide for the derivatization and analysis of sugars in biological fluids.

  • Sample Preparation and Protein Precipitation:

    • To 100 µL of serum, add 400 µL of cold methanol to precipitate proteins.

    • Vortex for 1 minute and incubate at -20 °C for 30 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Oximation followed by Silylation):

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

    • Vortex and incubate at 37 °C for 90 minutes.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Vortex and incubate at 70 °C for 30 minutes.

    • After cooling to room temperature, transfer the solution to a GC vial with an insert.

  • GC-MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Calibration:

    • Prepare matrix-matched standards by spiking known concentrations of this compound into a blank serum sample and follow the same sample preparation and derivatization procedure.

    • Construct a calibration curve based on the peak area of a characteristic ion of the derivatized this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction of Analytes Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Separation Chromatographic Separation Cleanup->Separation Derivatization->Separation Detection Detection Separation->Detection Integration Integration Detection->Integration Quantification Quantification Integration->Quantification Integration->Quantification Report Report Quantification->Report

Figure 1. General experimental workflow for this compound quantification.

Troubleshooting_Tree Problem Problem: Peak Splitting in HPLC Check_All_Peaks Are all peaks splitting? Problem->Check_All_Peaks Cause_Systemic Potential Systemic Issue: - Contamination at column inlet - Blocked frit Check_All_Peaks->Cause_Systemic Yes Check_Coelution Is co-elution with an isomer (e.g., sucrose) suspected? Check_All_Peaks->Check_Coelution No Yes_All_Peaks Yes No_Some_Peaks No Solution_Systemic Solution: - Reverse flush column - Replace frit/guard column Cause_Systemic->Solution_Systemic Solution_Coelution Solution: - Change column type (e.g., Ligand-Exchange) - Optimize mobile phase Check_Coelution->Solution_Coelution Yes Cause_Method Potential Method Issue: - Sample solvent mismatch - Column overload Check_Coelution->Cause_Method No Yes_Coelution Yes No_Coelution No Solution_Method Solution: - Inject in mobile phase - Dilute sample Cause_Method->Solution_Method

Figure 2. Troubleshooting decision tree for peak splitting in HPLC.

References

Side reactions and byproducts in enzymatic Turanose production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic production of Turanose.

Troubleshooting Guides

This section addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and solutions to streamline your experimental workflow.

ProblemPotential Cause(s)Suggested Solution(s)
Low this compound Yield Suboptimal Substrate Concentration: The ratio of sucrose to fructose is critical. High sucrose concentration generally favors this compound production over α-glucan synthesis.[1][2]Increase the initial sucrose concentration. A concentration of 2.5 M sucrose has been shown to significantly increase this compound yield.[1] Consider the addition of extrinsic fructose, as it can act as a reaction modulator and further boost the yield.[2][3]
Incorrect Enzyme Concentration: Insufficient enzyme will lead to incomplete conversion, while excessive enzyme may not be cost-effective.Optimize the enzyme concentration. For example, with Neisseria polysaccharea amylosucrase (NpAS), 400 U/L has been used effectively.[1]
Suboptimal Reaction Conditions (pH, Temperature): Enzyme activity and stability are highly dependent on pH and temperature.Ensure the reaction is performed at the optimal pH and temperature for the specific amylosucrase being used. For NpAS, a temperature of 35°C has been reported to be effective.[1] this compound is stable at acidic to neutral pH but can hydrolyze at alkaline pH, especially at elevated temperatures.[4]
High Levels of α-Glucan Byproduct Low Sucrose Concentration: Lower sucrose concentrations can favor the polymerization reaction pathway, leading to the synthesis of α-(1,4)-glucans.[5]Increase the sucrose concentration in the reaction mixture. This shifts the reaction equilibrium towards isomerization and the production of this compound.[1][5]
Reaction Time: Prolonged reaction times might lead to the accumulation of polymeric byproducts.Optimize the reaction time by monitoring the product formation at different intervals to determine the point of maximum this compound yield before significant byproduct accumulation.
Presence of Trehalulose Byproduct Enzyme Specificity: Some amylosucrases naturally produce a mixture of this compound and Trehalulose. For instance, the amylosucrase from Deinococcus geothermalis produces both isomers.[5]If a high purity of this compound is required, select an enzyme known for its high selectivity towards this compound production, such as NpAS.[5] Alternatively, downstream purification methods like preparative HPLC will be necessary to separate the isomers.
Unexpected Peaks in HPLC Analysis Sample Preparation Issues: The presence of proteins (the enzyme) or other macromolecules can interfere with HPLC analysis.Prepare samples by stopping the enzymatic reaction (e.g., by heating at 100°C for 10 minutes), followed by centrifugation or filtration to remove the denatured enzyme and any insoluble materials before injection.[6]
Poor Peak Resolution: Inadequate separation between this compound, sucrose, fructose, glucose, and other isomers.Optimize the HPLC method. This can involve adjusting the mobile phase composition (e.g., acetonitrile:water ratio), changing the column temperature, or using a column with a different stationary phase (e.g., an amino column).[7][8][9][10]
Contamination: Contamination of reagents or glassware can introduce unexpected compounds.Ensure all reagents are of high purity and that glassware is thoroughly cleaned before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in enzymatic this compound production?

A1: The main side reaction is the synthesis of α-(1,4)-glucans, which is a polymerization reaction catalyzed by amylosucrase.[5] Another common byproduct is the formation of other sucrose isomers, with Trehalulose being the most frequently observed.[5] The formation of glucose and fructose can also occur due to the hydrolytic activity of the enzyme.[11]

Q2: How can I increase the yield of this compound and minimize byproducts?

A2: Increasing the sucrose concentration is a key strategy to shift the amylosucrase activity from polymerization (α-glucan synthesis) to isomerization (this compound synthesis).[1][5] Adding extrinsic fructose to the reaction mixture can also significantly enhance the this compound yield.[2][3] Optimization of reaction conditions such as temperature and pH for your specific enzyme is also crucial.

Q3: What analytical methods are recommended for monitoring the reaction?

A3: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a widely used method for separating and quantifying this compound, sucrose, fructose, glucose, and other isomers like Trehalulose.[1][12] For the specific quantification of the α-glucan byproduct, enzymatic assay kits are available that hydrolyze the α-glucans to glucose, which can then be measured.[13][14]

Q4: Can other enzymes be used for this compound production?

A4: While amylosucrase is the most commonly used enzyme for efficient this compound production from sucrose, other enzymes like α-glucosidase have been shown to convert sucrose to this compound, though this is often observed in the context of honey production by bees.[15] Sucrose phosphorylase is another enzyme involved in sucrose metabolism but is primarily used for the synthesis of α-D-glucose-1-phosphate and other glycosides.[16]

Q5: What is the mechanism of this compound formation by amylosucrase?

A5: Amylosucrase catalyzes the cleavage of the glycosidic bond in sucrose, forming a glucosyl-enzyme intermediate and releasing fructose. In the isomerization pathway, this glucosyl moiety is then transferred to a fructose molecule (which can be the one just released or another one in the solution) at the C-3 position, forming the α-(1→3) glycosidic bond of this compound.[5]

Experimental Protocols

Protocol 1: HPLC-RID Method for Analysis of this compound and Byproducts

This protocol provides a general guideline for the separation and quantification of sugars in a reaction mixture. Optimization may be required based on the specific HPLC system and column used.

1. Sample Preparation:

  • At desired time points, take an aliquot of the reaction mixture.

  • Stop the enzymatic reaction by heating the sample at 100°C for 10 minutes.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the denatured enzyme and any insoluble glucans.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6]

  • If necessary, dilute the sample with the mobile phase to fall within the linear range of the detector.

2. HPLC-RID Conditions:

  • Column: A carbohydrate analysis column, such as an amino-based column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and ultrapure water (e.g., 75:25 v/v).

  • Flow Rate: 0.9 - 1.0 mL/min.[12]

  • Column Temperature: 35 - 40°C.[12]

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 10 - 20 µL.

3. Quantification:

  • Prepare standard solutions of this compound, sucrose, fructose, glucose, and Trehalulose of known concentrations.

  • Generate a calibration curve for each sugar by plotting peak area against concentration.

  • Determine the concentration of each component in the samples by comparing their peak areas to the respective calibration curves.

Protocol 2: Enzymatic Quantification of α-Glucan Byproduct

This protocol is based on the principle of using specific enzymes to hydrolyze α-glucans to glucose, which is then quantified. Commercial kits are available for this purpose (e.g., from Megazyme).

1. Sample Preparation:

  • Prepare the reaction sample as described in the HPLC protocol (stopping the reaction and removing the enzyme).

2. Enzymatic Hydrolysis:

  • The sample is typically first treated to remove free glucose and glucose from sucrose. This can be done by washing with aqueous ethanol.[17]

  • The remaining pellet containing the α-glucan is then solubilized.

  • A specific mixture of enzymes, including glucoamylase, is added to hydrolyze the α-glucans into glucose.[18] The incubation is carried out at an optimal temperature and pH for the enzymes (e.g., 40°C).[17]

3. Glucose Quantification:

  • The amount of glucose released is measured using a glucose oxidase/peroxidase (GOPOD) reagent. This reaction produces a colored product that can be measured spectrophotometrically (e.g., at 510 nm).[14]

  • The concentration of glucose is determined by comparing the absorbance to a glucose standard curve.

4. Calculation of α-Glucan Content:

  • The amount of α-glucan is calculated from the amount of glucose released, taking into account the dilution factors and the conversion from free D-glucose to anhydroglucose as it occurs in the polymer.[18]

Visualizations

Enzymatic_Turanose_Production Sucrose Sucrose Amylosucrase Amylosucrase Sucrose->Amylosucrase Glucosyl_Enzyme Glucosyl-Enzyme Intermediate Amylosucrase->Glucosyl_Enzyme Fructose Fructose_acceptor Fructose (acceptor) Glucosyl_Enzyme->Fructose_acceptor Isomerization Glucan_chain Growing α-(1,4)-Glucan Chain Glucosyl_Enzyme->Glucan_chain Polymerization Water Water Glucosyl_Enzyme->Water Hydrolysis Fructose_released Fructose (released) This compound This compound Fructose_acceptor->this compound Trehalulose Trehalulose Fructose_acceptor->Trehalulose Alpha_Glucan α-(1,4)-Glucan Glucan_chain->Alpha_Glucan Glucose Glucose Water->Glucose Troubleshooting_Workflow Start Low this compound Yield or High Byproduct Formation Analyze_Products Analyze Product Mixture (HPLC, Enzymatic Assay) Start->Analyze_Products Check_Substrate Check Substrate Concentrations (Sucrose, Fructose) Optimize_Substrate Optimize Substrate Ratio Check_Substrate->Optimize_Substrate Check_Conditions Verify Reaction Conditions (pH, Temperature, Time) Optimize_Conditions Adjust pH, Temperature, or Time Check_Conditions->Optimize_Conditions Check_Enzyme Assess Enzyme Activity and Concentration Optimize_Enzyme Adjust Enzyme Concentration Check_Enzyme->Optimize_Enzyme Analyze_Products->Check_Substrate Incorrect Product Ratio Analyze_Products->Check_Conditions Low Conversion Analyze_Products->Check_Enzyme No/Slow Reaction Purify_Product Implement Purification Step (e.g., Preparative HPLC) Analyze_Products->Purify_Product Isomer Byproducts Present End Optimal this compound Production Optimize_Substrate->End Optimize_Conditions->End Optimize_Enzyme->End Purify_Product->End

References

Impact of substrate concentration on Turanose synthesis kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of substrate concentration on the kinetics of turanose synthesis. It is intended for researchers, scientists, and professionals in drug development engaged in enzymatic synthesis experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, focusing on reaction yield and efficiency.

Problem Possible Cause Recommended Solution
Low or No this compound Yield Low Substrate (Sucrose) Concentration: At low sucrose concentrations, the primary competing reaction, α-(1,4)-glucan synthesis, is often favored by amylosucrase.Increase the sucrose concentration significantly. Studies show that yields increase dramatically when moving from low concentrations (e.g., 0.1 M) to high concentrations (e.g., 2.0-2.5 M).[1][2]
Absence of an External Acceptor: The reaction may be limited by the availability of fructose molecules to act as acceptors for the glucosyl moiety.Add extrinsic fructose to the reaction mixture. The addition of fructose can significantly boost the this compound yield by increasing the probability of the isomerization reaction.[1][3][4]
Suboptimal Enzyme Concentration: The amount of enzyme may be insufficient for the substrate load or excessive, potentially leading to side reactions.Optimize the enzyme concentration. A recommended range for amylosucrase is between 20 to 500 mg per 100 g of sucrose.[5]
Incorrect Reaction Conditions (pH, Temperature): Enzyme activity is highly sensitive to pH and temperature. The conditions may not be optimal for the specific amylosucrase being used.Verify the optimal pH and temperature for your enzyme. For example, amylosucrase from Neisseria polysaccharea functions well at a pH of 7.0-7.2 and a temperature of 35-40°C.[1][5]
Reaction Stalls or Proceeds Slowly High Viscosity and Ineffective Mixing: High substrate concentrations increase the viscosity of the reaction mixture, which can hinder effective mixing and reduce reaction rates.Ensure vigorous and constant stirring throughout the reaction to maintain a homogenous mixture.[6]
Enzyme Instability: The enzyme may lose activity over the long incubation times required for high yield, especially at elevated temperatures.Evaluate the thermal stability of the enzyme. Consider using an immobilized enzyme, which can enhance pH and thermal stability and allow for reuse.[7]
Difficulty Reproducing Literature Results Variation in Enzyme Specific Activity: The activity of different enzyme batches can vary, leading to different outcomes even under identical conditions.Determine the specific activity of your enzyme batch (e.g., µmol of product per minute per mg of enzyme) and adjust the amount used accordingly.[5]
Purity of Reagents: Impurities in the sucrose or other reagents could inhibit the enzyme.Use high-purity substrates and reagents to avoid introducing potential inhibitors into the reaction.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic reaction for synthesizing this compound from sucrose?

A1: this compound is synthesized from sucrose through an isomerization reaction catalyzed by the enzyme amylosucrase (a type of glucosyltransferase).[3][8] This enzyme cleaves the glycosidic bond in sucrose and transfers the glucose moiety to a fructose molecule. At high concentrations of sucrose, the fructose portion of another sucrose molecule can act as the acceptor, resulting in the formation of this compound (3-O-α-d-glucopyranosyl-d-fructose).[1]

sub Sucrose (Glucose-Fructose) enz Amylosucrase sub->enz tur This compound enz->tur High [Sucrose] Isomerization glu α-(1,4)-Glucan (Polymer) enz->glu Low [Sucrose] Polymerization

Fig 1. Amylosucrase reaction pathways.

Q2: How does the concentration of sucrose quantitatively affect the yield of this compound?

A2: Increasing sucrose concentration has a direct and significant positive effect on this compound yield. High substrate concentrations shift the main transglycosylating reaction pathway from the synthesis of α-(1,4)-glucan to the production of this compound.[1] This is because the higher concentration increases the viscosity of the mixture, which can reduce the likelihood of glucan synthesis.[1]

Table 1: Effect of Sucrose Concentration on this compound Yield

Enzyme Source Sucrose Concentration (M) This compound Yield (%)
Neisseria polysaccharea Amylosucrase 0.1 12.6%
Neisseria polysaccharea Amylosucrase 2.5 56.2%
Bifidobacterium thermophilum Amylosucrase (Wild-Type) 2.0 25%
Bifidobacterium thermophilum Amylosucrase (G374S Mutant) 2.0 65%

Data sourced from multiple studies for comparison.[1][2][7]

Q3: What is the impact of adding external fructose to the reaction?

A3: The addition of extrinsic fructose acts as a reaction modulator, further enhancing this compound production. Fructose serves as an additional glycosyl accepter, increasing the probability of the isomerization reaction over the competing polymerization reaction.[1] This strategy has been shown to produce very high yields of this compound.

Table 2: Effect of Fructose Addition on this compound Yield

Enzyme Source Sucrose Concentration (M) Added Fructose (M) This compound Yield (%)
Neisseria polysaccharea Amylosucrase 2.0 0.75 73.7%

Data sourced from a study optimizing for high-yield production.[1][3][4]

Q4: What are the typical reaction conditions for this compound synthesis?

A4: While optimal conditions depend on the specific enzyme used, many studies utilizing amylosucrase from sources like Neisseria polysaccharea report success under the following conditions:

  • Temperature: 35°C[1]

  • pH: 7.0 - 7.2, often maintained with a Tris-HCl or similar buffer.[5]

  • Reaction Time: Can be extensive, often up to 120 hours to achieve maximum yield.[1]

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound using amylosucrase, based on commonly cited experimental setups.

1. Materials:

  • Recombinant Amylosucrase (e.g., from N. polysaccharea or B. thermophilum)

  • Sucrose (high purity)

  • Fructose (optional, for yield enhancement)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0)

  • Reaction vessel with temperature control and stirring capabilities

  • Quenching solution (for stopping the reaction, e.g., heat block at 100°C)

  • Analytical equipment (e.g., HPLC) for product quantification

2. Procedure:

  • Substrate Preparation: Prepare a high-concentration solution of sucrose (e.g., 2.5 M) in the buffer. If using fructose, add it to the desired concentration (e.g., 0.75 M).

  • Temperature Equilibration: Place the reaction vessel in a water bath or incubator set to the optimal temperature (e.g., 35°C) and allow the substrate solution to equilibrate.

  • Enzyme Activity Definition: One unit of amylosucrase activity is typically defined as the amount of enzyme that produces 1 µmol of fructose per minute from a 0.1 M sucrose solution at pH 7.0 and 35°C.[5]

  • Reaction Initiation: Add the pre-determined amount of amylosucrase to the substrate solution to initiate the reaction (e.g., 400 U/L).[1] Ensure immediate and continuous mixing.

  • Incubation: Incubate the reaction mixture for the desired duration (e.g., up to 120 hours), maintaining constant temperature and stirring.

  • Reaction Termination: Stop the reaction by deactivating the enzyme. A common method is to heat the reaction mixture to 100°C for 10 minutes.[5]

  • Product Analysis: After cooling, analyze the composition of the reaction mixture (this compound, residual sucrose, fructose, glucose) using a suitable method like HPLC.

prep 1. Prepare Substrate (2.5M Sucrose in Buffer) temp 2. Equilibrate Temperature (35°C) prep->temp add_enz 3. Initiate Reaction (Add Amylosucrase) temp->add_enz incubate 4. Incubate with Stirring (up to 120h) add_enz->incubate stop_rxn 5. Terminate Reaction (Heat to 100°C) incubate->stop_rxn analyze 6. Analyze Products (HPLC) stop_rxn->analyze

Fig 2. Experimental workflow for this compound synthesis.

References

pH and temperature optimization for Turanose stability during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pH and temperature for Turanose stability during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining this compound stability in solution?

A1: this compound is exceptionally stable in acidic conditions. Experimental data shows that at a pH of 3.0, this compound exhibits no hydrolysis, even when the temperature is elevated to 90°C.[1][2] Therefore, for applications where stability is critical, maintaining an acidic environment with a pH of 3.0 is recommended.

Q2: How does temperature affect the stability of this compound?

A2: The impact of temperature on this compound stability is highly dependent on the pH of the solution. In acidic (pH 3.0) and neutral (pH 7.0) conditions, this compound remains stable across a temperature range of 30°C to 90°C.[1] However, at an alkaline pH of 10.0, increasing the temperature significantly accelerates hydrolysis.[1][2]

Q3: Under what conditions is this compound most unstable?

A3: this compound is most unstable under alkaline conditions, particularly at elevated temperatures. At pH 10.0 and 90°C, over 80% of this compound can be hydrolyzed within just one hour.[1] The rate of hydrolysis at pH 10.0 is considerably faster than that of sucrose at pH 3.0 across all tested temperatures.[1]

Q4: Is this compound more stable than sucrose?

A4: The relative stability of this compound and sucrose depends on the pH. This compound is significantly more stable than sucrose in acidic conditions (pH 3.0).[1] Conversely, at an alkaline pH of 10.0, this compound hydrolyzes more rapidly than sucrose does at pH 3.0.[1] Both are stable at a neutral pH of 7.0.[1]

Troubleshooting Guide

Issue: I am observing degradation of my this compound sample during my experiment.

Troubleshooting Steps:

  • Verify the pH of your solution: this compound is highly susceptible to degradation in alkaline environments. Ensure your experimental buffer is not at a pH of 10.0 or higher. For maximum stability, adjust the pH to 3.0.

  • Control the temperature: If you are working with alkaline solutions, high temperatures will drastically increase the rate of this compound hydrolysis. Consider running your experiment at a lower temperature if permissible by your protocol.

  • Buffer selection: The type and concentration of the buffer can influence the rate of hydrolysis.[1] The provided experimental protocols utilize specific buffers for different pH ranges. Refer to the detailed methodologies for appropriate buffer systems.

  • Check for contamination: Microbial contamination can lead to enzymatic degradation of sugars. Ensure your solutions are sterile and handled under aseptic conditions if necessary for your application.

Data Summary: pH and Temperature Effects on this compound Hydrolysis

The following table summarizes the percentage of this compound hydrolysis after 4 hours of incubation under various pH and temperature conditions.

TemperaturepH 3.0pH 7.0pH 10.0
30°C No HydrolysisNo HydrolysisMinor Hydrolysis
50°C No HydrolysisNo HydrolysisIncreased Hydrolysis
70°C No HydrolysisNo HydrolysisSignificant Hydrolysis
90°C No HydrolysisNo Hydrolysis~88.5% Hydrolysis

Data adapted from a study on the physicochemical properties of this compound.[1]

Experimental Protocols

Methodology for Assessing Thermal and pH Stability of this compound

This protocol details the experimental procedure to determine the stability of this compound under different temperature and pH conditions.

1. Materials:

  • This compound
  • Buffer solutions:
  • 50 mM sodium phosphate-citrate buffer (for pH 3.0)
  • 50 mM Tris-HCl buffer (for pH 7.0)
  • 50 mM glycine-NaOH buffer (for pH 10.0)
  • d-Glucose Assay Kit (e.g., Megazyme)
  • Spectrophotometer
  • Water bath or incubator capable of maintaining temperatures from 30°C to 90°C

2. Procedure:

  • Prepare a 10 mM solution of this compound in each of the three buffer solutions (pH 3.0, 7.0, and 10.0).
  • Aliquot the this compound solutions into separate reaction vessels for each temperature point to be tested (30°C, 50°C, 70°C, and 90°C).
  • Incubate the reaction vessels at their respective temperatures for a total of 4 hours.
  • At desired time intervals (e.g., every hour), withdraw a sample from each reaction vessel.
  • Measure the amount of glucose released from the hydrolysis of this compound in each sample using a d-Glucose Assay Kit according to the manufacturer's instructions. This typically involves measuring the absorbance at 510 nm.
  • Calculate the percentage of this compound hydrolysis at each time point for each condition.

Visualizations

Turanose_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis This compound This compound Solution (10 mM) Mix Mix this compound with Buffers Buffers Buffer Solutions (pH 3.0, 7.0, 10.0) Incubate_30 30°C Mix->Incubate_30 Incubate for 4h Incubate_50 50°C Mix->Incubate_50 Incubate for 4h Incubate_70 70°C Mix->Incubate_70 Incubate for 4h Incubate_90 90°C Mix->Incubate_90 Incubate for 4h Sampling Sample at Time Intervals Incubate_30->Sampling Incubate_50->Sampling Incubate_70->Sampling Incubate_90->Sampling Glucose_Assay d-Glucose Assay Sampling->Glucose_Assay Spectro Spectrophotometry (510 nm) Glucose_Assay->Spectro Calc Calculate % Hydrolysis Spectro->Calc

Caption: Workflow for this compound Stability Experiment.

Stability_Relationship cluster_outcomes Stability Outcome pH pH Stable Stable pH->Stable Acidic (pH 3.0) Neutral (pH 7.0) Unstable Unstable (Hydrolysis) pH->Unstable Alkaline (pH 10.0) Temp Temperature Temp->pH Temp->Unstable High Temp (e.g., 90°C)

Caption: pH and Temperature Effects on this compound Stability.

References

Preventing degradation of Turanose during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Turanose during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a reducing disaccharide composed of glucose and fructose linked by an α-1,3-glycosidic bond.[1] Its stability is crucial for its application as a sucrose substitute in food and pharmaceutical industries, as degradation can lead to changes in its physicochemical properties, loss of efficacy, and the formation of undesirable byproducts.[2][3]

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are:

  • Hydrolysis: The cleavage of the glycosidic bond, particularly in alkaline conditions, to yield glucose and fructose.[4]

  • Maillard Reaction: A non-enzymatic browning reaction between the reducing end of this compound and amino acids, peptides, or proteins, which can occur upon heating.[2][5][6][7][8]

Q3: What are the optimal storage conditions for solid this compound?

A3: For optimal stability, solid this compound should be stored at room temperature or below (ideally below 15°C) in a cool, dark, and dry place.[9] It is important to protect it from moisture, as this compound can start to absorb water at a relative humidity exceeding 70%.[3]

Q4: How does pH affect the stability of this compound in solution?

A4: this compound is remarkably stable in acidic conditions, showing no significant hydrolysis even at a pH of 3.0 and elevated temperatures (up to 90°C).[2][3] However, it is susceptible to hydrolysis under neutral to alkaline conditions (pH 7.0 and above), with the rate of degradation increasing with both pH and temperature.[2][4] At pH 10.0 and 90°C, over 80% of this compound can be hydrolyzed within an hour.[2]

Troubleshooting Guide

Issue 1: Browning and discoloration of solid this compound or this compound-containing formulations.

  • Possible Cause: Maillard reaction due to exposure to high temperatures in the presence of amino acids or proteins.[2][5]

  • Solution:

    • Store this compound and its formulations in a cool environment.

    • If heating is necessary for your application, minimize the duration and temperature. The Maillard reaction typically proceeds rapidly at temperatures of 140-165°C (280-330°F).[5]

    • Control the pH of the formulation, as an alkaline environment can accelerate the Maillard reaction.[5]

Issue 2: Changes in the expected chemical properties (e.g., optical rotation, reducing power) of a this compound solution over time.

  • Possible Cause: Hydrolysis of this compound into glucose and fructose, especially if the solution is at a neutral or alkaline pH.[4]

  • Solution:

    • For long-term storage of this compound in solution, maintain an acidic pH (e.g., pH 3.0-5.5).[2]

    • If the application requires a neutral or alkaline pH, prepare the solution fresh and use it promptly.

    • Store solutions at low temperatures (e.g., 4°C) to slow down the rate of hydrolysis.[3]

Issue 3: Unexpected peaks appearing in HPLC analysis of a stored this compound sample.

  • Possible Cause: Formation of degradation products from either hydrolysis (glucose and fructose) or the Maillard reaction.

  • Solution:

    • Analyze the sample for the presence of glucose and fructose using appropriate standards to confirm hydrolysis.

    • Characterize the unknown peaks using techniques like mass spectrometry (MS) to identify potential Maillard reaction products.

    • Review storage conditions (temperature, pH, exposure to light and air) and adjust them to minimize further degradation based on the identified pathway.

Data on this compound Stability

Table 1: Effect of pH and Temperature on this compound Hydrolysis in Solution

pHTemperature (°C)Incubation Time (h)Hydrolysis (%)
3.0904~0
7.0904Not specified, but hydrolysis occurs
10.0304< 10
10.0504~20
10.0704~50
10.0901> 80
10.0904~88.5

Data synthesized from Han et al. (2021).[2]

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis by Quantifying Glucose Release

This protocol is adapted from the methodology described by Han et al. (2021).[2]

  • Preparation of this compound Solutions: Prepare a 10 mM solution of this compound in buffers of varying pH (e.g., 50 mM sodium phosphate-citrate for pH 3.0, 50 mM Tris-HCl for pH 7.0, and 50 mM glycine-NaOH for pH 10.0).

  • Incubation: Incubate the solutions at different temperatures (e.g., 30, 50, 70, and 90°C) for a set period (e.g., 4 hours).

  • Sampling: At specified time points, withdraw aliquots from each solution.

  • Glucose Quantification: Measure the amount of glucose released using a commercially available D-Glucose Assay Kit, following the manufacturer's instructions. The absorbance is typically measured at 510 nm.

  • Calculation of Hydrolysis: Calculate the percentage of this compound hydrolysis based on the amount of glucose released relative to the initial amount of this compound.

Protocol 2: Assessment of Non-Enzymatic Browning (Maillard Reaction)

This protocol is based on the method described by Han et al. (2021).[2]

  • Preparation of Reaction Mixture: In a reaction tube, mix 1 mL of a 20% (w/v) this compound solution in sodium acetate buffer (pH 5.5) with 1 mL of a 2% glycine solution in the same buffer.

  • Incubation: Heat the mixture at various temperatures (e.g., 25 to 120°C) for a fixed time (e.g., 1 hour).

  • Measurement of Browning: After incubation, cool the samples to room temperature. Measure the absorbance of the solutions at 420 nm using a spectrophotometer. The absorbance intensity is indicative of the degree of brown color development.

  • Controls: Prepare and test control solutions of other sugars (e.g., sucrose, a non-reducing sugar) and a blank (buffer only) for comparison.

Visualizations

Turanose_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_maillard Maillard Reaction This compound This compound (α-D-glucopyranosyl-(1→3)-D-fructose) Glucose Glucose This compound->Glucose Fructose Fructose This compound->Fructose Amino_Acid Amino Acid / Protein Melanoidins Melanoidins (Brown Pigments) This compound->Melanoidins forms Hydrolysis_Condition Alkaline pH (≥7) High Temperature Hydrolysis_Condition->this compound cleaves glycosidic bond Amino_Acid->Melanoidins Maillard_Condition Heat (140-165°C) Maillard_Condition->this compound reacts with

Caption: Primary degradation pathways of this compound.

Stability_Testing_Workflow cluster_storage Long-Term Storage cluster_analysis Stability Analysis cluster_evaluation Data Evaluation Storage_Conditions Store this compound Sample (Varying Temp, pH, RH) Visual_Inspection Visual Inspection (Color Change) Storage_Conditions->Visual_Inspection Hydrolysis_Assay Hydrolysis Assay (Measure Glucose Release) Storage_Conditions->Hydrolysis_Assay Browning_Assay Browning Assay (Measure Absorbance at 420 nm) Storage_Conditions->Browning_Assay Chromatography Chromatographic Analysis (HPLC) Storage_Conditions->Chromatography Data_Evaluation Evaluate Degradation Profile & Determine Optimal Conditions Visual_Inspection->Data_Evaluation Hydrolysis_Assay->Data_Evaluation Browning_Assay->Data_Evaluation Chromatography->Data_Evaluation

Caption: Experimental workflow for this compound stability testing.

Caption: Troubleshooting decision tree for this compound degradation.

References

Improving peak resolution in HPLC analysis of Turanose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution in the High-Performance Liquid Chromatography (HPLC) analysis of Turanose.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak resolution or co-elution for this compound in my HPLC analysis?

A: Poor peak resolution in HPLC, where peaks overlap, is a common issue that can compromise the accuracy of quantification. The separation between two peaks is governed by three main factors: column efficiency (N), selectivity (α), and the retention factor (k).[1][2][3][4] this compound, being an isomer of sucrose, often presents a separation challenge due to their similar chemical and physical properties.[5][6]

To troubleshoot poor resolution, you should systematically evaluate and optimize these three factors.

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency results in sharper peaks, which are easier to resolve. It is influenced by the column's physical characteristics (length and particle size) and operating conditions like flow rate and temperature.[1][2]

  • Selectivity (α): This is a measure of the separation in the retention times between two peaks and is the most powerful factor for improving resolution. It is primarily affected by the chemical properties of the stationary phase (column chemistry) and the mobile phase composition.[1][2][4]

  • Retention Factor (k): This describes how long a compound is retained on the column. Optimizing retention can provide more time for separation to occur. It is mainly controlled by the strength of the mobile phase.[2][4]

A systematic approach to troubleshooting is crucial. It is recommended to change only one parameter at a time to accurately assess its effect on the separation.[7]

G cluster_0 Troubleshooting Workflow for Poor Peak Resolution Start Poor Peak Resolution (Rs < 1.5) CheckSelectivity Step 1: Optimize Selectivity (α) - Change Mobile Phase - Change Column Start->CheckSelectivity CheckEfficiency Step 2: Improve Efficiency (N) - Lower Flow Rate - Use Smaller Particle Column CheckSelectivity->CheckEfficiency If resolution is still poor End Resolution Improved (Rs ≥ 1.5) CheckSelectivity->End If resolution improves CheckRetention Step 3: Adjust Retention (k) - Modify Solvent Strength CheckEfficiency->CheckRetention For further refinement CheckEfficiency->End If resolution improves CheckRetention->End

Caption: General troubleshooting workflow for improving HPLC peak resolution.

Table 1: Key Parameters and Their Effect on HPLC Resolution

ParameterHow to ModifyPrimary Effect OnImpact on ResolutionPotential Downsides
Mobile Phase Composition Change solvent ratio (e.g., Acetonitrile:Water) or type of organic solvent.[8]Selectivity (α)HighCan significantly alter elution order.
Column Stationary Phase Switch to a column with different chemistry (e.g., NH2 to Ligand Exchange).[1]Selectivity (α)HighRequires purchasing a new column.
Column Temperature Increase or decrease the column oven temperature.[7]Efficiency (N), Selectivity (α)Moderate to HighCan affect analyte stability and change selectivity.[7]
Flow Rate Decrease the flow rate of the mobile phase.[7][9]Efficiency (N)ModerateIncreases analysis time.[7]
Column Length Use a longer column.[1]Efficiency (N)ModerateIncreases backpressure and analysis time.[7]
Particle Size Use a column with smaller packing particles.[1][2]Efficiency (N)HighSignificantly increases backpressure.
Q2: What is the best type of HPLC column for improving the resolution of this compound?

A: Selecting the right column is critical as the stationary phase chemistry dictates the selectivity of the separation.[7] For carbohydrates like this compound, which are polar and structurally similar to other sugars, several types of columns are commonly used. No single column can separate all carbohydrates, so the choice depends on the specific sample matrix and the sugars you need to separate from this compound.[5][10]

  • Amino (NH2) Columns: These are widely used for carbohydrate analysis. They operate in hydrophilic interaction liquid chromatography (HILIC) or normal-phase mode. Separation is based on the polarity of the sugars, with elution generally occurring in order of increasing molecular weight.[10]

  • Ligand Exchange Columns: These columns use a polymer-based resin with metal counter-ions (e.g., Ca2+, Pb2+, H+).[10][11][12] Separation occurs based on the interaction between the hydroxyl groups of the sugars and the metal ion. They often provide excellent selectivity for mono- and disaccharides and can use simple, pure water as the mobile phase.[12]

  • Porous Graphitic Carbon (PGC) Columns: Hypercarb™ columns, for example, are very effective at separating structurally similar isomers, including oligosaccharides, due to their unique retention mechanism based on polarizability and molecular shape.[6]

For the specific challenge of separating this compound from its isomer sucrose, some literature suggests that a silica-based amino column may provide better separation than a polymer-based one, as secondary interactions are critical.[6]

Table 2: Comparison of Common HPLC Columns for Carbohydrate Analysis

Column TypeStationary PhaseSeparation ModeTypical Mobile PhaseAdvantagesLimitations
Amino (NH2) Silica or polymer bonded with aminopropyl groups.HILIC / Normal PhaseAcetonitrile/Water[13]Versatile, good for mono- and oligosaccharides.Prone to Schiff base formation with reducing sugars, which can reduce column lifetime.
Ligand Exchange Sulfonated polystyrene-divinylbenzene resin with metal ions (Ca2+, Pb2+).[11][14]Ligand Exchange / Size ExclusionPure Water[12]High reproducibility, excellent selectivity for monosaccharides and sugar alcohols.[10][12]Requires high column temperatures (60-95°C) to prevent anomeric splitting.[12][15]
Porous Graphitic Carbon (PGC) Spherical porous graphite.Reversed Phase / Polar InteractionsAcetonitrile/Water with additives (e.g., TFA).Excellent for separating structural isomers, stable at high pH and temperature.[6]Can have strong retention, requiring more complex mobile phases.

Experimental Protocol: Basic Column Setup

  • Column Installation: Install the selected column (e.g., an Amino or Ligand Exchange column) into the HPLC column compartment.

  • Guard Column: It is highly recommended to install a guard column with matching chemistry upstream of the analytical column to protect it from particulates and strongly retained compounds, thereby extending its lifetime.[12]

  • Equilibration: Before analysis, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Temperature Control: For ligand exchange columns, ensure the column oven is set to the recommended operating temperature (e.g., 80-85°C) before starting the flow to stabilize pressure and ensure consistent separation.[12][15]

Q3: How can I optimize the mobile phase to better separate this compound from other sugars?

A: Mobile phase optimization is a powerful tool for improving the selectivity (α) of a separation.[4][16] For carbohydrate analysis on an amino column, the most common mobile phase is a mixture of acetonitrile (ACN) and water. The ratio of these two solvents determines the solvent strength and directly impacts retention and resolution.[13][17]

  • Adjusting Acetonitrile/Water Ratio: Since sugars are highly polar, they are weakly retained under reversed-phase conditions. Therefore, a HILIC mode with a high percentage of organic solvent (ACN) is used.

    • Increasing the ACN percentage (e.g., from 75% to 80%) increases the retention of polar analytes like this compound, providing more time for separation to occur and potentially improving resolution.[17]

    • Decreasing the ACN percentage (increasing water content) reduces retention time, causing carbohydrates to elute more quickly.[13][17] This can be useful if analysis time is a concern, but may worsen resolution.

  • Adding a Third Solvent: In some cases, adding a third solvent like ethyl acetate to an acetonitrile/water mobile phase can increase the solvent strength and improve the quality of peak separations.[18][19]

G cluster_1 Mobile Phase Optimization Flowchart Start Co-eluting Peaks (e.g., this compound/Sucrose) Initial Initial Condition: ACN:Water (e.g., 75:25) Start->Initial IncreaseACN Increase ACN % slightly (e.g., to 80:20) Initial->IncreaseACN To increase retention DecreaseACN Decrease ACN % slightly (e.g., to 70:30) Initial->DecreaseACN To decrease retention Result1 Longer Retention Improved Resolution? IncreaseACN->Result1 Result1->DecreaseACN No, peaks too retained Optimal Optimal Separation Achieved Result1->Optimal Yes Result2 Shorter Retention Worsened Resolution? DecreaseACN->Result2 Result2->IncreaseACN Resolution worse

Caption: Flowchart for optimizing the mobile phase ACN:Water ratio.

Table 3: Effect of Acetonitrile Concentration on Sugar Resolution

Mobile Phase (ACN:Water, v/v)ObservationEffect on Resolution
83:17 Increased retention time for all sugars.The resolution between fructose and glucose was not optimal.[13]
75:25 Shorter retention time compared to 83:17.Best separation and shortest retention time were observed.[13][17]
70:30 Even shorter retention times.Resolution generally decreases as the water content increases.[17]

Note: Data synthesized from studies on general sugar separation on amino columns.[13][17] Optimal ratios may vary based on the specific column and analytes.

Experimental Protocol: Mobile Phase Optimization

  • Prepare Stock Solvents: Use HPLC-grade acetonitrile and ultrapure water (18 MΩ).[12] Filter and degas all solvents before use to prevent pump and column issues.

  • Start with a Standard Ratio: Begin with a common mobile phase composition, such as 75:25 (v/v) ACN:Water.[13][17]

  • Inject Standard: Inject a standard containing this compound and other relevant sugars to assess the initial separation.

  • Systematic Adjustment: Adjust the ACN concentration in small increments (e.g., ±2-5%).

  • Equilibrate and Re-inject: After each change, allow the system to fully equilibrate before injecting the standard again.

  • Evaluate: Compare the chromatograms to determine which composition provides the best resolution for this compound.

Q4: How does column temperature affect the peak resolution of this compound?

A: Column temperature is a critical parameter that influences HPLC separations in several ways, affecting retention time, selectivity, and peak shape.[20]

  • Viscosity and Efficiency: Increasing the column temperature lowers the viscosity of the mobile phase. This leads to more efficient mass transfer of the analyte between the mobile and stationary phases, often resulting in sharper, narrower peaks and improved efficiency (N).[11][20]

  • Retention Time: Higher temperatures generally decrease retention times as analytes elute faster.[7][20]

  • Selectivity: Temperature can also alter the selectivity (α) of the separation. The retention of different compounds can be affected to varying degrees by temperature changes, which can either improve or worsen the resolution of a critical pair like this compound and sucrose.[14][20]

  • Anomer Interconversion: For reducing sugars like this compound, HPLC can sometimes separate the α and β anomers, leading to split or broad peaks.[15][21] Operating at elevated temperatures (e.g., >60°C) accelerates the interconversion between these anomeric forms, causing them to elute as a single, sharp peak.[15][21]

While higher temperatures can be beneficial, it's important to be aware that some sugars can degrade at very high temperatures.[22] Therefore, temperature should be optimized carefully within the limits of the analyte and column stability.

G cluster_2 Impact of Increasing Column Temperature Temp Increase Temperature Viscosity Decrease Mobile Phase Viscosity Temp->Viscosity Retention Decrease Retention Time Temp->Retention Selectivity Change in Selectivity (α) Temp->Selectivity Anomers Faster Anomer Interconversion Temp->Anomers Efficiency Improved Efficiency (N) (Sharper Peaks) Viscosity->Efficiency PeakShape Improved Peak Shape (No Splitting) Anomers->PeakShape

Caption: The multifaceted effects of increasing column temperature in HPLC.

Table 4: Example of Temperature Effect on Sugar and Organic Acid Separation

TemperatureObservation
35 °C Two pairs of co-eluted peaks were observed.
55 °C The co-eluted peaks began to split, but fructose and malic acid then became co-eluted.
75 °C The fructose and malic acid peaks began to separate in the reverse order. Complete separation would require a temperature above 75 °C.

Source: Data based on the separation of a sugar and organic acid mixture on an Agilent Hi-Plex H column.[14]

Q5: Will changing the flow rate help improve my this compound separation?

A: Yes, adjusting the flow rate can improve resolution, although its effect is generally less pronounced than changing the mobile phase or column chemistry.[7] The flow rate primarily impacts column efficiency (N) and analysis time.

  • Lowering the Flow Rate: Decreasing the flow rate gives the analyte molecules more time to interact with the stationary phase and establish equilibrium. This often leads to better efficiency and narrower peaks, which can improve the resolution of closely eluting compounds.[7][9][23] The main drawback is a proportional increase in the analysis run time.[7]

  • Increasing the Flow Rate: A higher flow rate will shorten the run time but can cause peaks to widen, which may decrease resolution.[7] Modern columns packed with smaller particles are better at maintaining high resolution even at faster flow rates.[7]

For isocratic separations, changing the flow rate does not affect the selectivity (α), meaning the relative spacing of the peaks will remain the same.[24] However, the improved peak sharpness from a lower flow rate can be enough to resolve a critical pair.

Table 5: Impact of Flow Rate Adjustments

AdjustmentEffect on ResolutionEffect on Run TimeEffect on BackpressureBest For
Decrease Flow Rate Generally improves[7][9]Increases[7]DecreasesImproving separation of difficult, closely eluting peaks.
Increase Flow Rate Generally decreases[7]Decreases[7]IncreasesHigh-throughput analysis where baseline resolution is already achieved.

Experimental Protocol: Flow Rate Optimization

  • Establish Initial Method: Use your optimized column and mobile phase conditions at a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Reduce Flow Rate: Decrease the flow rate by a set amount (e.g., to 0.8 mL/min).

  • Equilibrate and Analyze: Allow the system pressure to stabilize and inject your sample.

  • Compare Chromatograms: Measure the resolution (Rs) between this compound and the adjacent peak.

  • Repeat if Necessary: Continue to decrease the flow rate in small increments until the desired resolution is achieved or the run time becomes prohibitive. Note that the optimal flow rate provides the best efficiency according to the van Deemter curve.[9]

References

Minimizing Maillard browning reaction of Turanose in food processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with turanose and seeking to minimize the Maillard browning reaction during processing.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected or Excessive Browning at Low to Moderate Temperatures (e.g., < 100°C) pH is too high (neutral to alkaline). this compound is more susceptible to hydrolysis at higher pH, which can accelerate the Maillard reaction.[1]- Adjust the pH of the solution to be acidic (e.g., pH 3.0-5.5). This compound exhibits high stability with no hydrolysis at pH 3.0, even at temperatures up to 90°C.[1] - Use a buffer system to maintain a stable acidic pH.
Presence of amino acids with high reactivity. The type of amino acid present significantly impacts the rate of the Maillard reaction.- If possible, substitute reactive amino acids with less reactive ones. - Consider the use of Maillard reaction inhibitors.
Browning Occurs Despite Using an Acidic pH Localized high temperatures. "Hot spots" in the processing equipment can lead to browning even if the overall temperature is controlled.- Ensure uniform heating of the solution. - For viscous solutions, ensure adequate mixing to distribute heat evenly.
Prolonged processing time. Even at lower temperatures, extended heating times can lead to the accumulation of browning products.- Optimize the processing time to be as short as possible while still achieving the desired outcome.
Inconsistent Browning Across Batches Variability in raw material composition. Minor differences in the concentration of this compound, amino acids, or other reactive compounds can lead to batch-to-batch variation.- Standardize the quality and composition of all raw materials. - Quantify the concentration of key reactants in each batch.
Fluctuations in processing parameters. Small changes in temperature, time, or pH can have a significant impact on the extent of browning.- Implement strict process controls to ensure consistency in all parameters. - Calibrate all monitoring equipment regularly.
Selected Inhibitor is Ineffective Incorrect inhibitor for the system. The effectiveness of an inhibitor can depend on the specific reactants and conditions.- Test a range of inhibitors, including both synthetic (e.g., sulfites) and natural (e.g., polyphenols) options. - Consider the mechanism of the inhibitor (e.g., carbonyl trapping, antioxidant activity).
Insufficient concentration of the inhibitor. The inhibitor may be present at a level too low to be effective.- Perform a dose-response experiment to determine the optimal concentration of the inhibitor.
Degradation of the inhibitor. The inhibitor may not be stable under the processing conditions.- Verify the stability of the inhibitor at the relevant temperature and pH.

Frequently Asked Questions (FAQs)

1. What is the Maillard reaction and why is it a concern with this compound?

The Maillard reaction is a non-enzymatic browning reaction that occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. This compound is a reducing sugar because it possesses a carbonyl-containing aldehyde group, making it susceptible to this reaction.[1] This is a concern in food processing and drug formulation as it can lead to undesirable changes in color, flavor, and potentially a decrease in the nutritional value of proteins.

2. How does the browning potential of this compound compare to other sugars?

This compound shows a significant tendency to undergo Maillard browning, more so than some other common sugars. In a comparative study with glycine at pH 5.5 and heated to 120°C, this compound exhibited a higher degree of browning than isomaltulose and tagatose.[1] Non-reducing sugars like sucrose and sugar alcohols like erythritol do not participate in the Maillard reaction under the same conditions.[1]

3. What are the key factors that influence the Maillard browning of this compound?

The primary factors are:

  • Temperature: Higher temperatures significantly accelerate the reaction.[1]

  • pH: The reaction is favored in neutral to alkaline conditions. This compound is stable against hydrolysis at acidic pH (e.g., pH 3.0), which helps to minimize browning.[1] At a pH of 10.0 and 90°C, over 80% of this compound can be hydrolyzed within an hour, making it more reactive.[1]

  • Presence and Type of Amino Acids: The reaction requires an amino group donor. Different amino acids have varying reactivities.

  • Water Activity: The Maillard reaction is generally favored at intermediate water activities.

4. What are some effective strategies to minimize this compound browning?

  • pH Control: Maintaining an acidic pH (ideally below 6.0) is a highly effective method.[1]

  • Temperature Management: Use the lowest possible temperature for the shortest duration necessary for the processing step.

  • Use of Inhibitors:

    • Sulfites (e.g., sodium bisulfite): These are highly effective inhibitors of the Maillard reaction.[2]

    • Natural Inhibitors: Polyphenolic compounds found in plant extracts have been shown to inhibit the Maillard reaction.

5. How can I quantify the extent of Maillard browning in my experiments?

A common and straightforward method is spectrophotometry. The development of brown color can be measured by reading the absorbance of the solution at 420 nm.[1] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to quantify the loss of reactants (this compound and amino acids) or the formation of specific Maillard reaction products.

Data Presentation

Table 1: Comparative Maillard Browning of Different Sugars

This table summarizes the extent of browning (measured as absorbance at 420 nm) for various sugars in a model system with glycine after heating.

SugarTemperature (°C)Absorbance at 420 nm (Arbitrary Units)
This compound 120~1.8
Tagatose120~1.2
Isomaltulose120~0.8
Sucrose120Negligible
Erythritol120Negligible

Data derived from a study by Han et al. (2021) conducted at pH 5.5 with 20% (w/v) sugar and 2% glycine, heated for 1 hour.[1]

Table 2: Effect of pH and Temperature on this compound Stability

This table shows the percentage of this compound hydrolyzed under different pH and temperature conditions after 4 hours of incubation. Increased hydrolysis can lead to a higher rate of the Maillard reaction.

pHTemperature (°C)% this compound Hydrolyzed
3.0900
7.0900
10.090>80 (within 1 hour)

Data derived from a study by Han et al. (2021).[1]

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of this compound Maillard Browning

Objective: To quantify the extent of Maillard browning in a this compound-amino acid model system by measuring the absorbance of the solution.

Materials:

  • This compound

  • Amino acid (e.g., glycine)

  • Buffer solution (e.g., 50 mM sodium acetate buffer, pH 5.5)

  • Spectrophotometer

  • Heating block or water bath

  • Test tubes

Methodology:

  • Prepare a 20% (w/v) solution of this compound in the buffer.

  • Prepare a 2% (w/v) solution of glycine in the buffer.

  • In a test tube, mix 1 mL of the this compound solution with 1 mL of the glycine solution.

  • Prepare a blank sample containing 1 mL of the this compound solution and 1 mL of the buffer (without glycine).

  • Incubate the test tubes at the desired temperatures (e.g., 80°C, 100°C, 120°C) for a specific duration (e.g., 1 hour).

  • After incubation, cool the tubes to room temperature.

  • Set the spectrophotometer to a wavelength of 420 nm and zero it using the blank sample.

  • Measure the absorbance of the reaction mixture. A higher absorbance indicates a greater degree of browning.[1]

Protocol 2: Evaluation of Inhibitors on this compound Maillard Browning

Objective: To assess the effectiveness of a potential inhibitor in reducing Maillard browning of this compound.

Materials:

  • This compound

  • Amino acid (e.g., glycine)

  • Buffer solution

  • Inhibitor of interest (e.g., sodium bisulfite, polyphenol extract)

  • Spectrophotometer

  • Heating block or water bath

  • Test tubes

Methodology:

  • Follow steps 1 and 2 from Protocol 1.

  • Prepare a stock solution of the inhibitor at a known concentration.

  • Prepare a series of test tubes, each containing 1 mL of the this compound solution and 1 mL of the glycine solution.

  • Add varying concentrations of the inhibitor to the test tubes. Include a positive control with no inhibitor.

  • Prepare a blank for each inhibitor concentration (this compound, buffer, and inhibitor, but no glycine).

  • Incubate all tubes at a constant temperature and time known to cause significant browning (e.g., 120°C for 1 hour).

  • Cool the tubes to room temperature.

  • Measure the absorbance at 420 nm for each sample, using the corresponding blank for zeroing the spectrophotometer.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the positive control.

Visualizations

Maillard_Reaction_Workflow cluster_reactants Reactants cluster_conditions Conditions This compound This compound (Reducing Sugar) MaillardReaction Maillard Reaction This compound->MaillardReaction AminoAcid Amino Acid (e.g., Glycine) AminoAcid->MaillardReaction Heat Heat (Temperature & Time) Heat->MaillardReaction pH_env pH (Neutral/Alkaline) pH_env->MaillardReaction Browning Browning Products (Melanoidins) MaillardReaction->Browning

Caption: Workflow of the Maillard reaction involving this compound.

Troubleshooting_Logic Start Excessive Browning Observed? Check_pH Is pH > 6.0? Start->Check_pH Yes Check_Temp Is Temperature > 100°C? Check_pH->Check_Temp No Solution_pH Action: Lower pH to < 6.0 Check_pH->Solution_pH Yes Check_Inhibitor Is an Inhibitor Used? Check_Temp->Check_Inhibitor No Solution_Temp Action: Reduce Temperature/Time Check_Temp->Solution_Temp Yes Solution_Inhibitor Action: Add/Optimize Inhibitor (e.g., Sulfites, Polyphenols) Check_Inhibitor->Solution_Inhibitor No Further_Analysis Further Analysis Needed: - Reactant concentration - Localized heating Check_Inhibitor->Further_Analysis Yes

Caption: Troubleshooting logic for minimizing this compound browning.

References

Validation & Comparative

Turanose vs. Isomaltulose: A Comparative Analysis of Prebiotic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of functional carbohydrates on gut health is paramount. This guide provides an objective comparison of the prebiotic effects of two sucrose isomers, turanose and isomaltulose, based on available experimental data.

This compound and isomaltulose are both naturally occurring disaccharides with the same chemical formula as sucrose but differ in their glycosidic linkage. This structural difference significantly influences their digestibility and subsequent interaction with the gut microbiota, leading to distinct physiological effects. While both have been investigated as potential sugar substitutes, their roles as prebiotics—selectively utilized by host microorganisms conferring a health benefit—are of increasing interest.

In Vitro and In Vivo Evidence of Prebiotic Activity

Current research provides a clearer picture of the prebiotic effects of isomaltulose compared to this compound. In vivo studies in animal models have demonstrated the tangible impact of isomaltulose on the gut microbiome and the production of beneficial metabolites. For this compound, evidence primarily points to its limited digestion in the upper gastrointestinal tract, a prerequisite for reaching the colon to be fermented by the gut microbiota.

Isomaltulose: A Profile of a Prebiotic

In vivo studies using rat models have shown that isomaltulose supplementation can significantly modulate the gut microbiota composition.[1] Specifically, the abundance of beneficial bacteria such as Faecalibacterium and Phascolarctobacterium was observed to increase, while levels of potentially pathogenic Shuttleworthia decreased.[1] This shift in microbial balance is a hallmark of a prebiotic effect.

Furthermore, the fermentation of isomaltulose by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), which are crucial for gut health and have systemic benefits. In rats administered isomaltulose, the concentrations of propionate and butyrate in the gut were elevated.[1]

This compound: An Emerging Prebiotic Candidate

Research on the prebiotic effects of this compound is less extensive. However, a key study has shown that this compound is not significantly hydrolyzed in a simulated digestion tract, with only 18% degradation in an artificial small intestinal environment over 4 hours, compared to 36% for sucrose.[2] This suggests that a substantial portion of ingested this compound can reach the colon, where it would be available for fermentation by the resident microbiota. While its potential as a prebiotic is recognized, detailed in vivo or in vitro fermentation studies quantifying its specific effects on microbial populations and SCFA production are not yet widely available.[3]

Quantitative Comparison of Prebiotic Effects

The following tables summarize the available quantitative data on the prebiotic effects of isomaltulose. Data for this compound is largely unavailable from the reviewed studies.

Table 1: Effects on Gut Microbiota Composition (from in vivo rat study)

Microbial GenusEffect of Isomaltulose Supplementation
FaecalibacteriumIncreased Abundance[1]
PhascolarctobacteriumIncreased Abundance[1]
ShuttleworthiaDecreased Abundance[1]

Table 2: Effects on Short-Chain Fatty Acid (SCFA) Production (from in vivo rat study)

Short-Chain Fatty AcidEffect of Isomaltulose Supplementation
PropionateElevated Concentration[1]
ButyrateElevated Concentration[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the findings and for designing future research.

In Vivo Study of Isomaltulose in Rats
  • Animal Model: Twelve Sprague-Dawley rats were used in the study.[1]

  • Experimental Groups: The rats were divided into two groups: a control group and an isomaltulose (IsoMTL) group.[1]

  • Diet and Administration: The IsoMTL group was given free access to drinking water containing 10% (w/w) isomaltulose for five weeks. The control group received normal water.[1]

  • Sample Collection and Analysis: Fecal samples were collected for 16S rRNA sequencing to analyze the gut microbiota composition. Targeted metabolomics were used to determine the concentrations of SCFAs and secondary bile acids.[1]

Visualizing the Pathways and Processes

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes.

Isomaltulose_Metabolism Isomaltulose Isomaltulose Gut_Microbiota Gut Microbiota Fermentation Isomaltulose->Gut_Microbiota Propionate Propionate Gut_Microbiota->Propionate Butyrate Butyrate Gut_Microbiota->Butyrate Host_Health Host Health Benefits Propionate->Host_Health Butyrate->Host_Health

Caption: Metabolic pathway of isomaltulose in the gut.

Turanose_Putative_Metabolism This compound This compound Gut_Microbiota Gut Microbiota Fermentation (Putative) This compound->Gut_Microbiota SCFAs Short-Chain Fatty Acids (Hypothesized) Gut_Microbiota->SCFAs Host_Health Potential Host Health Benefits SCFAs->Host_Health

Caption: Putative metabolic pathway of this compound in the gut.

In_Vitro_Fermentation_Workflow cluster_preparation Sample Preparation cluster_fermentation Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Fecal_Slurry Fecal Slurry Preparation Fecal_Sample->Fecal_Slurry Substrate Substrate (this compound/Isomaltulose) Incubation Anaerobic Incubation (37°C) Substrate->Incubation Media Anaerobic Culture Medium Media->Incubation Fecal_Slurry->Incubation Microbiota_Analysis Microbiota Analysis (16S rRNA sequencing) Incubation->Microbiota_Analysis SCFA_Analysis SCFA Analysis (GC/HPLC) Incubation->SCFA_Analysis

Caption: General workflow for an in vitro fermentation study.

Conclusion

The available evidence strongly supports the classification of isomaltulose as a prebiotic, with demonstrated positive effects on gut microbiota composition and the production of beneficial SCFAs. This compound shows promise as a potential prebiotic due to its resistance to digestion in the upper gastrointestinal tract. However, further in vitro and in vivo studies are required to fully elucidate its specific effects on the gut microbiome and to enable a more direct and comprehensive comparison with isomaltulose. For researchers and developers in the field of functional foods and therapeutics, the distinct properties of these sucrose isomers warrant further investigation to harness their potential for improving gut and overall health.

References

The Low Glycemic Index of Turanose: An In Vivo Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo glycemic index of Turanose, a disaccharide with potential as a low-glycemic sugar substitute. While direct in vivo glycemic index (GI) studies on this compound are not extensively available in published literature, substantial evidence from in vitro digestion models and comparative in vivo studies of similar sugars strongly supports its low-glycemic properties. This document synthesizes the available data, compares this compound with other common sugars, and provides detailed experimental protocols for in vivo validation.

Comparative Analysis of Sugar Digestion and Glycemic Index

The glycemic index of a carbohydrate is determined by the rate at which it is digested and absorbed, leading to an increase in blood glucose levels. This compound, a structural isomer of sucrose, is characterized by a more stable α-1,3-glycosidic bond, which is less susceptible to rapid hydrolysis by digestive enzymes compared to the α-1,2-glycosidic bond in sucrose.

In a simulated small intestinal environment, this compound demonstrated significantly slower hydrolysis compared to sucrose. After a 4-hour period, only 18% of this compound was degraded, whereas sucrose was hydrolyzed by 36%[1][2]. Furthermore, studies using a rat intestinal enzyme mixture have shown that the hydrolysis rate of this compound is approximately 54% that of sucrose[3]. This slower rate of digestion is the primary factor contributing to its anticipated low glycemic index.

The following table summarizes the in vivo glycemic index of various sugars, including the structurally similar sucrose isomer, isomaltulose, as determined in a study on C57BL/6 mice. This data provides a valuable benchmark for predicting the in vivo glycemic response to this compound.

Sugar/CarbohydrateGlycemic Index (GI) in Mice (Glucose = 100)Key Characteristics
Glucose 100Reference monosaccharide, rapid absorption.
Sucrose 31 ± 4Disaccharide, rapidly hydrolyzed to glucose and fructose.
Fructose 18 ± 2Monosaccharide, metabolized primarily in the liver, low GI.
Isomaltulose 24 ± 5Sucrose isomer (α-1,6 linkage), slowly hydrolyzed.
This compound Predicted to be low Sucrose isomer (α-1,3 linkage), very slow hydrolysis.

Data for Glucose, Sucrose, Fructose, and Isomaltulose are from a study in C57BL/6 mice.

Experimental Protocols for In Vivo Glycemic Index Determination

The following are detailed methodologies for conducting in vivo glycemic index studies in both human and animal models, based on established and widely accepted protocols.

Human In Vivo Glycemic Index Testing Protocol

1. Participant Selection:

  • Recruit at least 10 healthy adult volunteers (aged 18-60 years) with a normal body mass index (BMI).

  • Exclude individuals with diabetes, impaired glucose tolerance, or any other metabolic disorders.

  • Participants should be non-smokers and not taking any medication known to affect glucose metabolism.

2. Ethical Considerations:

  • Obtain informed consent from all participants.

  • The study protocol should be approved by a relevant institutional review board or ethics committee.

3. Study Design:

  • Employ a randomized, crossover design.

  • Participants should undergo an overnight fast of 10-12 hours before each test session.

4. Test Foods:

  • Reference Food: 50 grams of anhydrous glucose dissolved in 250 mL of water.

  • Test Food (this compound): A portion of this compound containing 50 grams of available carbohydrate, dissolved in 250 mL of water.

  • Other Comparative Sugars: Prepare solutions of sucrose and fructose containing 50 grams of available carbohydrate.

5. Experimental Procedure:

  • On the morning of the test, collect a fasting blood sample (time 0).

  • Participants consume the test or reference food within a 10-15 minute period.

  • Collect subsequent blood samples at 15, 30, 45, 60, 90, and 120 minutes after the start of consumption.

  • Blood samples are typically collected via finger-prick and analyzed for glucose concentration using a certified glucometer.

6. Data Analysis:

  • Calculate the incremental area under the blood glucose response curve (iAUC) for both the test food and the reference food, ignoring the area below the fasting baseline.

  • The Glycemic Index (GI) is calculated using the following formula:

    • GI = (iAUC of Test Food / iAUC of Reference Food) x 100

Murine In Vivo Glycemic Index Testing Protocol

1. Animal Model:

  • Use a standard inbred mouse strain, such as C57BL/6, to ensure genetic consistency.

  • House mice individually in a controlled environment with a 12-hour light/dark cycle.

  • Allow ad libitum access to water and a standard chow diet prior to the testing period.

2. Acclimatization and Fasting:

  • Acclimatize mice to the experimental procedures, including handling and blood sampling.

  • Fast mice for 6-8 hours prior to the administration of the test substance.

3. Test Substances:

  • Reference Substance: Glucose solution.

  • Test Substance: this compound solution.

  • Other Comparative Sugars: Sucrose and fructose solutions.

  • Administer the sugar solutions orally via gavage at a dose of 2 g/kg body weight.

4. Experimental Procedure:

  • Collect a baseline blood sample from the tail vein (time 0).

  • Administer the test or reference substance.

  • Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-administration.

  • Measure blood glucose concentrations using a glucometer validated for use in mice.

5. Data Analysis:

  • Calculate the incremental area under the blood glucose response curve (iAUC) for each sugar.

  • Determine the Glycemic Index (GI) relative to the glucose control group.

Visualizing the Digestive Pathway and Experimental Workflow

To better illustrate the underlying mechanism of this compound's low glycemic index and the experimental process for its validation, the following diagrams are provided.

cluster_sucrose Sucrose Digestion cluster_this compound This compound Digestion Sucrose Sucrose (α-1,2 linkage) Sucrase Sucrase-Isomaltase (Rapid Hydrolysis) Sucrose->Sucrase Glucose_S Glucose Sucrase->Glucose_S Fructose_S Fructose Sucrase->Fructose_S Bloodstream_S Rapid Absorption into Bloodstream Glucose_S->Bloodstream_S Fructose_S->Bloodstream_S This compound This compound (α-1,3 linkage) Enzymes_T Intestinal Enzymes (Slow Hydrolysis) This compound->Enzymes_T Glucose_T Glucose Enzymes_T->Glucose_T Fructose_T Fructose Enzymes_T->Fructose_T Bloodstream_T Slow Absorption into Bloodstream Glucose_T->Bloodstream_T Fructose_T->Bloodstream_T

Caption: Comparative digestion pathways of Sucrose and this compound.

start Start: Fasted Subject (Human or Mouse) baseline Collect Baseline Blood Sample (T=0) start->baseline administer Administer Test Substance (this compound, Sucrose, Glucose) baseline->administer sampling Collect Blood Samples at 15, 30, 45, 60, 90, 120 min administer->sampling analysis Measure Blood Glucose Concentration sampling->analysis iauc Calculate Incremental Area Under the Curve (iAUC) analysis->iauc gi Calculate Glycemic Index: (iAUC_test / iAUC_glucose) * 100 iauc->gi

Caption: In vivo glycemic index determination workflow.

References

Sweet Signals: A Comparative Guide to Turanose and Other Sugar-Activated Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways activated by Turanose and other common sugars, supported by experimental data. We delve into the distinct cellular responses elicited by these molecules in both plant and animal systems, offering insights for research and development.

Executive Summary

Sugars are not only essential for metabolism but also act as critical signaling molecules that regulate a vast array of cellular processes. While metabolizable sugars like sucrose and glucose are well-understood for their dual roles, non-metabolizable sugars such as this compound are emerging as unique signaling molecules with distinct downstream effects. This guide highlights the differential activation of key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway and calcium signaling, in response to this compound compared to sucrose, glucose, maltose, and isomaltose.

Comparative Analysis of Sugar Signaling Pathways

The signaling roles of sugars vary significantly depending on their structure and whether they can be metabolized by the cell. This compound, a non-metabolizable isomer of sucrose, often triggers signaling cascades typically associated with stress responses, distinguishing it from its metabolizable counterparts.

Plant Systems: A Tale of Two Pathways

In plants, this compound and metabolizable sugars like sucrose and glucose activate divergent signaling pathways. This compound is recognized as an extracellular signal, initiating a stress-response cascade, while sucrose and glucose primarily regulate metabolic and photosynthetic genes.

Key Findings:

  • MAPK Pathway Activation: this compound is a potent activator of the MAPK pathway, a key signaling cascade in plant stress responses. In contrast, sucrose and glucose do not significantly activate this pathway.[1][2][3] This suggests that plants perceive this compound as a stress-related stimulus, similar to a pathogen-associated molecular pattern (PAMP).[1][2][3]

  • Gene Expression Regulation:

    • Photosynthesis-Related Genes: Sucrose and glucose repress the expression of genes involved in photosynthesis, such as the small subunit of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RbcS), and inhibit overall photosynthesis. This compound does not have this repressive effect.[1][3]

    • Sink Metabolism Genes: Both this compound and metabolizable sugars can induce the expression of genes related to sink metabolism, such as the extracellular invertase gene Lin6.[1][3]

  • Calcium Signaling: Sugars can induce changes in cytosolic calcium concentrations ([Ca2+]cyt), a ubiquitous second messenger. While glucose is known to trigger Ca2+ influx in yeast, the specific effects of this compound on plant cell [Ca2+]cyt are an area of ongoing research.[4][5]

Table 1: Comparison of Signaling Responses to this compound, Sucrose, and Glucose in Plant Cells

FeatureThis compoundSucroseGlucose
Metabolizable No[2]YesYes
MAPK Activation Strong Activation[1][3]No Activation[1][3]No Activation[1][3]
RbcS Gene Expression No Effect[1][3]Repression[1][3]Repression[1][3]
Lin6 Gene Expression Induction[1][3]Induction[1][3]Induction[1][3]
Photosynthesis No Inhibition[1][3]Inhibition[1][3]Inhibition[1][3]
Animal Systems: Anti-inflammatory and Metabolic Modulation

In animal cells, this compound has been shown to exert anti-inflammatory effects, a property not typically associated with common dietary sugars.

Key Findings:

  • Anti-Inflammatory Response: In RAW 264.7 macrophage cells, this compound significantly suppresses the production of nitric oxide (NO) and the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in response to lipopolysaccharide (LPS).[6][7][8]

    • Treatment with 100% this compound (T100) suppressed NO production by 42% compared to the glucose control.[2]

    • iNOS expression was reduced by 75% and COX-2 expression by 75% in the T100 group compared to the glucose group.[1]

Table 2: Quantitative Effects of this compound on Inflammatory Markers in RAW 264.7 Macrophages

Treatment GroupNO Production Inhibition (%)iNOS Expression Inhibition (%)COX-2 Expression Inhibition (%)
75% this compound (T75)30%[2]51%[1]62%[1]
100% this compound (T100)42%[2]75%[1]75%[1]

Data represents the percentage of inhibition compared to the glucose control group after LPS stimulation.[1][2]

Maltose and Isomaltose Signaling

Maltose and isomaltose, both disaccharides of glucose, also have distinct signaling roles.

  • Yeast: In Saccharomyces cerevisiae, glucose signaling pathways regulate the inactivation of maltose permease.[9][10][11][12] Maltose itself can trigger a hypotonic-like stress response when accumulated intracellularly at high levels, leading to cell death.[13] This response involves the activation of the PKC pathway.[13]

  • Mammalian Intestinal Cells: In Caco-2 cells, maltose and isomaltose induce a more sustained expression of sucrase-isomaltase (SI) compared to glucose, suggesting a different sensing mechanism.[14]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams were generated using Graphviz.

Turanose_vs_Metabolizable_Sugars_Plant_Signaling cluster_this compound This compound (Non-Metabolizable) cluster_Metabolizable Sucrose/Glucose (Metabolizable) This compound This compound Receptor_T Extracellular Receptor This compound->Receptor_T Binds MAPK_Cascade MAPK Cascade (MAPKKK -> MAPKK -> MAPK) Receptor_T->MAPK_Cascade Activates Lin6_Induction_T Lin6 Gene Induction Receptor_T->Lin6_Induction_T Induces Stress_Response Stress Response Genes (e.g., Pathogenesis-related) MAPK_Cascade->Stress_Response Induces Suc_Glc Sucrose / Glucose Transport_Metabolism Cellular Uptake & Metabolism Suc_Glc->Transport_Metabolism Metabolic_Signals Metabolic Signals (e.g., Hexokinase-dependent) Transport_Metabolism->Metabolic_Signals RbcS_Repression RbcS Gene Repression Metabolic_Signals->RbcS_Repression Leads to Lin6_Induction_M Lin6 Gene Induction Metabolic_Signals->Lin6_Induction_M Leads to Photosynthesis_Inhibition Photosynthesis Inhibition RbcS_Repression->Photosynthesis_Inhibition

Caption: Differential signaling pathways of this compound versus metabolizable sugars in plants.

Turanose_Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Activates iNOS_COX2_Genes iNOS & COX-2 Genes NFkB_Pathway->iNOS_COX2_Genes Induces Transcription iNOS_COX2_Proteins iNOS & COX-2 Proteins iNOS_COX2_Genes->iNOS_COX2_Proteins Translation NO_Prostaglandins Nitric Oxide & Prostaglandins iNOS_COX2_Proteins->NO_Prostaglandins Produce Inflammation Inflammation NO_Prostaglandins->Inflammation This compound This compound This compound->NFkB_Pathway Inhibits

Caption: Anti-inflammatory action of this compound in macrophage cells.

Experimental_Workflow_MAPK_Activation start Plant Tissue/Cells (e.g., leaf disks, suspension culture) treatment Treat with Sugar (this compound, Sucrose, etc.) for a defined time start->treatment protein_extraction Protein Extraction treatment->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page western_blot Western Blotting sds_page->western_blot probing Probe with Phospho-MAPK Antibody western_blot->probing detection Chemiluminescent Detection probing->detection analysis Densitometry Analysis (Quantification) detection->analysis

References

Turanose as a Non-Metabolizable Sugar in Plant Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount. In the study of plant sugar sensing and signaling, the disaccharide turanose has emerged as a critical tool for dissecting metabolic and signaling pathways. This guide provides a comprehensive comparison of this compound with metabolizable sugars, principally sucrose, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

This compound, a structural isomer of sucrose, is widely validated as a non-metabolizable sugar in higher plants. While it is recognized and transported into plant cells by sucrose transporters, it is not cleaved by invertase or metabolized, preventing its entry into glycolysis. This unique characteristic allows researchers to investigate sugar sensing and signaling events independently of downstream metabolic effects. In contrast, metabolizable sugars like sucrose and glucose are rapidly processed, triggering a cascade of metabolic and developmental responses that can confound the study of signaling itself.

Comparative Analysis of this compound and Metabolizable Sugars

Experimental evidence from various plant systems, most notably tomato (Lycopersicon peruvianum) cell cultures and Arabidopsis thaliana seedlings, highlights the differential effects of this compound and metabolizable sugars.

Physiological and Molecular Responses
ParameterThis compoundSucrose / GlucoseReference
Metabolism Not metabolized; extracellular concentration remains stable over 48 hours.Rapidly metabolized; sucrose is cleaved into glucose and fructose.[1]
Photosynthesis No significant effect on photosynthetic activity or chlorophyll fluorescence.Inhibits photosynthesis and chlorophyll fluorescence.[1]
Gene Expression (Extracellular Invertase - Lin6) Rapid and strong induction of mRNA levels.Induction of mRNA levels.[1]
Gene Expression (RuBisCO small subunit - RbcS) No effect on mRNA levels.Repression of mRNA levels.[1]
MAPK Signaling Strong activation of Mitogen-Activated Protein Kinases.No activation of MAPKs.[1]
Root Development (Arabidopsis) Profoundly affects growth, causing a short primary root and adventitious root formation.Promotes normal root growth at optimal concentrations.

Signaling Pathways: A Tale of Two Sugars

The signaling pathways activated by this compound and metabolizable sugars are distinct, providing a clear rationale for the use of this compound in teasing apart these networks.

This compound Signaling Pathway

This compound is perceived as a stress-related stimulus, activating a Mitogen-Activated Protein Kinase (MAPK) cascade. This signaling pathway is typically associated with plant defense responses. Furthermore, this compound signaling intersects with hormone pathways, specifically auxin homeostasis, through the induction of the transcription factor WOX5.

Turanose_Signaling This compound This compound Receptor PAMP-like Receptor (Putative) This compound->Receptor binds WOX5 WOX5 Expression This compound->WOX5 MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Stress_Response Stress Response Gene Expression (e.g., Lin6) MAPK->Stress_Response Auxin Altered Auxin Homeostasis WOX5->Auxin Root_Development Altered Root Development Auxin->Root_Development

This compound Signaling Cascade
Metabolizable Sugar (Sucrose/Glucose) Signaling Pathway

The signaling pathways for metabolizable sugars are more complex and are tightly linked to the cell's energy status. These pathways involve sensors like hexokinase (HXK) and central regulators such as TOR (Target of Rapamycin) and SnRK1 (SNF1-related protein kinase 1). These pathways regulate growth, development, and metabolism in response to energy availability.

Sucrose_Signaling Sucrose Sucrose Invertase Invertase Sucrose->Invertase Glucose Glucose Invertase->Glucose Hexokinase Hexokinase (HXK) Glucose->Hexokinase Glycolysis Glycolysis & Metabolism Hexokinase->Glycolysis Signaling Gene Expression (e.g., RbcS repression) Hexokinase->Signaling TOR_SnRK1 TOR / SnRK1 Energy Sensing Glycolysis->TOR_SnRK1 Growth Growth & Development TOR_SnRK1->Growth

Metabolizable Sugar Signaling

Experimental Protocols

Validation of this compound as a Non-Metabolizable Sugar

This protocol is adapted from studies on tomato cell suspension cultures and is designed to confirm that this compound is not consumed by the plant cells.

Experimental Workflow:

workflow_metabolism Start Start: Plant Cell Suspension Culture Add_Sugar Add this compound or Sucrose (e.g., 50 mM final concentration) Start->Add_Sugar Incubate Incubate under standard growth conditions Add_Sugar->Incubate Sample Collect aliquots of the culture supernatant at time points (0, 6, 12, 24, 48h) Incubate->Sample Analyze Quantify sugar concentration using HPLC Sample->Analyze End End: Compare sugar concentration over time Analyze->End

Workflow for Metabolism Assay

Methodology:

  • Cell Culture: Grow plant cell suspension cultures (e.g., Lycopersicon peruvianum) in their standard growth medium until they reach the mid-logarithmic growth phase.

  • Sugar Treatment: Add a sterile solution of this compound or sucrose to the cell cultures to a final concentration of 50 mM.

  • Incubation and Sampling: Incubate the cultures under their normal growth conditions (e.g., 25°C, continuous light, shaking at 120 rpm). Collect 1 mL aliquots of the culture supernatant at various time points (e.g., 0, 6, 12, 24, and 48 hours). Centrifuge the aliquots to remove cells.

  • Sugar Quantification: Analyze the concentration of sugars in the supernatant using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the sugar concentration against time. For this compound, the concentration should remain relatively constant, while the concentration of sucrose should decrease over time, with a corresponding increase in glucose and fructose.

MAPK Activation Assay

This protocol describes a general method for detecting the activation of MAP kinases in plant tissues following sugar treatment, using immunoblotting.

Methodology:

  • Plant Material and Treatment: Grow seedlings (e.g., Arabidopsis thaliana) or cell cultures under standard conditions. Treat with 50 mM this compound or sucrose for a short time course (e.g., 0, 10, 30, and 60 minutes).

  • Protein Extraction: Harvest the tissue, freeze it in liquid nitrogen, and grind to a fine powder. Extract total proteins using a suitable extraction buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated (active) form of a relevant MAPK (e.g., anti-p44/42 MAPK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the band intensity corresponding to the MAPK indicates activation. A loading control (e.g., an antibody against a constitutively expressed protein like actin) should be used to ensure equal protein loading.

Conclusion

The validation of this compound as a non-metabolizable sugar in plants provides a powerful tool for distinguishing between sugar signaling and metabolic effects. The differential activation of MAPK pathways by this compound, in contrast to the metabolic and developmental pathways triggered by sucrose and glucose, underscores its utility. By employing the comparative data and experimental protocols outlined in this guide, researchers can more effectively design experiments to unravel the complexities of sugar perception and signal transduction in plants.

References

Comparative Analysis of Turanose and Trehalose on Protein Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the impact of excipients on protein stability is paramount. This guide provides a detailed comparison of two disaccharides, Turanose and the well-studied trehalose, on their potential effects on protein stability. While extensive data exists for trehalose, this guide also extrapolates the potential effects of this compound based on its physicochemical properties, highlighting areas where further experimental validation is needed.

Trehalose is a naturally occurring disaccharide widely recognized for its exceptional ability to stabilize proteins and other biomolecules, protecting them from stresses such as heat, desiccation, and freezing.[1][2][3] this compound, an isomer of sucrose, is less studied in the context of protein stabilization, but its structural and chemical properties suggest it may also possess cryoprotective and lyoprotective capabilities. This guide aims to provide a comparative overview to inform excipient selection in protein formulation.

Mechanisms of Protein Stabilization by Sugars

The stabilizing effects of sugars on proteins are primarily attributed to two main hypotheses:

  • Water Replacement Hypothesis: During dehydration or freezing, sugar molecules replace the water molecules in the protein's hydration shell, forming hydrogen bonds with the protein surface. This helps to maintain the native conformation of the protein in the absence of sufficient water. Trehalose is believed to be particularly effective in this regard.

  • Preferential Hydration (Vitrification) Hypothesis: In aqueous solutions, sugars are preferentially excluded from the protein surface. This leads to an increase in the surface tension of the water and thermodynamically disfavors the unfolding of the protein, as unfolding would expose more of the protein's surface area to the solvent. The high glass transition temperature (Tg) of sugars like trehalose also contributes to stabilization by forming a rigid, amorphous matrix that restricts protein mobility and prevents aggregation.[1]

Comparative Data on Physicochemical Properties

A direct comparison of the physicochemical properties of this compound and trehalose is essential for understanding their potential differences in protein stabilization.

PropertyTrehaloseThis compoundReferences
Structure α-D-glucopyranosyl-(1→1)-α-D-glucopyranosideα-D-glucopyranosyl-(1→3)-α-D-fructofuranoseN/A
Reducing Sugar NoYes[4]
Glass Transition Temp. (Tg) ~115 °C (anhydrous)Not widely reported for protein stabilization applications[1]
pH Stability Stable over a wide pH rangeStable in acidic conditions, less stable in alkaline conditions[4]
Hygroscopicity LowSimilar to sucrose, absorbs water at high relative humidity[4]

Comparative Effects on Protein Stability: Experimental Evidence and Postulations

While extensive experimental data is available for trehalose, there is a notable lack of direct comparative studies involving this compound for protein stabilization. The following sections summarize the known effects of trehalose and provide a theoretical comparison for this compound based on its chemical properties.

Thermal Stability

Trehalose: Numerous studies have demonstrated that trehalose significantly increases the thermal stability of proteins. For instance, 2 M trehalose was found to increase the melting temperature (Tm) of RNase A by as much as 18°C.[2] This stabilizing effect is concentration-dependent.

This compound: As a reducing sugar, this compound has the potential to react with the amino groups of proteins via the Maillard reaction, especially at elevated temperatures. This could potentially compromise protein stability over long-term storage or during heat stress, a disadvantage compared to the non-reducing trehalose. However, its stability in acidic conditions suggests it might be a suitable stabilizer for proteins formulated at low pH.[4]

Aggregation Inhibition

Trehalose: Trehalose is a potent inhibitor of protein aggregation. It has been shown to slow down the rate of polyglutamine-mediated protein aggregation and is effective in preventing the aggregation of proteins during freezing and drying.[1]

This compound: The potential for this compound to inhibit protein aggregation has not been extensively studied. Its ability to form a glassy matrix, similar to other sugars, could restrict protein mobility and thus inhibit aggregation. However, its higher hygroscopicity compared to trehalose might lead to a lower glass transition temperature in the presence of moisture, potentially reducing its effectiveness as an aggregation inhibitor over time.[4]

Experimental Protocols for Comparative Analysis

To directly compare the effects of this compound and trehalose on protein stability, the following experimental protocols are recommended:

Differential Scanning Calorimetry (DSC) to Determine Thermal Stability

DSC is a key technique for measuring the thermal stability of a protein by determining its melting temperature (Tm).[5][6][7][8]

Protocol:

  • Sample Preparation: Prepare protein solutions (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0) containing varying concentrations of this compound or trehalose (e.g., 0 M, 0.5 M, 1 M). A control sample without any sugar should also be prepared.

  • Instrument Setup: Use a differential scanning calorimeter. Set the instrument to scan from a starting temperature (e.g., 25°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).

  • Data Acquisition: Load the sample and reference (buffer with the corresponding sugar concentration) into the DSC cells. Initiate the temperature scan and record the differential power as a function of temperature.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to protein unfolding. The temperature at the apex of this peak is the Tm. Compare the Tm values of the protein in the presence of this compound and trehalose to the control.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the secondary structure of a protein and can detect conformational changes induced by the sugars.[9][10][11][12][13]

Protocol:

  • Sample Preparation: Prepare protein solutions (e.g., 0.1 mg/mL) in a suitable buffer with and without this compound or trehalose.

  • Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range to the far-UV region (e.g., 190-260 nm).

  • Data Acquisition: Record the CD spectra of the protein samples at a controlled temperature.

  • Data Analysis: Compare the spectra to identify any changes in the protein's secondary structure (alpha-helix, beta-sheet content) in the presence of the sugars.

Protein Aggregation Assay

This assay measures the ability of the sugars to prevent protein aggregation, which can be induced by heat or other stresses.

Protocol:

  • Sample Preparation: Prepare protein solutions (e.g., 1 mg/mL) in a suitable buffer with and without this compound or trehalose.

  • Induction of Aggregation: Induce aggregation by, for example, heating the samples at a specific temperature for a set period.

  • Quantification of Aggregation: Measure the turbidity of the samples at a specific wavelength (e.g., 340 nm or 500 nm) using a spectrophotometer or a microplate reader.[14][15] A lower turbidity indicates less aggregation.

  • Data Analysis: Compare the aggregation levels in the presence of this compound and trehalose to the control.

Visualizing the Comparison

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_trehalose Trehalose cluster_this compound This compound T_G1 Glucose T_G2 Glucose T_G1->T_G2 α-1,1-glycosidic bond Tu_G Glucose Tu_F Fructose Tu_G->Tu_F α-1,3-glycosidic bond

Caption: Chemical structures of Trehalose and this compound.

G start Protein Sample prep Prepare solutions with This compound and Trehalose start->prep dsc DSC Analysis (Thermal Stability - Tm) prep->dsc cd CD Spectroscopy (Secondary Structure) prep->cd agg Aggregation Assay (Turbidity) prep->agg analysis Comparative Data Analysis dsc->analysis cd->analysis agg->analysis conclusion Conclusion on Stabilizing Effects analysis->conclusion

Caption: Experimental workflow for comparing this compound and Trehalose.

G Native Native Protein Unfolded Unfolded Protein Native->Unfolded Aggregates Aggregates Unfolded->Aggregates Stress Stress (Heat, pH, etc.) Stress->Native Stabilizer Stabilizer (Trehalose/Turanose) Stabilizer->Native Stabilizes Native State Stabilizer->Unfolded Prevents Aggregation

Caption: General pathway of protein aggregation and the role of stabilizers.

Conclusion

Trehalose is a well-established and highly effective protein stabilizer. Its non-reducing nature and high glass transition temperature make it a preferred excipient in many biopharmaceutical formulations. While this compound shares some structural similarities with other stabilizing sugars, its reducing nature and limited available data on its direct effects on protein stability warrant caution. The experimental protocols outlined in this guide provide a framework for a direct and comprehensive comparison of this compound and trehalose. Such studies are crucial to expand the palette of effective excipients for the development of stable and efficacious protein-based therapeutics. Further research is essential to fully elucidate the potential of this compound as a protein stabilizer and to understand its mechanisms of action.

References

Statistical Validation of the Anti-inflammatory Properties of Turanose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Turanose against common sugars and established anti-inflammatory drugs. The data presented is derived from in vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing inflammatory responses. Detailed experimental protocols and a summary of the underlying signaling pathways are included to facilitate replication and further investigation.

Executive Summary

This compound, a sucrose isomer naturally found in honey, demonstrates significant anti-inflammatory properties. Experimental data indicates that this compound effectively suppresses the production of key inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3][4][5] Its performance, when compared to glucose, suggests a potential role as a functional sweetener with anti-inflammatory benefits. In comparison to established non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and corticosteroids like Dexamethasone, this compound exhibits a notable, though mechanistically distinct, inhibitory effect on inflammatory markers.

Comparative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the effects of this compound and its comparators on the production of nitric oxide and the expression of key inflammatory enzymes in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect on Nitric Oxide (NO) Production

CompoundConcentration% Inhibition of NO ProductionReference
This compound (T75) 18.75 mM30%[1]
This compound (T100) 25 mM42%[1]
Ibuprofen 200 µM~61.7%[6]
Ibuprofen 400 µM~67.8%[6]
Dexamethasone 1 µMNot explicitly quantified in these studies

T75: 25% Glucose, 75% this compound; T100: 100% this compound. The percentage of inhibition for this compound is calculated relative to the glucose control group. The percentage of inhibition for Ibuprofen is calculated relative to the LPS-stimulated group.

Table 2: Effect on Inflammatory Enzyme Expression

CompoundConcentrationTarget Enzyme% Inhibition of Protein ExpressionReference
This compound (T75) 18.75 mMiNOS51%[1]
This compound (T100) 25 mMiNOS75%[1]
This compound (T75) 18.75 mMCOX-2Significant down-regulation[1]
This compound (T100) 25 mMCOX-2Significant down-regulation[1]
Ibuprofen Not specifiediNOSDose-dependent decrease
Dexamethasone 10 nMCOX-2~50%[7]

The percentage of inhibition for this compound is calculated relative to the glucose control group. The effect of Ibuprofen on iNOS and Dexamethasone on COX-2 is noted, though direct quantitative comparisons with this compound are limited by differing experimental conditions in the cited literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of this compound, Glucose (control), Sucrose (control), Ibuprofen (comparator), or Dexamethasone (comparator) for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 50 ng/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Reagents: Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), sodium nitrite standard solution.

  • Procedure:

    • After cell treatment and LPS stimulation for 24 hours, collect the cell culture supernatant.

    • Add 100 µL of the supernatant to a 96-well plate.

    • Prepare a standard curve using serial dilutions of the sodium nitrite solution.

    • Add 100 µL of Griess reagent to each well containing the supernatant and the standards.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to detect and quantify the protein levels of iNOS and COX-2.

  • Procedure:

    • After treatment and stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA protein assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

RNA Extraction and Real-Time Polymerase Chain Reaction (RT-PCR) for Cytokine mRNA Expression

This method is used to measure the messenger RNA (mRNA) levels of pro-inflammatory cytokines like IL-1β and IL-18.

  • Procedure:

    • After cell treatment and stimulation, extract total RNA from the cells using a commercial RNA isolation kit.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

    • Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target cytokines and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

    • The relative expression of the target genes is calculated using the 2^-ΔΔCt method, normalized to the reference gene.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the proposed anti-inflammatory mechanism of this compound and the general experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis cluster_data Data Analysis seeding RAW 264.7 Cell Seeding adherence Overnight Adherence seeding->adherence treatment Pre-treatment with This compound / Comparators adherence->treatment stimulation LPS Stimulation treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysis Cell Lysis stimulation->cell_lysis griess Griess Assay for NO supernatant->griess western Western Blot for iNOS & COX-2 cell_lysis->western rtpcr RT-PCR for Cytokine mRNA cell_lysis->rtpcr quant_no Quantify NO Production griess->quant_no quant_protein Quantify Protein Expression western->quant_protein quant_mrna Quantify mRNA Expression rtpcr->quant_mrna

Caption: Experimental workflow for assessing the anti-inflammatory properties of this compound.

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response in macrophages.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB (Inactive) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB Translocation nfkb->nfkb_nuc ikb_nfkb->nfkb degradation of IκB This compound This compound This compound->inhibition gene_transcription Gene Transcription nfkb_nuc->gene_transcription inflammatory_mediators iNOS, COX-2, Pro-inflammatory Cytokines gene_transcription->inflammatory_mediators

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

In this proposed mechanism, Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a signaling cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates IκB, an inhibitory protein bound to NF-κB. This phosphorylation marks IκB for degradation, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of genes encoding inflammatory mediators such as iNOS, COX-2, and various pro-inflammatory cytokines. This compound is hypothesized to exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB. While direct evidence for this compound's effect on the NF-κB pathway is still emerging, its observed downstream effects strongly suggest modulation of this critical inflammatory signaling cascade.[1][4]

Conclusion

The available in vitro data strongly support the anti-inflammatory properties of this compound. Its ability to significantly reduce the production of nitric oxide and the expression of iNOS and COX-2 in LPS-stimulated macrophages positions it as a promising functional food ingredient and a subject for further investigation in the development of novel anti-inflammatory therapies. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. Further in vivo studies are warranted to validate these findings and to elucidate the precise molecular mechanisms of action.

References

Sucrose Transporter Cross-Reactivity with Turanose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of various sucrose transporters with turanose, a sucrose isomer. The information presented herein is intended to assist researchers in understanding the substrate specificity of these transporters, which is crucial for studies in plant physiology, carbohydrate metabolism, and for the development of targeted compounds.

I. Comparative Analysis of Sucrose and this compound Transport

Sucrose transporters (SUTs or SUCs) are integral membrane proteins responsible for the transport of sucrose across cellular membranes. Their substrate specificity can vary, with some transporters exhibiting a broader substrate range than others. This compound, a disaccharide composed of glucose and fructose linked by an α-1,3 glycosidic bond, serves as a structural analog of sucrose (α-1,2 glycosidic bond) and has been used to probe the substrate-binding pocket of these transporters.

Experimental data from studies on plant sucrose transporters have revealed distinct differences in their ability to recognize and transport this compound. Generally, Type I sucrose transporters demonstrate a broader substrate specificity and are capable of transporting this compound, albeit with lower efficiency compared to sucrose. In contrast, Type II transporters are more selective for sucrose and exhibit minimal to no transport activity for this compound.

Quantitative Data Summary

The following table summarizes the available kinetic and transport data for the interaction of sucrose and this compound with various plant sucrose transporters. The data has been primarily obtained from heterologous expression studies in Xenopus laevis oocytes.

TransporterTypeOrganismSucrose TransportThis compound TransportSucrose K0.5 (mM)This compound Kinetic DataReference
AtSUC9 IArabidopsis thalianaHighTransported at a lower rate than sucrose0.066 ± 0.025Not Reported[1]
AtSUC2 IArabidopsis thalianaHighTransported~1.44Not Reported[1]
HvSUT1 IIHordeum vulgare (Barley)HighLow or undetectable3.8Not Transported[2][3]
ShSUT1 IISaccharum hybrid (Sugarcane)HighLow or undetectable8.26Not Transported[4][5]

Note: K0.5 is the substrate concentration at which transport is half-maximal and is an approximation of the Michaelis constant (Km).

II. Experimental Protocols

The characterization of sucrose transporter activity and substrate specificity is commonly performed using heterologous expression systems, with the Xenopus laevis oocyte system being a widely used and robust platform. The following is a detailed methodology for a typical electrophysiological assay to compare sucrose and this compound transport.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This method measures the ion currents associated with the co-transport of protons (H⁺) and the sugar substrate by the expressed transporter.

1. Preparation of cRNA:

  • The coding sequence of the sucrose transporter of interest is subcloned into a suitable oocyte expression vector (e.g., pGEMHE).
  • The plasmid is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using a T7 or SP6 RNA polymerase kit.
  • The integrity and concentration of the synthesized cRNA are verified by gel electrophoresis and spectrophotometry.

2. Oocyte Preparation and cRNA Injection:

  • Stage V-VI oocytes are surgically removed from a female Xenopus laevis.
  • The follicular layer is enzymatically removed by treatment with collagenase.
  • Healthy oocytes are selected and injected with 50 ng of the transporter cRNA.
  • Control oocytes are injected with an equivalent volume of sterile water.
  • Injected oocytes are incubated for 2-4 days at 16-18°C in Barth's solution to allow for transporter expression and insertion into the plasma membrane.

3. Electrophysiological Recordings:

  • An injected oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl, which serve as the voltage-sensing and current-injecting electrodes.
  • The oocyte is clamped at a holding potential of -40 mV.
  • The recording chamber is perfused with a standard buffer solution (e.g., Ringer's solution, pH 7.6).
  • To measure substrate-induced currents, the perfusion solution is switched to a buffer containing the test sugar (sucrose or this compound) at a specific concentration and a slightly acidic pH (e.g., pH 5.6) to facilitate proton-coupled transport.
  • The resulting inward current, generated by the influx of positive charge (protons) along with the sugar, is recorded.

4. Data Analysis:

  • The magnitude of the substrate-induced current is determined by subtracting the baseline current (in the absence of the substrate) from the current measured in the presence of the substrate.
  • To determine the K0.5 for each substrate, currents are measured over a range of substrate concentrations.
  • The resulting current versus concentration data is fitted to the Michaelis-Menten equation to calculate the K0.5 and the maximum transport rate (Imax).

III. Visualizations

Experimental Workflow for Sucrose Transporter Characterization

experimental_workflow cluster_preparation Preparation cluster_expression Expression cluster_measurement Measurement cluster_analysis Analysis cRNA_synthesis cRNA Synthesis injection cRNA Injection cRNA_synthesis->injection oocyte_prep Oocyte Preparation oocyte_prep->injection incubation Incubation injection->incubation tevc Two-Electrode Voltage Clamp incubation->tevc perfusion Substrate Perfusion (Sucrose or this compound) tevc->perfusion data_recording Current Recording perfusion->data_recording kinetic_analysis Kinetic Analysis (K₀.₅, Iₘₐₓ) data_recording->kinetic_analysis

Caption: Workflow for characterizing sucrose transporter activity.

Competitive Interaction at the Transporter Binding Site

competitive_interaction cluster_membrane Cell Membrane transporter Sucrose Transporter transported Transported Product transporter->transported Sucrose no_transport Binding without Efficient Transport transporter->no_transport This compound sucrose Sucrose sucrose->transporter High Affinity High Efficiency This compound This compound This compound->transporter Lower Affinity Lower Efficiency

Caption: Model of sucrose and this compound interaction with a transporter.

References

Comparative analysis of the crystal structures of Turanose and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Crystal Structures of Turanose and Its Isomers

This guide provides a detailed comparison of the crystal structures of this compound and its common isomers: sucrose, maltose, and lactose. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by crystallographic data and experimental protocols.

Introduction to this compound and Its Isomers

Disaccharides are carbohydrates composed of two monosaccharide units linked by a glycosidic bond. This compound, a sucrose isomer naturally found in honey, consists of a glucose and a fructose unit linked by an α-1,3 glycosidic bond. Its isomers, including the common table sugar sucrose, malt sugar maltose, and milk sugar lactose, share the same chemical formula (C₁₂H₂₂O₁₁) but differ in their monosaccharide composition and the nature of their glycosidic linkages. These structural differences significantly influence their physical, chemical, and biological properties, making a comparative analysis of their crystal structures crucial for various applications in food science and drug development.

Comparative Crystallographic Data

The crystal structures of this compound and its isomers have been extensively studied using X-ray crystallography. The following table summarizes their key crystallographic parameters.

Disaccharide Monosaccharide Units Glycosidic Linkage Crystal System Space Group Unit Cell Parameters (Å, °)
This compound α-D-Glucose + β-D-Fructoseα-1,3OrthorhombicP2₁2₁2₁a = 8.153, b = 9.205, c = 19.251[1]
Sucrose α-D-Glucose + β-D-Fructoseα-1,β-2MonoclinicP2₁a = 10.863, b = 8.704, c = 7.762, β = 102.94[2]
α-Maltose α-D-Glucose + α-D-Glucoseα-1,4OrthorhombicP2₁2₁2₁a = 12.667, b = 13.830, c = 8.400[3]
β-Maltose (monohydrate) α-D-Glucose + β-D-Glucoseα-1,4MonoclinicP2₁a = 4.92, b = 15.23, c = 10.68, β = 97.53[4]
α-Lactose (monohydrate) β-D-Galactose + α-D-Glucoseβ-1,4MonoclinicP2₁a = 7.815, b = 21.567, c = 4.844, β = 106.2[5]
β-Lactose β-D-Galactose + β-D-Glucoseβ-1,4MonoclinicP2₁a = 10.839, b = 13.349, c = 4.954, β = 91.31[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures of disaccharides is primarily achieved through single-crystal X-ray diffraction. The following is a generalized protocol for this technique.

Crystallization

The initial and often most challenging step is to grow a high-quality single crystal of the disaccharide.[1] The crystal should ideally be 0.1-0.3 mm in each dimension, free of cracks and other defects.[1] A common method for small molecules like sugars is slow evaporation from a saturated aqueous solution, sometimes with the addition of a miscible solvent like ethanol to reduce solubility.

Data Collection
  • Crystal Mounting: The selected crystal is mounted on a goniometer head, often using a cryo-loop and flash-cooled with liquid nitrogen to minimize radiation damage during data collection.

  • X-ray Diffraction: The mounted crystal is placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3] Each diffraction spot's intensity and position are recorded.

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and scaled.

  • Phase Determination: The "phase problem" is solved to determine the phases of the diffracted X-rays. For small molecules like disaccharides, direct methods are typically employed to generate an initial electron density map.

  • Model Building: An initial atomic model of the disaccharide is built into the electron density map.

  • Refinement: The atomic coordinates and other parameters are refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model. This process is repeated until the model converges to a final, accurate structure.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationships between this compound and its isomers based on their constituent monosaccharides and glycosidic linkages.

G Comparative Structure of this compound and its Isomers This compound This compound Sucrose Sucrose This compound->Sucrose α-1,3 vs α-1,β-2 Glucose Glucose This compound->Glucose Fructose Fructose This compound->Fructose Sucrose->Glucose Sucrose->Fructose Maltose Maltose Lactose Lactose Maltose->Lactose α-1,4 vs β-1,4 Maltose->Glucose Lactose->Glucose Galactose Galactose Lactose->Galactose

Caption: Isomeric relationships of this compound.

Conclusion

The crystal structures of this compound and its isomers reveal significant differences in their three-dimensional conformations, hydrogen bonding networks, and molecular packing, all stemming from variations in their monosaccharide components and glycosidic linkages. While this compound and sucrose are both composed of glucose and fructose, the different linkage (α-1,3 in this compound vs. α-1,β-2 in sucrose) results in distinct crystal symmetries.[1][2] Similarly, maltose and lactose, which both have a 1,4-linkage, differ in the constituent monosaccharide (glucose-glucose in maltose, galactose-glucose in lactose) and the anomeric configuration of the bond, leading to different crystal structures.[3][6] This detailed structural understanding is fundamental for elucidating their structure-function relationships and for their application in various fields.

References

The Sweet Deception: Validating Turanose as a Key Indicator of Honey Adulteration

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Food Scientists

Honey, a natural sweet substance produced by bees, is a high-value commodity frequently targeted for economically motivated adulteration. The addition of cheaper sugar syrups, such as high-fructose corn syrup (HFCS), rice syrup, and beet syrup, poses a significant challenge to the authenticity and quality of honey on the market. This guide provides a comparative analysis of analytical methods for detecting honey adulteration, with a special focus on validating the use of the disaccharide turanose as a potential indicator. We will delve into the experimental data, detailed protocols, and the underlying chemical principles that position this compound as a valuable tool in the fight against honey fraud.

This compound: A Natural Marker of Honey Authenticity

This compound, an isomer of sucrose, is naturally present in honey as a result of the enzymatic activity of bees during the conversion of nectar into honey. Specifically, the enzyme α-glucosidase, present in bees, facilitates the transformation of sucrose into this compound through an intermolecular isomerization process. Crucially, common sugar syrups used as adulterants are typically devoid of this compound. This fundamental difference forms the basis of its use as a marker for honey authenticity. A significant deviation from the expected this compound concentration in honey can be a strong indication of adulteration.

Comparative Analysis of Adulteration Markers

While various methods exist for detecting honey adulteration, the analysis of specific sugar profiles offers a robust approach. This section compares the levels of key sugars in authentic and adulterated honey.

Table 1: Sugar Profile of Authentic vs. Adulterated Tilia Honey (% w/w)

SugarAuthentic Tilia HoneyAdulterated with 5% Corn SyrupAdulterated with 10% Corn SyrupAdulterated with 20% Corn SyrupAdulterated with 5% Rice SyrupAdulterated with 10% Rice SyrupAdulterated with 20% Rice Syrup
Fructose35.12 ± 0.1534.98 ± 0.1234.75 ± 0.1834.31 ± 0.2135.01 ± 0.1434.89 ± 0.1634.55 ± 0.19
Glucose31.98 ± 0.1131.85 ± 0.0931.62 ± 0.1331.20 ± 0.1531.89 ± 0.1031.76 ± 0.1231.43 ± 0.14
Sucrose0.85 ± 0.040.88 ± 0.050.92 ± 0.060.98 ± 0.070.87 ± 0.040.90 ± 0.050.95 ± 0.06
This compound < LOQ *N/A N/A N/A N/A N/A N/A

Data adapted from Oroian, M., et al. (2023). A comparative study regarding the adulteration detection of honey: Physicochemical parameters vs. impedimetric data.[1] *< LOQ: Below Limit of Quantification. N/A: Data not available in the cited study.

Note: The absence of quantitative data for this compound in the adulterated samples in the cited study highlights a critical research gap. However, the principle remains that the addition of syrups lacking this compound will dilute its concentration in authentic honey, making its quantification a valuable tool for detecting adulteration.

Established and Alternative Methods for Adulteration Detection

Beyond sugar profiling, a suite of analytical techniques is employed to uncover honey adulteration. Each method offers distinct advantages and limitations.

Table 2: Comparison of Common Honey Adulteration Detection Methods

MethodPrincipleAdvantagesDisadvantages
Stable Carbon Isotope Ratio Analysis (SCIRA) Differentiates between C3 plants (most nectar sources) and C4 plants (e.g., corn, sugarcane) based on their 13C/12C isotope ratio.Official AOAC method for C4 sugar detection.Cannot detect adulteration with C3 plant syrups (e.g., beet, rice). Less sensitive to lower levels of adulteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides a comprehensive metabolic profile ("fingerprint") of the honey, allowing for the detection of foreign sugars and other anomalies.Rapid screening for both known and unknown adulterants. Can also determine geographical and botanical origin.Lower sensitivity compared to other methods. Requires a large database of authentic honey samples for comparison.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Separates and quantifies individual carbohydrates, including this compound and other minor sugars.High sensitivity and specificity for sugar profiling.Can be more time-consuming than screening methods.
Ultra-High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD) A high-resolution chromatographic technique for the separation and quantification of sugars.Faster analysis times and improved resolution compared to traditional HPLC.May have lower sensitivity for some sugars compared to PAD.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are methodologies for the quantification of sugars in honey using HPAEC-PAD and UPLC-ELSD.

Protocol 1: Quantification of Sugars in Honey by HPAEC-PAD

1. Sample Preparation:

  • Accurately weigh 100 mg of a homogenized honey sample.

  • Dissolve the sample in 100 mL of deionized water to achieve a 1 g/L concentration.

  • For analysis of high-concentration sugars like fructose and glucose, a further serial dilution to 0.1 g/L and 0.01 g/L may be necessary to fall within the linear range of the calibration curve.

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: High-Performance Ion Chromatography System.

  • Column: A high-resolution anion-exchange column suitable for carbohydrate analysis (e.g., SweetSep AEX200).

  • Mobile Phase: Isocratic elution with 68 mM Sodium Hydroxide (NaOH) for 25 minutes.

  • Column Cleaning: A 5-minute wash with 100 mM NaOH + 100 mM Sodium Acetate (NaOAc), followed by a 15-minute re-equilibration with the starting mobile phase.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 20 °C.

3. Detection:

  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

  • Waveform: A standard quadruple-potential waveform for carbohydrate detection.

Protocol 2: Quantification of Sugars in Honey by UPLC-ELSD

1. Sample Preparation:

  • Prepare a 5-10 mg/mL solution of the honey sample in a 50:50 acetonitrile/water mixture.

  • Vortex the sample until fully dissolved.

  • Filter the solution through a 0.2 µm filter before injection.

2. Chromatographic Conditions:

  • Instrument: Ultra-High-Performance Liquid Chromatography System.

  • Column: ACQUITY UPLC BEH Amide column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 80:20 Acetonitrile/Water with 0.2% Triethylamine (TEA).

  • Mobile Phase B: 30:70 Acetonitrile/Water with 0.2% Triethylamine (TEA).

  • Gradient: A 5-minute gradient from 100% A to 40% A, followed by a 10-minute re-equilibration.

  • Flow Rate: 0.15 mL/min.

  • Injection Volume: 0.7 µL.

  • Column Temperature: 45 °C.

3. Detection:

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Drift Tube Temperature: 40 °C.

  • Nebulizer Gas Pressure: 40 psi.

  • Gain: 200.

Visualizing the Workflow and Chemical Relationships

To better illustrate the processes involved in honey adulteration detection and the formation of this compound, the following diagrams are provided.

Honey_Adulteration_Detection_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Interpretation Honey_Sample Honey Sample Dilution Dilution & Filtration Honey_Sample->Dilution HPAEC_PAD HPAEC-PAD Dilution->HPAEC_PAD UPLC_ELSD UPLC-ELSD Dilution->UPLC_ELSD NMR NMR Spectroscopy Dilution->NMR SCIRA SCIRA Dilution->SCIRA Sugar_Profile Sugar Profile Analysis (this compound, Fructose, Glucose, etc.) HPAEC_PAD->Sugar_Profile UPLC_ELSD->Sugar_Profile Chemometrics Chemometric Analysis NMR->Chemometrics SCIRA->Chemometrics Authenticity_Assessment Authenticity Assessment Sugar_Profile->Authenticity_Assessment Chemometrics->Authenticity_Assessment

Caption: Workflow for Honey Adulteration Detection.

Turanose_Formation_Pathway Sucrose Sucrose (from Nectar) Alpha_Glucosidase α-Glucosidase (from Bees) Sucrose->Alpha_Glucosidase This compound This compound (3-O-α-D-glucosyl-D-fructose) Alpha_Glucosidase->this compound Isomerization Fructose_Glucose Fructose & Glucose Alpha_Glucosidase->Fructose_Glucose Hydrolysis

Caption: Enzymatic Formation of this compound in Honey.

Conclusion

The presence and concentration of this compound serve as a promising and scientifically valid indicator for honey authenticity. Its natural origin from the enzymatic processes within bees and its absence in common adulterating syrups make it a reliable marker. While no single method is foolproof, a multi-faceted approach combining the quantification of this compound and other key sugars through robust analytical techniques like HPAEC-PAD and UPLC-ELSD, alongside established screening methods such as NMR and SCIRA, provides the most comprehensive defense against honey adulteration. Continued research to establish standardized this compound concentration ranges for various honey types will further strengthen its role in ensuring the integrity of this valuable natural product.

References

Turanose vs. Glucose: A Comparative Analysis of Their Influence on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate signaling networks governed by sugars are fundamental to cellular regulation, influencing a vast array of physiological processes. While glucose is a primary metabolite and a well-studied signaling molecule, the disaccharide turanose, a structural isomer of sucrose, elicits distinct cellular responses, suggesting the activation of separate signaling cascades. This guide provides an objective comparison of the effects of this compound and glucose on gene expression, supported by experimental data, detailed methodologies, and visual representations of the involved pathways.

Data Presentation: Differential Gene Expression

Experimental evidence, primarily from studies on plant systems, demonstrates a clear divergence in the gene expression profiles induced by glucose versus this compound. Glucose, a metabolizable sugar, typically triggers broad changes in gene expression related to metabolism and energy status. In contrast, this compound, which is not readily metabolized by many plant cells, appears to act as a specific signaling molecule, in some cases mimicking stress responses.

A study using photo-autotrophic tomato (Lycopersicon peruvianum) cell suspension cultures revealed these differential effects on marker genes for "source" and "sink" metabolism. The small subunit of ribulose bisphosphate carboxylase (RbcS), a key photosynthetic enzyme ("source"), and extracellular invertase (Lin6), involved in sucrose breakdown ("sink"), were monitored.

GeneTreatmentEffect on mRNA LevelPutative Signaling Pathway
RbcS GlucoseRepressedHexokinase (HXK)-dependent/Metabolic signaling
This compoundNot affectedMAPK-mediated stress signaling
Lin6 GlucoseInducedHexokinase (HXK)-dependent/Metabolic signaling
This compoundInducedMAPK-mediated stress signaling

Data summarized from studies on tomato cell cultures, which indicate that metabolizable sugars like glucose and sucrose lead to the repression of RbcS, while non-metabolizable sugars like this compound do not have this effect. Both types of sugars were shown to induce Lin6.[1]

Key Experimental Protocols

The following methodologies are representative of the experimental approaches used to elucidate the differential effects of this compound and glucose on gene expression.

Plant Cell Culture and Sugar Treatment
  • Cell Line: Photo-autotrophic suspension cultures of tomato (Lycopersicon peruvianum) are commonly used.

  • Culture Conditions: Cells are maintained in a defined growth medium under a controlled light and temperature regimen to ensure metabolic consistency.

  • Treatment: Prior to the experiment, cells are often starved of sugars to establish a baseline gene expression level. Subsequently, sterile solutions of glucose or this compound are added to the culture medium to achieve a final concentration, typically in the millimolar range. Control cultures receive no sugar treatment.

  • Time Course: Samples are harvested at various time points after sugar administration (e.g., 30 minutes, 1 hour, 3 hours) to capture both early and late transcriptional responses.

RNA Extraction and Northern Blot Analysis

This method is a standard technique for detecting and quantifying specific mRNA transcripts.[2][3]

  • RNA Isolation: Total RNA is extracted from the harvested plant cells using established protocols, such as those involving guanidinium thiocyanate-phenol-chloroform extraction, to ensure high-purity RNA.[2]

  • Gel Electrophoresis: A specific amount of total RNA (e.g., 15-20 µg) is denatured, typically with formaldehyde and formamide, and then separated by size on a denaturing agarose gel.[4] This separation is crucial for identifying the transcript of interest based on its size.

  • Blotting: The separated RNA is transferred from the gel to a solid support, such as a nylon or nitrocellulose membrane, via capillary action.[4] The RNA is then permanently fixed to the membrane, often by UV cross-linking.

  • Hybridization: The membrane is incubated with a labeled probe that is complementary to the target mRNA sequence (e.g., a cDNA probe for RbcS or Lin6). The probe is often labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag for detection.

  • Detection: After hybridization and washing to remove the unbound probe, the membrane is exposed to X-ray film (for radioactive probes) or treated with detection reagents (for non-radioactive probes). The resulting bands indicate the presence and relative abundance of the target mRNA.

  • Quantification: The intensity of the bands can be quantified using densitometry and normalized to a loading control (e.g., ribosomal RNA) to compare the expression levels across different treatments.

Signaling Pathways and Mechanisms

The differential effects of glucose and this compound on gene expression stem from their activation of distinct intracellular signaling pathways. Glucose signaling is often linked to the cell's metabolic status, whereas this compound can trigger pathways typically associated with stress responses.

Glucose Signaling Pathway

In plants, glucose signaling is complex and can be mediated through several pathways, with hexokinase (HXK) playing a central role as a glucose sensor.[5][6] When glucose is abundant, HXK-dependent signaling can lead to the repression of genes involved in photosynthesis and the induction of genes related to growth and storage. This metabolic signaling ensures that the plant's resources are allocated appropriately based on energy availability.

G cluster_nucleus Gene Expression Regulation Glucose Glucose Transport Hexose Transporter Glucose->Transport HXK1 Hexokinase 1 (Sensor) Transport->HXK1 Metabolism Glycolysis & Metabolic Signals HXK1->Metabolism Nucleus Nucleus HXK1->Nucleus Signal Transduction Gene_Induction Sink Metabolism Gene Induction (e.g., Lin6) Metabolism->Gene_Induction Gene_Repression Photosynthesis Gene Repression (e.g., RbcS)

Caption: Glucose Signaling Pathway in Plants.

This compound Signaling Pathway

This compound is perceived at the cell surface and activates a distinct signaling cascade that involves Mitogen-Activated Protein Kinases (MAPKs).[1] MAPK cascades are highly conserved signaling modules that transduce extracellular stimuli into intracellular responses, often related to stress.[7][8] The activation of a MAPK pathway by this compound, but not by glucose, strongly indicates that this compound is recognized as an external signal molecule, potentially mimicking a pathogen- or damage-associated molecular pattern, leading to the induction of defense-related or sink-related genes like Lin6.[1]

G cluster_nucleus Gene Expression Regulation This compound This compound Receptor Unknown Receptor This compound->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Nucleus Nucleus MAPK->Nucleus Translocates & Activates Transcription Factors Gene_Induction Sink/Stress Gene Induction (e.g., Lin6)

Caption: this compound-Mediated MAPK Signaling Pathway.

Conclusion

The differential effects of this compound and glucose on gene expression underscore the complexity of sugar sensing and signaling in biological systems. While glucose primarily acts as a metabolic signal to balance energy supply and demand, this compound functions as a specific signaling molecule, activating a distinct MAPK-mediated pathway. This divergence in their mechanisms of action provides valuable insights for researchers in fields ranging from plant biology to drug development, where understanding and manipulating these pathways can have significant applications. The continued exploration of these distinct signaling cascades will further illuminate the sophisticated ways in which organisms interpret and respond to their chemical environment.

References

Safety Operating Guide

Proper Disposal of Turanose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Turanose must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), responsible disposal is paramount.[1] This guide provides essential safety and logistical information for the proper management of this compound waste.

Safety and Handling Profile of this compound

Before disposal, it is crucial to understand the safety profile of this compound. The following table summarizes key data from safety data sheets (SDS).

PropertyDataCitation(s)
Physical State Solid, white powder[1][2][3]
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard[1]
Solubility Soluble in water and methanol[2][4]
Stability Stable under normal conditions[1][3]
Incompatible Materials Strong oxidizing agents[1][3]
Personal Protective Equipment (PPE) Eyeshields, gloves, type N95 (US) respirator for dust[2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of any chemical, including non-hazardous ones like this compound, is to comply with local, regional, and national regulations.[1][2] Chemical waste generators are responsible for correctly classifying their waste.[1][2]

1. Waste Classification and Assessment:

  • Although this compound itself is not federally regulated as hazardous, it's crucial to determine if it has been contaminated with other hazardous materials during experimental use.

  • If this compound waste is mixed with hazardous solvents or other regulated chemicals, it must be treated as hazardous waste.

2. Handling of Uncontaminated this compound Waste:

For Small Quantities (Solid):

  • Wear appropriate PPE, including gloves and eye protection, to avoid contact.[2]

  • If the material is a fine powder, wear respiratory protection to prevent inhalation.[2]

  • Carefully sweep up the solid this compound, avoiding dust formation.[1][3]

  • Place the swept material into a clearly labeled, sealed container for disposal.

For Small Quantities (Aqueous Solution):

  • Some local regulations may permit the drain disposal of small quantities of non-hazardous, readily biodegradable substances like sugars.[5][6]

  • Crucially, you must first consult your institution's Environmental Health and Safety (EHS) office and local wastewater regulations before proceeding. [5][7]

  • If permitted, flush with a large excess of water (at least 100-fold) to dilute the solution.[6]

For Large Quantities:

  • Large quantities of this compound should not be disposed of down the drain.[5][7]

  • Package the material in a suitable, labeled container.

  • Arrange for pickup and disposal through your institution's chemical waste program or a licensed waste disposal contractor.

3. Handling of Contaminated this compound Waste:

  • If this compound waste is contaminated with hazardous materials, it must be disposed of as hazardous waste.

  • Segregate the waste according to the type of contaminant (e.g., chlorinated solvents, heavy metals).

  • Store the waste in a designated Satellite Accumulation Area (SAA) in a compatible, sealed, and properly labeled container.[7][8]

  • Follow your institution's procedures for hazardous waste pickup.

4. Spill Management:

  • Ensure adequate ventilation.[1][2]

  • Wear the prescribed PPE.[1][2]

  • For a solid spill, sweep up the material, minimizing dust generation, and place it in a suitable container for disposal.[1][3]

  • Prevent the spill from entering drains or the environment.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TuranoseDisposal start Start: this compound Waste Generated is_contaminated Is the waste mixed with hazardous materials? start->is_contaminated dispose_hazardous Dispose of as Hazardous Waste is_contaminated->dispose_hazardous  Yes dispose_non_hazardous Dispose of as Non-Hazardous Waste is_contaminated->dispose_non_hazardous  No follow_hazardous_protocol Follow Institutional Hazardous Waste Protocol (e.g., SAA storage, EH&S pickup) dispose_hazardous->follow_hazardous_protocol end End: Proper Disposal follow_hazardous_protocol->end is_large_quantity Is it a large quantity? consult_ehs Consult Institutional EHS & Local Regulations for Disposal Options is_large_quantity->consult_ehs  Yes is_large_quantity->consult_ehs  No dispose_non_hazardous->is_large_quantity drain_disposal_check Is drain disposal of small quantities permitted? consult_ehs->drain_disposal_check drain_disposal Flush with copious amounts of water drain_disposal_check->drain_disposal  Yes solid_waste_disposal Collect in a labeled container for solid waste pickup drain_disposal_check->solid_waste_disposal  No drain_disposal->end solid_waste_disposal->end

This compound Disposal Decision Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.